1,2-Di(pyridin-4-yl)ethyne
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(2-pyridin-4-ylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCEACOZLCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319739 | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73564-69-9 | |
| Record name | 73564-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(pyridin-4-yl)ethyne
Introduction: The Significance of a Rigid Linker in Modern Chemistry
1,2-Di(pyridin-4-yl)ethyne, also known as 4,4'-dipyridylacetylene, is a rigid, linear organic compound featuring two pyridine rings connected by an acetylene (ethyne) group.[1][2] Its unique structural characteristics, particularly the linear geometry and the presence of nitrogen atoms in the pyridyl groups, make it a highly valuable building block in several areas of chemical and materials science research.[1] The pyridyl groups can coordinate with metal ions, while the rigid ethyne linker helps to maintain the stability and porosity of the resulting frameworks.[1] This has led to its extensive use as a bidentate ligand or linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][3][4] These materials have shown significant potential in applications such as gas storage and separation, catalysis, and sensing.[1]
The pyridine moiety itself is a common scaffold in drug discovery, and its incorporation into larger, well-defined structures like this compound opens up avenues for the design of novel therapeutic agents and drug delivery systems.[5][6] The synthesis and characterization of this compound are therefore of fundamental importance to researchers in these fields. This guide provides an in-depth overview of a reliable synthetic protocol, detailed characterization methods, and the underlying scientific principles.
Synthesis of this compound via Sonogashira Coupling
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8][9][10] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically carried out under mild conditions, such as at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base.[8][9]
The "Why": Mechanistic Insights into the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, a 4-halopyridine) to a Pd(0) complex, forming a Pd(II) species.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst.
The use of a copper co-catalyst is crucial as it facilitates the reaction to proceed at lower temperatures and with higher efficiency.[7][9]
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Di (pyridin-4-yl)ethyne - CD Bioparticles [cd-bioparticles.net]
- 4. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
crystal structure of 1,2-Di(pyridin-4-yl)ethyne
An In-depth Technical Guide to the Crystal Structure of 1,2-Di(pyridin-4-yl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a rigid, linear organic ligand of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science. Its molecular architecture, featuring two terminal pyridyl groups linked by a rigid ethyne spacer, makes it an exemplary bidentate building block for the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive technical overview of its synthesis, crystallization, and detailed crystal structure analysis. We delve into the causality behind experimental protocols, present key crystallographic data, and explore the link between its solid-state structure and its functional applications, particularly in the development of porous materials for gas storage and catalysis.
Introduction: The Significance of a Linear Ligand
This compound (C₁₂H₈N₂) is an organic compound characterized by two pyridine rings connected by a carbon-carbon triple bond. This structure is not merely a chemical curiosity; it represents a deliberate design element in the field of crystal engineering. The key features that impart its utility are:
-
Linearity and Rigidity: The central ethyne group (–C≡C–) enforces a near-linear and rigid geometry, preventing conformational ambiguity. This predictability is paramount for designing crystalline materials with specific network topologies.
-
Bidentate Coordination: The nitrogen atoms within the two terminal pyridyl groups act as effective Lewis basic sites, enabling them to coordinate with metal ions. This allows the molecule to function as a "linker" or "strut," bridging metal centers to build extended one-, two-, or three-dimensional networks.
-
Defined Length: The distance between the two coordinating nitrogen atoms is fixed, providing precise control over the pore size and geometry of the resulting frameworks.
These characteristics make this compound a cornerstone ligand for constructing metal-organic frameworks (MOFs), a class of crystalline materials with exceptionally high porosity. The properties of these MOFs, such as their capacity for gas storage or catalytic activity, are a direct consequence of the structural information encoded in linkers like this compound.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis via Palladium-Catalyzed Cross-Coupling
A robust and high-yield synthesis of this compound is achieved through a palladium-catalyzed one-pot reaction, a variant of the Sonogashira cross-coupling. This method is favored for its efficiency and reliability.
-
Reaction Setup: To a two-phase system of toluene and aqueous sodium hydroxide, add 4-bromopyridine hydrochloride, 2-methyl-but-3-yn-2-ol, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
-
Catalytic Cycle Initiation: The reaction is initiated by the addition of a copper(I) co-catalyst (e.g., CuI) and a phase-transfer catalyst to facilitate interaction between the aqueous and organic phases.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Argon) for several hours. The reaction proceeds through a catalytic cycle involving oxidative addition, deprotonation of the alkyne, and reductive elimination to form the C-C bond.
-
In-situ Deprotection: The 2-methyl-but-3-yn-2-ol acts as a protected acetylene source. The protecting group is cleaved in situ under the basic reaction conditions.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent (e.g., ethanol), to yield the product as a colorless to light yellow solid.
Causality Behind Choices:
-
Palladium/Copper Catalysis: This synergistic system is the cornerstone of Sonogashira coupling. Palladium facilitates the main C-C bond formation, while copper(I) activates the alkyne, increasing the reaction rate.
-
Two-Phase System: Using an aqueous base (NaOH) with an organic solvent (toluene) allows for efficient deprotonation and reaction while keeping the catalyst primarily in the organic phase where the reactants are soluble.
-
Protected Acetylene Source: Using 2-methyl-but-3-yn-2-ol instead of acetylene gas is a critical safety and handling consideration. It provides a stable, solid source of the ethyne unit.
Caption: Molecular structure of this compound.
Crystallographic Data
The crystal structure of pure this compound has been determined and is available in the Crystallography Open Database (COD). The key parameters from this determination are summarized below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fddd |
| a (Å) | 9.2584 |
| b (Å) | 12.936 |
| c (Å) | 15.764 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1887.4 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.267 |
Interpretation of Data:
-
Orthorhombic System: The unit cell is a rectangular prism with unequal edge lengths and 90° angles.
-
Space Group Fddd: This is a high-symmetry, centrosymmetric space group. The 'F' indicates a face-centered lattice, meaning there are lattice points at the corners and in the center of each face of the unit cell.
-
Z = 8: There are 8 molecules of this compound per unit cell.
Supramolecular Assembly and Packing
In the solid state, the individual molecules do not exist in isolation. They pack together to form a stable three-dimensional lattice, governed by non-covalent intermolecular interactions. For aromatic systems like this, the dominant interactions are typically:
-
π-π Stacking: The planar pyridine rings can stack on top of one another, an interaction driven by the favorable overlap of their π-electron systems.
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms on the pyridine rings of one molecule and the nitrogen atom of an adjacent molecule.
This efficient packing in a high-symmetry space group reflects the molecule's own symmetrical and rigid nature, allowing for a highly ordered and thermodynamically stable crystal lattice.
Applications in Materials Science
The true value of this compound is realized when it is used as a component in more complex materials, primarily Metal-Organic Frameworks (MOFs).
Role as a Linker in MOFs
In the presence of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), the pyridyl nitrogen atoms coordinate to the metal centers. Because the ligand is rigid and has two coordination sites at a fixed distance, it acts as a linear "pillar" or "strut." When combined with other linkers, such as dicarboxylic acids, it can be used to build robust 3D frameworks with permanent porosity.
Caption: Role as a linear pillar in a pillared-layer MOF.
Potential Uses of Derived MOFs
The MOFs constructed using this ligand have been investigated for several advanced applications:
-
Gas Storage and Separation: The well-defined pores created by the rigid linkers can be tailored to selectively adsorb certain gases, making them promising materials for carbon capture, hydrogen storage, or separating valuable industrial gases.
-
Catalysis: The metal nodes within the MOF can act as catalytic sites, while the porous structure allows reactants to diffuse in and products to diffuse out. The ligand itself can also be functionalized to introduce catalytic activity.
-
Sensing: The interaction of guest molecules with the MOF can cause a detectable change in its physical properties (e.g., fluorescence), allowing for the development of chemical sensors.
Conclusion
This compound is a quintessential example of a molecule designed for purpose. Its synthesis is efficient, and its rigid, linear, bidentate structure provides the predictability required for the bottom-up construction of complex, functional crystalline materials. The analysis of its crystal structure reveals a highly symmetric and efficiently packed solid, a direct result of its molecular geometry. This fundamental understanding of its solid-state behavior is the key that unlocks its potential as a critical building block in the development of next-generation MOFs and other advanced supramolecular systems for a range of scientific and industrial applications.
An In-Depth Technical Guide to the Spectroscopic Properties of 1,2-Di(pyridin-4-yl)ethyne
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic properties of 1,2-Di(pyridin-4-yl)ethyne, a molecule of significant interest in the fields of materials science and coordination chemistry. Primarily utilized as a rigid linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering insights into spectral interpretation and practical experimental considerations.
Introduction
This compound, also known as 4,4'-dipyridylacetylene, is a linear, bifunctional organic compound with the molecular formula C₁₂H₈N₂. Its structure consists of a central acetylene (ethyne) unit flanked by two pyridine rings linked at the 4-position. This rigid, conjugated system imparts unique electronic and structural properties, making it an excellent building block in supramolecular chemistry. The terminal nitrogen atoms of the pyridine rings act as Lewis bases, enabling coordination to metal centers, while the rigid ethyne linker dictates the spacing and orientation of these coordination sites. This predictable geometry is highly advantageous in the rational design of porous materials with tailored properties for applications in gas storage, separation, and catalysis.
A profound understanding of the spectroscopic properties of this compound is not merely academic; it is a critical prerequisite for its effective application. Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for confirming the identity and purity of the synthesized compound, as well as for probing its electronic structure and how it is perturbed upon coordination to metal ions or incorporation into larger assemblies. This guide will provide a detailed examination of each of these techniques as they apply to this compound.
Molecular Structure:
solubility of 1,2-Di(pyridin-4-yl)ethyne in common organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Di(pyridin-4-yl)ethyne in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 73564-69-9). As a critical bidentate ligand in the synthesis of advanced materials like metal-organic frameworks (MOFs), understanding its behavior in various solvents is paramount for procedural design, optimization, and purification.[1] This document moves beyond theoretical calculations to provide a robust framework for predicting solubility and a validated experimental protocol for its determination. We will explore the molecular basis for its solubility profile, present a predicted profile across common solvent classes, and offer a detailed, safety-conscious laboratory procedure for researchers and drug development professionals.
Introduction to this compound: A Key Building Block
This compound, also known as 1,2-Bis(4-pyridyl)acetylene, is a rigid, linear organic molecule with the chemical formula C₁₂H₈N₂.[2][3][4] Its structure is characterized by two polar pyridine rings linked by a nonpolar ethyne (acetylene) group. This unique combination of polar and nonpolar moieties imparts a specific set of physicochemical properties, including a melting point of approximately 118 °C and a solid physical form under standard conditions.[2][5]
The primary interest in this compound stems from its role as a linker molecule in coordination chemistry and materials science.[1] The nitrogen atoms within the pyridyl groups act as effective coordination sites for metal ions, enabling the construction of highly ordered, porous structures such as MOFs with applications in gas storage, catalysis, and sensing.[1] Success in synthesizing these advanced materials is fundamentally dependent on the ability to dissolve and manipulate the ligand in an appropriate solvent system.
The Molecular Basis of Solubility: A "Like Dissolves Like" Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The structure of this compound presents a classic case of competing functionalities that dictate its solubility.
-
Polar Characteristics : The two terminal pyridine rings contain nitrogen atoms, which are more electronegative than carbon. This creates a dipole moment within each ring, making them polar. Furthermore, the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor.
-
Nonpolar Characteristics : The central –C≡C– (ethyne) linker and the aromatic carbon skeletons of the pyridine rings are nonpolar. This rigid, extensive hydrocarbon framework contributes significantly to the overall molecular character.
Based on this structure, we can predict its behavior in different solvent classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : While the pyridyl nitrogens can accept hydrogen bonds from these solvents, the large, nonpolar aromatic system is energetically unfavorable to solvate. Consequently, solubility is expected to be very low. Indeed, its calculated water solubility is a mere 0.96 g/L at 25 °C.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) : These solvents possess strong dipoles but do not have hydrogen-donating capabilities. They can effectively solvate the polar pyridine rings through dipole-dipole interactions without being repelled by the nonpolar core. Solvents like Dimethylformamide (DMF) are frequently used in MOF synthesis involving this ligand, suggesting good solubility.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane) : Aromatic solvents like toluene may exhibit some capacity to dissolve the compound due to favorable π-stacking interactions with the pyridine rings. However, aliphatic nonpolar solvents like hexane are unlikely to be effective, as they cannot overcome the strong intermolecular forces between the polar regions of the solute molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have an intermediate polarity and are often excellent at dissolving a wide range of organic compounds. They are expected to be effective solvents for this compound.
Predicted Qualitative Solubility Profile
Based on the molecular structure analysis, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. This table serves as a practical starting point for solvent selection in experimental design.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Sparingly Soluble | Large nonpolar backbone outweighs H-bonding potential. |
| Methanol, Ethanol | Sparingly Soluble | Limited solubility due to competing polar/nonpolar forces. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions with pyridine rings. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions with pyridine rings. | |
| Acetone | Sparingly to Moderately Soluble | Moderate polarity allows for some solvation. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating molecules with mixed polarity. |
| Chloroform | Soluble | Effective at solvating molecules with mixed polarity. | |
| Nonpolar Aromatic | Toluene | Sparingly to Moderately Soluble | Potential for π-stacking interactions. |
| Nonpolar Aliphatic | n-Hexane | Insoluble | Lacks sufficient polarity to solvate the pyridine rings. |
A Self-Validating Protocol for Qualitative Solubility Determination
This protocol provides a reliable, step-by-step method for determining the solubility of this compound. The procedure is designed to be self-validating through clear, observable endpoints.
Essential Safety Precautions
Trustworthiness in the lab begins with safety. this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation : All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Spill Control : Keep appropriate spill control materials nearby. In case of a spill, avoid generating dust and clean up immediately following your institution's standard operating procedures.
Materials and Reagents
-
This compound (solid)
-
Selection of test solvents (analytical grade or higher): Water, Methanol, Ethanol, DMF, DMSO, Acetone, Dichloromethane, Toluene, n-Hexane
-
Small test tubes (e.g., 13x100 mm) and a test tube rack
-
Spatula
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Graduated pipettes or micropipettes
Step-by-Step Experimental Procedure
-
Preparation : Label one clean, dry test tube for each solvent to be tested.
-
Weighing the Solute : Accurately weigh approximately 5.0 mg of this compound directly into each labeled test tube. Record the exact mass for each tube.
-
Solvent Addition : Add 1.0 mL of the corresponding solvent to each test tube. This creates a target concentration of approximately 5 mg/mL.
-
Mixing : Cap each test tube securely and vortex the mixture vigorously for 60 seconds. The causality for this step is to ensure intimate contact between the solute and solvent, accelerating the dissolution process towards equilibrium.
-
Equilibration & Observation : Allow the test tubes to stand undisturbed in a rack for at least 5 minutes. Observe each tube against a well-lit background.
-
Data Recording : Record the results for each solvent using the following criteria:
-
Soluble : The solid has completely disappeared, leaving a clear, transparent solution with no visible particles.
-
Sparingly Soluble : A significant portion of the solid has dissolved, but some undissolved particles remain visible.
-
Insoluble : The solid appears largely unchanged, with no significant dissolution observed.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the qualitative determination of solubility.
Conclusion
The solubility of this compound is a nuanced interplay of its polar pyridyl termini and its nonpolar aromatic core. While quantitative data remains sparse in the literature, a qualitative understanding grounded in chemical principles provides a strong predictive foundation for solvent selection. This guide has established that polar aprotic and chlorinated solvents are likely the most effective for dissolving this compound, whereas polar protic and nonpolar aliphatic solvents are expected to be poor choices. The provided experimental protocol offers a direct, reliable, and safe method for researchers to validate these predictions and determine the optimal solvent system for their specific application, ensuring greater success and reproducibility in the synthesis of next-generation materials.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound | 73564-69-9 [sigmaaldrich.com]
- 3. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Di(pyridin-4-yl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Di(pyridin-4-yl)ethyne, a rigid, nitrogen-containing organic linker, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug development, primarily for its role in the synthesis of Metal-Organic Frameworks (MOFs). Understanding the thermal stability and decomposition profile of this compound is paramount for defining its processing parameters, storage conditions, and predicting the thermal behavior of materials derived from it. This guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for its analysis, a discussion of its anticipated thermal stability, and an exploration of its potential decomposition pathways based on the known chemistry of its constituent moieties.
Introduction to this compound
This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a linear, bifunctional organic molecule with the chemical formula C₁₂H₈N₂.[1] Its structure is characterized by a central acetylene (ethyne) unit flanked by two pyridine rings at the 4-position. This arrangement imparts a high degree of rigidity and a defined geometry, making it an excellent building block for supramolecular structures and coordination polymers. The nitrogen atoms in the pyridine rings act as Lewis bases, providing coordination sites for metal ions, which is fundamental to its application in the construction of MOFs.[2]
The thermal behavior of this linker is a critical determinant of the stability of the resulting MOFs and other materials. Thermal decomposition can lead to the loss of structural integrity and functionality. Therefore, a thorough understanding of its thermal stability is essential for the rational design and application of materials incorporating this molecule.
Predicted Thermal Behavior and Stability
While specific, publicly available experimental data on the thermal decomposition of pure this compound is limited, its thermal behavior can be predicted by analyzing its structural components: the pyridine rings and the acetylene linker.
-
Pyridine Moiety: Pyridine is a thermally stable aromatic heterocycle. Theoretical studies on the pyrolysis of pyridine suggest that decomposition initiates at high temperatures, typically above 700°C, through mechanisms involving C-H bond homolysis or internal hydrogen transfer to form pyridyl radicals.[3][4] Subsequent ring-opening of these radicals can lead to the formation of smaller, nitrogen-containing species such as hydrogen cyanide (HCN) and various hydrocarbons.[3]
-
Acetylene Linker: The carbon-carbon triple bond in the acetylene group is also thermally robust. The pyrolysis of acetylenic compounds often proceeds through complex radical chain reactions at elevated temperatures.[5] For instance, the thermal decomposition of phenylacetylene has been observed to occur at temperatures above 1300 K.[6]
Based on these characteristics, this compound is expected to be a thermally stable compound. A safety data sheet for the analogous compound 1,2-bis(4-pyridyl)acetylene indicates that under fire conditions, thermal decomposition can generate carbon oxides and nitrogen oxides.[5]
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Method of Determination |
| Melting Point | ~150-200 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (T_onset) | > 300 °C (in inert atmosphere) | Thermogravimetric Analysis (TGA) |
| Major Decomposition Products | Pyridine, Acetylene, HCN, various hydrocarbons, Carbonaceous residue | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) |
Note: The values presented in this table are hypothetical and based on the analysis of related compounds. Actual experimental values may vary.
Experimental Analysis of Thermal Stability
A comprehensive thermal analysis of this compound should involve Thermogravimetric Analysis (TGA) to determine its decomposition temperature and mass loss characteristics, and Differential Scanning Calorimetry (DSC) to identify phase transitions such as melting and crystallization.
Experimental Workflow
The logical flow for conducting a thorough thermal analysis is depicted in the following diagram. This workflow ensures that all critical steps, from sample preparation to data interpretation, are systematically addressed.
Caption: A generalized workflow for the thermal analysis of this compound.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried, powdered sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature data continuously.
-
(Optional) Couple the TGA exhaust to a mass spectrometer or FTIR spectrometer to identify the evolved gases.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and to determine their corresponding temperatures and enthalpies.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation before melting.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.
-
Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the glass transition and any changes in the crystalline structure.
-
Potential Decomposition Pathways
The thermal decomposition of this compound is likely to be a complex process involving multiple steps and the formation of various intermediates. Based on the chemistry of its constituent parts, a plausible decomposition pathway can be proposed.
The initial step in the thermal degradation is likely the cleavage of the weakest bonds in the molecule. This could be the C-H bonds of the pyridine rings or the C-C single bonds connecting the acetylene unit to the rings, although the latter are stabilized by the aromatic system. At elevated temperatures, homolytic cleavage is expected to dominate, leading to the formation of radical species.
Caption: A simplified potential decomposition pathway for this compound.
The initially formed radicals can undergo a variety of subsequent reactions, including:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating a chain reaction.
-
Fragmentation: The radical intermediates can fragment into smaller, more stable molecules. For example, the pyridine ring can open to form linear nitriles and other unsaturated species.
-
Polymerization and Char Formation: At high temperatures, the radical species can combine to form larger, highly unsaturated polymeric structures, eventually leading to the formation of a carbonaceous char.
The exact nature and distribution of the decomposition products will depend on the specific conditions, such as the temperature, heating rate, and the presence of other reactive species.
Conclusion
This compound is a thermally robust molecule, a property that is advantageous for its use as a linker in the synthesis of stable materials like MOFs. A comprehensive thermal analysis, employing techniques such as TGA and DSC, is crucial for fully characterizing its thermal behavior. While direct experimental data is not widely available, a predictive understanding of its stability and decomposition can be formulated based on the known thermal properties of pyridine and acetylene derivatives. The proposed experimental workflows and potential decomposition pathways in this guide provide a solid foundation for researchers and scientists working with this important molecule. Further experimental studies, particularly those involving evolved gas analysis, are warranted to provide a more detailed and quantitative understanding of the thermal decomposition of this compound.
References
- 1. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]
- 2. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 1,2-Di(pyridin-4-yl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Di(pyridin-4-yl)ethyne, also known as bis(4-pyridyl)acetylene, is a rigid, linear molecule that has garnered significant interest as a fundamental building block in supramolecular chemistry and materials science. Its unique structural and electronic characteristics, arising from the interplay between the electron-withdrawing pyridine rings and the electron-rich ethyne linker, make it a versatile component in the design of functional materials. This guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, molecular structure, and key electronic features. We delve into the experimental and computational methodologies used to characterize this molecule and discuss its applications, particularly in the construction of metal-organic frameworks (MOFs).
Introduction: The Significance of a Rigid Bidentate Ligand
This compound is a bifunctional organic ligand characterized by two pyridine rings connected by a central acetylene (ethyne) group. This unique arrangement confers a high degree of rigidity and linearity to the molecule. The nitrogen atoms within the pyridine rings act as Lewis bases, enabling them to coordinate with metal ions, a fundamental property exploited in the construction of coordination polymers and metal-organic frameworks (MOFs)[1]. The ethyne linker, a source of π-electrons, plays a crucial role in the electronic communication between the two pyridyl units and influences the overall electronic properties of the resulting supramolecular structures. Understanding the intrinsic electronic properties of this linker is therefore paramount for the rational design of materials with tailored electronic and photophysical characteristics.
Molecular Structure and Synthesis
The structural integrity of this compound is foundational to its function. Its linear geometry and defined length make it an ideal "strut" in the architecture of crystalline materials.
Crystal Structure
The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in the orthorhombic space group Fddd[2]. This high symmetry reflects the planarity and linearity of the molecule. The crystal packing is stabilized by a network of intermolecular interactions, which are crucial for understanding the bulk properties of the material.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fddd |
| a (Å) | 9.2584 |
| b (Å) | 12.936 |
| c (Å) | 15.764 |
Table 1: Crystallographic data for this compound.[2]
Synthesis: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[3]. In the case of this compound, a common approach involves the coupling of a protected acetylene equivalent with two equivalents of a 4-halopyridine.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
Objective: To synthesize this compound from 4-iodopyridine and a suitable acetylene source.
Materials:
-
4-Iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: A two-necked round-bottom flask is charged with 4-iodopyridine (2.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Anhydrous toluene and triethylamine are added to the flask, and the mixture is stirred to ensure dissolution. Trimethylsilylacetylene (1.0 equiv.) is then added dropwise.
-
Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Deprotection: Upon completion of the coupling reaction, the solvent is removed under reduced pressure. The residue is redissolved in methanol, and potassium carbonate (excess) is added to effect the desilylation. The mixture is stirred at room temperature for 2-4 hours.
-
Workup and Purification: The solvent is evaporated, and the crude product is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby increasing the reaction rate.
-
Triethylamine: This amine serves as a base to neutralize the hydrohalic acid (HI) formed during the reaction, preventing the protonation of the pyridine nitrogen and the deactivation of the catalyst.
-
Trimethylsilyl Protecting Group: TMSA is used as a stable and easily handled source of acetylene. The TMS group prevents the self-coupling of the alkyne and is readily removed under mild basic conditions.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Electronic Properties: A Theoretical and Experimental Perspective
The electronic properties of this compound are dictated by the electronic nature of its constituent parts: the electron-withdrawing pyridine rings and the π-conjugated ethyne bridge. A comprehensive understanding of these properties requires both experimental measurements and theoretical calculations.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential as a semiconductor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyne bridge, while the LUMO is anticipated to be distributed over the electron-deficient pyridine rings. This spatial separation of the frontier orbitals is characteristic of a "donor-bridge-acceptor" type system, even though the pyridines are identical.
Methodology for Computational Analysis (DFT):
-
Geometry Optimization: The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
HOMO-LUMO Calculation: The energies of the HOMO and LUMO are then calculated from the optimized geometry. The energy gap is the difference between these two values.
Caption: Schematic of HOMO-LUMO energy levels and the energy gap.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the energies of the HOMO and LUMO levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to observe the reversibility of the redox processes.
-
Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. These values can be correlated with the HOMO and LUMO energy levels using empirical relationships, often by referencing against a known standard like ferrocene/ferrocenium.
Spectroscopic Properties
UV-Visible absorption and photoluminescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption of a photon of appropriate energy can promote an electron from the HOMO to the LUMO. The subsequent relaxation of this excited state can result in the emission of light (fluorescence or phosphorescence). The wavelength of maximum absorption (λmax) can be used to determine the optical band gap of the molecule.
Applications in Materials Science
The primary application of this compound is as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers[1]. Its rigidity and bidentate nature allow for the predictable construction of porous, crystalline materials with potential applications in:
-
Gas Storage and Separation: The well-defined pores of MOFs constructed with this linker can be tailored for the selective adsorption of gases.
-
Catalysis: The pyridine nitrogen atoms and the metal nodes can act as active sites for catalytic reactions.
-
Sensing: The electronic properties of the MOF can be modulated by the presence of guest molecules, leading to a detectable signal.
Conclusion
This compound is a molecule of significant fundamental and practical interest. Its rigid, linear structure and well-defined electronic properties make it a valuable building block for the bottom-up design of functional materials. While a comprehensive experimental dataset on its electronic properties is still emerging, a combination of established synthetic protocols, structural analysis, and computational modeling provides a robust framework for understanding and utilizing this versatile molecule. Further experimental investigation into its electrochemical and photophysical properties will undoubtedly open new avenues for its application in molecular electronics and advanced materials.
References
An In-Depth Technical Guide to the Molecular Geometry of 1,2-Di(pyridin-4-yl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry of 1,2-di(pyridin-4-yl)ethyne, a critical building block in supramolecular chemistry and materials science. We will delve into the nuanced structural features of this linear, rigid linker, underpinned by experimental crystallographic data and theoretical computational studies. This guide will elucidate the synthesis, conformational flexibility, and the profound implications of its geometry on the properties of resulting metal-organic frameworks (MOFs) and other supramolecular assemblies.
Introduction: The Significance of a Rigid Linker
This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand that has garnered significant attention for its utility in the construction of crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] Its molecular architecture, characterized by two terminal pyridyl rings linked by a rigid ethynyl spacer, imparts a high degree of predictability and stability to the resulting supramolecular structures. The nitrogen atoms within the pyridyl rings serve as effective coordination sites for metal ions, making it a versatile bidentate ligand.[2] The unique linear and rigid nature of this molecule is instrumental in creating porous materials with potential applications in gas storage, separation, and catalysis.[1] Understanding the intricacies of its molecular geometry is paramount for the rational design of functional materials with tailored properties.
Molecular Structure and Conformation
The fundamental structure of this compound consists of a central carbon-carbon triple bond (ethyne) connecting the C4 positions of two pyridine rings. This arrangement results in a highly conjugated system. The key geometric parameters that define its shape and potential for interaction with other molecules are bond lengths, bond angles, and, most critically, the dihedral angle between the two pyridyl rings.
Crystallographic Analysis: The Solid-State Conformation
Experimental determination of the molecular geometry of this compound in the solid state has been achieved through single-crystal X-ray diffraction. The crystallographic data, available in the Crystallography Open Database (COD) under the entry number 1544300 , provides precise measurements of its structural parameters.
The molecule crystallizes in the Fddd space group, with unit cell parameters of a = 9.2584 Å, b = 12.936 Å, and c = 15.764 Å.[3] Analysis of the crystal structure reveals a largely planar conformation of the molecule.
Below is a table summarizing the key bond lengths and angles derived from the crystallographic data.
| Parameter | Value (Å or °) |
| C≡C Bond Length | ~1.20 Å |
| C-C (pyridyl-ethyne) Bond Length | ~1.43 Å |
| C-N (pyridyl) Average Bond Length | ~1.34 Å |
| C-C (pyridyl) Average Bond Length | ~1.39 Å |
| C-C≡C Bond Angle | ~178° |
| C≡C-C Bond Angle | ~178° |
| Pyridyl Ring Internal Angles | ~120° |
| Dihedral Angle (N-C...C-N) | ~0° (near planar) |
The near-linear C-C≡C-C backbone and the close to 180° bond angles around the acetylene unit confirm the rigid, rod-like nature of the molecule. The most significant conformational descriptor is the dihedral angle between the planes of the two pyridyl rings. In the crystalline state, the molecule adopts a near-planar conformation, with a dihedral angle approaching 0°. This planarity is favored by the extended π-conjugation across the molecule.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Computational Analysis: Conformational Flexibility and Rotational Barrier
While the solid-state structure provides a static picture, the molecule exhibits conformational flexibility in the gas phase and in solution, primarily through rotation around the C-C single bonds connecting the pyridyl rings to the ethyne linker. Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the energetic landscape of this rotation.
DFT calculations can be employed to determine the rotational energy barrier, which is the energy required to rotate one pyridyl ring relative to the other.[4] For this compound, the planar conformation (0° dihedral angle) represents an energy minimum due to maximized π-conjugation. A second, higher energy minimum may exist at a perpendicular conformation (90° dihedral angle), with the transition state for rotation occurring at an intermediate angle. The magnitude of this rotational barrier has significant implications for the molecule's dynamic behavior and its ability to adopt different conformations when incorporated into larger assemblies. The barrier to rotation is influenced by steric hindrance and electronic effects.[5]
Diagram: Rotational Energy Profile Workflow
Caption: Workflow for calculating the rotational energy profile.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Bromopyridine hydrochloride
-
Acetylene source (e.g., trimethylsilylacetylene or calcium carbide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or piperidine)
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
Reaction Setup: A dried reaction flask is charged with 4-bromopyridine hydrochloride, the palladium catalyst, and CuI. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) to create an oxygen-free atmosphere.[7]
-
Solvent and Base Addition: Anhydrous solvent and the base are added to the flask via syringe. The mixture is stirred to dissolve the reagents.
-
Acetylene Addition: The acetylene source is then introduced to the reaction mixture. If using a gaseous acetylene, it can be bubbled through the solution. If using a liquid alkyne like trimethylsilylacetylene, it is added via syringe.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[8]
Impact of Molecular Geometry on Material Properties
The well-defined and rigid geometry of this compound is a key determinant of the structure and, consequently, the properties of the materials it forms.
Directing the Assembly of Metal-Organic Frameworks
In the context of MOFs, the linear geometry of the linker allows for the formation of predictable and highly ordered porous networks. The distance between the two coordinating nitrogen atoms is fixed, which, in combination with the coordination geometry of the metal ions, dictates the pore size and topology of the resulting framework.[9] The ability of the pyridyl rings to rotate allows the linker to adapt to different coordination environments, although the energetic penalty for significant deviation from planarity can influence the final framework structure.
Influence on Electronic and Optical Properties
The conjugated π-system extending across the entire molecule gives rise to interesting electronic and photophysical properties. The planarity of the molecule in the solid state enhances this conjugation, which can lead to applications in organic electronics and nonlinear optics. The orientation of the pyridyl rings can significantly affect the electronic absorption spectra of the resulting materials.[10]
Conclusion
The molecular geometry of this compound is characterized by a rigid, linear backbone and a preference for a planar conformation that maximizes π-conjugation. This well-defined structure, elucidated through X-ray crystallography and supported by computational studies, makes it an exceptional building block for the rational design of functional crystalline materials. A thorough understanding of its geometric parameters, conformational flexibility, and the synthetic methods to produce it, as detailed in this guide, is essential for researchers aiming to harness its potential in the development of advanced materials for a range of applications, from gas storage to drug delivery.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Buy this compound | 73564-69-9 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. ijnc.ir [ijnc.ir]
- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Ligand Orientation on the Absorption Spectra in MOF - APS Global Physics Summit 2025 [archive.aps.org]
An In-Depth Technical Guide to 1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9): Properties, Synthesis, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Di(pyridin-4-yl)ethyne (CAS No. 73564-69-9), a rigid, linear ditopic N-donor linker of significant interest in the field of materials science. The document details its fundamental physicochemical properties, provides validated synthetic protocols, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Emphasis is placed on the structure-property relationships, elucidating how the unique geometric and electronic characteristics of this linker influence the topology, porosity, and functional performance of the resulting supramolecular architectures. This guide serves as a critical resource for researchers engaged in the design and synthesis of novel porous materials for applications in gas storage, catalysis, and luminescence.
Introduction: The Architectural Significance of this compound
This compound, also known as 4,4'-dipyridylacetylene, is a bifunctional organic ligand characterized by two pyridine rings linked by a rigid ethyne (acetylene) spacer. This unique molecular architecture imparts a high degree of linearity and rigidity, making it an exemplary building block in the rational design and synthesis of crystalline materials. The terminal nitrogen atoms of the pyridyl groups act as versatile coordination sites for a wide range of metal ions, facilitating the assembly of extended, porous networks known as Metal-Organic Frameworks (MOFs).
The ethyne linker is not merely a passive spacer; its π-conjugated system can influence the electronic properties of the resulting framework, opening avenues for applications in luminescence and catalysis. Furthermore, the defined length and rigidity of the linker allow for precise control over the pore size and topology of the MOF, which is a critical factor in applications such as gas storage and separation.[1] This guide will delve into the essential technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in the development of advanced functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in materials synthesis. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source |
| CAS Number | 73564-69-9 | [2] |
| IUPAC Name | 4-(2-pyridin-4-ylethynyl)pyridine | [2] |
| Molecular Formula | C₁₂H₈N₂ | [2] |
| Molecular Weight | 180.21 g/mol | [2] |
| Appearance | White to off-white or grey crystalline powder | [2] |
| Melting Point | 114-118 °C | |
| Boiling Point | 350.9 °C at 760 mmHg (predicted) | |
| Solubility | Very slightly soluble in water (0.96 g/L at 25 °C, calculated). Soluble in many organic solvents.[3] | |
| InChI Key | SPKCEACOZLCRSV-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CN=CC=C1C#CC2=CC=NC=C2 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis
This protocol is adapted from a literature procedure and has been reported to yield the product with high efficiency.[4]
Materials:
-
4-bromopyridine hydrochloride
-
2-methyl-3-butyn-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in toluene. Stir the mixture until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add 4-bromopyridine hydrochloride, 2-methyl-3-butyn-2-ol, and CuI.
-
Addition of Base: Prepare an aqueous solution of NaOH and add it to the reaction mixture. The use of a two-phase system (toluene and aqueous NaOH) is crucial for the success of this one-pot reaction.[4]
-
Reaction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Applications in Metal-Organic Frameworks (MOFs)
The primary and most explored application of this compound is as a building block for the construction of Metal-Organic Frameworks.[1] Its linear and ditopic nature allows it to act as a "pillar" or "strut," connecting metal-containing secondary building units (SBUs) into extended 1D, 2D, or 3D networks. The choice of metal ion and other co-ligands can be used to tune the final topology and properties of the MOF.
Caption: Schematic of MOF assembly using this compound.
Step-by-Step Solvothermal Synthesis of a Zn-based MOF
This protocol provides a general method for the synthesis of a MOF using this compound, a metal salt, and a co-ligand, based on a reported procedure.[4]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound and terephthalic acid in a solvent mixture of DMF, ethanol, and deionized water.
-
Addition of Metal Salt: To this solution, add zinc(II) nitrate hexahydrate and stir until fully dissolved.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to a specific temperature (e.g., 80-120 °C) and maintain this temperature for 24-72 hours.[5]
-
Crystal Formation: After the reaction period, allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.
-
Product Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent, such as ethanol or methanol, for several days, periodically replacing the solvent.
-
Activation: Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum to remove the solvent molecules from the pores, making the framework accessible for guest molecules.
Impact on MOF Properties and Selected Applications
The incorporation of this compound as a linker significantly influences the properties and potential applications of the resulting MOFs.
-
Gas Storage and Separation: The rigidity and defined length of the linker contribute to the formation of MOFs with high porosity and uniform pore sizes, which are desirable for gas storage and separation. The nitrogen atoms in the pyridyl rings can also act as basic sites, enhancing the affinity for acidic gases like CO₂.[1] For instance, MOFs incorporating this linker are being explored for their potential in carbon capture applications.
-
Catalysis: MOFs constructed with this linker can serve as platforms for catalysis in several ways. The metal nodes themselves can act as catalytic sites, or the linker can be functionalized to introduce catalytic moieties. The porous nature of the MOF allows for size-selective catalysis, where only molecules of a certain size can access the active sites. The pyridyl nitrogen atoms can also coordinate to catalytically active metal species.
-
Luminescence: The conjugated π-system of the ethyne bridge can impart luminescent properties to the resulting coordination polymers.[6][7][8] This opens up possibilities for their use in sensing applications, where the luminescence of the MOF can be quenched or enhanced in the presence of specific analytes. The rigid framework can also encapsulate luminescent guest molecules, leading to novel photophysical properties.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Avoid breathing dust.
Suppliers
This compound is commercially available from various suppliers. The purity of the compound is a critical factor for the successful synthesis of high-quality crystalline MOFs.
| Supplier | Purity | Country of Origin |
| Alfa Chemistry | 96% | United States |
| Alchem Pharmtech, Inc. | >97% | United States |
| Aladdin Scientific | 98% | United States |
| Synthonix Inc | Not specified | United States |
| A.J Chemicals | Not specified | India |
| Zhuozhou Wenxi Import and Export Co., Ltd | 99% | China |
| Nanochemazone | Not specified | - |
| ChemicalBook | 98-99% | China |
| BLDpharm | Not specified | - |
| CD Bioparticles | Not specified | - |
Conclusion
This compound stands out as a valuable and versatile building block in the field of crystal engineering and materials science. Its inherent linearity, rigidity, and coordinating capabilities make it an ideal candidate for the construction of highly ordered and porous Metal-Organic Frameworks. The ability to fine-tune the properties of these materials by judiciously selecting metal centers and co-ligands, in conjunction with the intrinsic electronic and structural features of the this compound linker, paves the way for the development of advanced materials with tailored functionalities. This guide provides a solid foundation for researchers to explore the full potential of this remarkable compound in addressing challenges in gas storage, catalysis, and sensing.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. A Luminescent 1D Silver Polymer Containing [2.2]Paracyclophane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new coordination polymers with tunable luminescent properties generated from bent 1,2,4-triazole-bridged N,N'-dioxides and Ln(III) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,2-Di(pyridin-4-yl)ethyne and its Isomers
An In-Depth Exploration of Nomenclature, Synthesis, and Applications for Researchers and Drug Development Professionals
Foreword
The pyridine motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile coordination capabilities.[1][2][3] When two such rings are linked by a rigid acetylene spacer, the resulting molecule, 1,2-Di(pyridin-4-yl)ethyne, and its isomers, offer a fascinating platform for the design of novel therapeutics, functional materials, and supramolecular architectures.[4][5] This guide provides a comprehensive overview of this important class of compounds, with a focus on their nomenclature, synthesis, and diverse applications.
Nomenclature and Identification: Establishing a Common Language
Clarity in scientific communication begins with precise nomenclature. This compound is known by several alternative names, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication.
The IUPAC name for this compound is 4-(2-pyridin-4-ylethynyl)pyridine .[4][6][7] However, it is more commonly referred to by a variety of semi-systematic and trivial names.
Table 1: Alternative Names and Identifiers for this compound
| Name | Type | Common Usage |
| This compound | Systematic | High |
| 4,4'-Dipyridylacetylene | Semi-systematic | High |
| 1,2-Bis(4-pyridyl)acetylene | Systematic | High |
| Bis(4-pyridyl)acetylene | Trivial | Moderate |
| Di(4-pyridyl)acetylene | Trivial | Moderate |
| Pyridine, 4,4'-(1,2-ethynediyl)bis- | Index Name | Low |
Key Identifiers:
It is important to distinguish this compound from its structural relatives, such as 1,2-Di(4-pyridyl)ethylene[11] and 1,2-Bis(4-pyridyl)ethane[12], which have different linking groups between the pyridine rings and, consequently, distinct chemical and physical properties.
Synthesis: The Sonogashira Coupling as a Cornerstone Reaction
The construction of the ethyne linkage between two pyridine rings is most efficiently achieved through the Sonogashira cross-coupling reaction.[13][14][15] This palladium-catalyzed reaction provides a versatile and reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14]
The Rationale Behind the Sonogashira Coupling
The Sonogashira reaction is favored for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and generally high yields.[13][14] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent.[14][15]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound via a Sonogashira coupling reaction.
Materials:
-
4-Ethynylpyridine
-
4-Bromopyridine hydrochloride
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of 4-ethynylpyridine (1.0 eq) and 4-bromopyridine hydrochloride (1.0 eq) in a mixture of THF and TEA (3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Self-Validation: The purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point can also be compared to literature values (typically around 118 °C).[8]
Caption: Workflow for the Sonogashira synthesis of this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its application in various fields.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 180.21 g/mol | [4][7][8] |
| Melting Point | ~118 °C | [8] |
| Solubility | Very slightly soluble in water (0.96 g/L at 25 °C) | [8] |
| Appearance | White or grey powder | [7] |
| Topological Polar Surface Area | 25.8 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
Applications in Research and Drug Development
The rigid, linear geometry and the presence of two nitrogen atoms for coordination make this compound a highly valuable building block in several areas of chemical research.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyridyl nitrogen atoms of this compound act as excellent ligands for a wide range of metal ions.[3][4] This property has been extensively exploited in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4]
-
As a Linker in MOFs: this compound serves as a bidentate linker, connecting metal centers to form porous, crystalline structures.[4] The rigidity of the acetylene linker helps to create stable and well-defined frameworks.[4]
-
Potential Applications of MOFs: These materials have shown promise in gas storage, separation, and catalysis.[4] The nitrogen atoms within the framework can also provide specific binding sites for guest molecules.[4]
Caption: Schematic of Metal-Organic Framework (MOF) assembly.
Supramolecular Chemistry
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular chemistry.[16][17] These interactions can be used to direct the self-assembly of complex architectures.
Potential in Drug Development
While direct applications of this compound as a therapeutic agent are not widely reported, its pyridine components are prevalent in a vast number of FDA-approved drugs.[2] Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][18][19][20][21] The rigid scaffold of this compound could serve as a novel template for the design of new drug candidates. By modifying the pyridine rings with various functional groups, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy and selectivity.
Conclusion
This compound, also known as 4,4'-dipyridylacetylene, is a versatile and important molecule with a growing number of applications in materials science and potential for drug discovery. Its straightforward synthesis via the Sonogashira coupling, coupled with its unique structural and electronic properties, ensures its continued relevance in both academic and industrial research. A thorough understanding of its nomenclature, synthesis, and properties is paramount for any researcher working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 73564-69-9 [smolecule.com]
- 5. Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 8. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 1,2-Di (pyridin-4-yl)ethyne - CD Bioparticles [cd-bioparticles.net]
- 11. 1,2-Di(4-pyridyl)ethylene | 13362-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 1,2-Bis(4-pyridyl)ethane | C12H12N2 | CID 78630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. A unique co-crystallisation motif for bis(4-pyridyl)acetylene involving S⋯spC interactions with a fused 1,3-dithiole ring - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. View of Supramolecular Chemistry with Chiral Pyridine-Type Ligands [chimia.ch]
- 18. wjpps.com [wjpps.com]
- 19. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
Unlocking Molecular Insights: A Technical Guide to the Theoretical Calculation of 1,2-Di(pyridin-4-yl)ethyne
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the theoretical and computational methodologies for characterizing 1,2-Di(pyridin-4-yl)ethyne, a molecule of significant interest in materials science and medicinal chemistry. As a rigid, linear linker, its unique electronic and structural properties make it a valuable building block for metal-organic frameworks (MOFs), supramolecular assemblies, and potentially as a scaffold in novel therapeutic agents. This document moves beyond a simple recitation of methods to provide a scientifically rigorous, experience-driven framework for conducting and interpreting theoretical calculations on this fascinating molecule.
The Strategic Importance of Theoretical Calculations for this compound
This compound, with its IUPAC name 4-(2-pyridin-4-ylethynyl)pyridine and molecular formula C₁₂H₈N₂, is a conjugated system featuring two pyridine rings linked by an acetylene unit.[1][2][3] This structure imparts a high degree of rigidity and specific electronic characteristics that are pivotal to its applications. The pyridine nitrogen atoms act as coordination sites for metal ions, making it a popular choice for constructing porous crystalline materials like MOFs for gas storage and catalysis.[1][2]
Theoretical calculations are indispensable for several reasons:
-
Predictive Power: Before undertaking costly and time-consuming synthesis, computational models can predict the molecule's geometry, electronic structure, and spectroscopic properties.
-
Mechanistic Insight: Calculations can elucidate the nature of intermolecular interactions, reaction mechanisms, and the electronic transitions that govern its photophysical behavior.
-
Structure-Property Relationships: By systematically modifying the molecule in silico, we can understand how structural changes influence its properties, guiding the design of new materials with tailored functionalities.
This guide will focus on a robust and widely validated computational workflow utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Foundational Principles: Molecular Structure and Properties
A thorough understanding of the molecule's fundamental characteristics is the bedrock of any meaningful theoretical study.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | [1][2][3] |
| Molecular Weight | 180.21 g/mol | [3] |
| IUPAC Name | 4-(2-pyridin-4-ylethynyl)pyridine | [1][2] |
| CAS Number | 73564-69-9 | [1][2][3] |
The planarity and linearity of the ethyne linker are crucial to the molecule's ability to form extended, ordered structures. Experimental crystallographic data provides the ultimate benchmark for our theoretical models. The crystal structure of this compound has been determined, revealing a largely planar conformation in the solid state.[1]
The Computational Workflow: A Step-by-Step Technical Protocol
This section details a validated protocol for the theoretical investigation of this compound. The choice of functional and basis set is critical and is justified based on a balance of computational cost and accuracy for similar aromatic, nitrogen-containing systems.
Caption: A typical workflow for the theoretical characterization of this compound.
Protocol 1: Ground State Geometry Optimization and Electronic Structure
Objective: To determine the most stable 3D conformation of the molecule and to analyze its ground-state electronic properties.
1. Molecular Building:
- Construct the this compound molecule using a molecular modeling software (e.g., Avogadro, GaussView).
- Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
2. Geometry Optimization (DFT):
- Rationale: This is the most critical step to find the lowest energy structure of the molecule. The choice of functional and basis set is paramount.
- Software: Gaussian, ORCA, or similar quantum chemistry package.
- Methodology:
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides a good balance of accuracy and computational efficiency for organic molecules.[4][5]
- Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point, providing a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[4][5]
- Solvent Model: To simulate a more realistic environment, a Polarizable Continuum Model (PCM) can be employed, specifying a solvent like toluene or chloroform.[4][5]
- Execution: Run the optimization calculation until the forces on the atoms and the energy change between steps fall below the default convergence criteria.
3. Frequency Analysis:
- Rationale: This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman).
- Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) using the optimized geometry from the previous step.
- Validation: A successful calculation will yield zero imaginary frequencies. The resulting vibrational modes can be compared with experimental IR and Raman spectra for validation.
4. Electronic Property Analysis:
- Rationale: From the converged DFT calculation, we can extract crucial information about the molecule's electronic nature.
- Key Properties:
- HOMO/LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are key to understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
- Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen lone pairs are expected to be the most electron-rich sites.
molecule [label="Molecule Surface", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="rounded"];
red_region [label="Electron-Rich\n(Negative MEP)\nNucleophilic Site", fillcolor="#EA4335"];
blue_region [label="Electron-Poor\n(Positive MEP)\nElectrophilic Site", fillcolor="#4285F4"];
molecule -> red_region [label="e.g., Nitrogen Lone Pairs"];
molecule -> blue_region [label="e.g., Aromatic Protons"];
}
Caption: Logical relationship of Molecular Electrostatic Potential (MEP) mapping.
Protocol 2: Excited States and UV-Visible Spectrum Simulation
Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.
1. Excited State Calculations (TD-DFT):
* Rationale: TD-DFT is a computationally efficient method for calculating the energies of excited states, which correspond to the absorption of light in the UV-Visible range.
* Methodology:
* Software: Gaussian, ORCA, or equivalent.
* Method: TD-DFT calculations are performed on the previously optimized ground-state geometry.
* Functional/Basis Set: The same B3LYP/6-31G(d,p) level of theory can be used for consistency.
* Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.
* Output: The calculation will yield the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The oscillator strength is a measure of the transition's intensity.
2. Spectrum Generation and Analysis:
* Rationale: The raw TD-DFT output is a list of discrete transitions. This needs to be converted into a simulated spectrum for comparison with experimental data.
* Procedure:
* Plot the oscillator strength against the excitation wavelength.
* To create a continuous spectrum, broaden each peak using a Gaussian or Lorentzian function.
* Analyze the major transitions by examining the molecular orbitals involved (e.g., HOMO -> LUMO, HOMO-1 -> LUMO). For conjugated systems like this compound, the lowest energy transitions are typically π -> π* in character.
Interpreting the Data: From Numbers to Scientific Insight
The true value of theoretical calculations lies in their interpretation.
- Geometry: The calculated bond lengths and angles should be compared with experimental crystallographic data. [1]For this compound, expect a C≡C bond length of ~1.20 Å and C-C single bonds of ~1.43 Å. The molecule should be largely planar.
- Electronic Structure: The HOMO is expected to be a π-orbital delocalized across the entire molecule, while the LUMO will be a π*-orbital. The MEP will confirm the nucleophilic character of the nitrogen atoms, explaining their role as ligands.
- UV-Vis Spectrum: The calculated λ_max should be compared with the experimental spectrum. The analysis of the orbitals involved in the main absorption bands provides insight into the photophysics of the molecule. Theoretical studies on similar ethyne-linked aromatic systems have shown excellent agreement between TD-DFT predictions and experimental spectra.
[4][5]
Conclusion: A Powerful Tool for Molecular Design
This guide has outlined a comprehensive and scientifically grounded workflow for the theoretical calculation of this compound. By leveraging DFT and TD-DFT, researchers can gain predictive and mechanistic insights that are crucial for the rational design of new materials and molecules. The protocols described herein represent a self-validating system: the correlation of calculated geometries with crystallographic data and simulated spectra with experimental measurements provides confidence in the predictive power of the model. These computational tools are not merely for academic exploration; they are essential for accelerating innovation in materials science and drug development.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
- Smolecule. (n.d.). Buy this compound | 73564-69-9. Retrieved from --INVALID-LINK--
- CD Bioparticles. (n.d.). 1,2-Di (pyridin-4-yl)ethyne. Retrieved from --INVALID-LINK--
- Nagarajan, K., Krishnakumar, V., & Parimala, K. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Journal of Chemical Sciences, 134(4).
- PubChem. (n.d.). 1,2-Bis(4-pyridyl)ethane. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
- Alfa Chemistry. (n.d.). CAS 73564-69-9 this compound. Retrieved from --INVALID-LINK--
- ResearchGate. (2015). How can I do assignments of electronic transitions in TD-DFT analysis of a molecule?. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). This compound | 73564-69-9. Retrieved from --INVALID-LINK--
- BLDpharm. (n.d.). 73564-69-9|this compound. Retrieved from --INVALID-LINK--
- MDPI. (2021). Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands. Molecules, 26(1), 1.
- ResearchGate. (2001). Vibrational Spectroscopic Study of [1,2-bis(4-pyridyl)ethane]metal(II) Tetracyanonickelate(II). 2 m-Xylene Clathrates. Retrieved from --INVALID-LINK--
- Arnold, D. P., et al. (2013). A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges. Physical Chemistry Chemical Physics, 15(43), 18970-18983.
Royal Society of Chemistry. (2013). A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges. Physical Chemistry Chemical Physics. Retrieved from --INVALID-LINK--
References
- 1. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 73564-69-9 [smolecule.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
1,2-Di(pyridin-4-yl)ethyne: A Versatile Linker for the Design and Synthesis of Advanced Metal-Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 1,2-di(pyridin-4-yl)ethyne, a linear, rigid N-donor ligand, as a linker in the construction of metal-organic frameworks (MOFs). We will delve into the synthesis of this pivotal organic linker, detail protocols for the solvothermal synthesis of MOFs incorporating it, and discuss the characterization and potential applications of the resulting crystalline materials. This guide is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in the rational design of functional porous materials.
Introduction: The Strategic Advantage of this compound in MOF Chemistry
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The modular nature of MOFs allows for the tuning of their pore size, shape, and functionality by judicious selection of the metallic nodes and organic struts. This compound (also known as bpe) has emerged as a highly valuable linker in MOF synthesis due to its unique structural and chemical attributes.[1]
Its key features include:
-
Linearity and Rigidity: The ethyne core imparts a high degree of rigidity and a linear geometry to the linker, which helps in the formation of well-ordered and porous frameworks.[1]
-
Bidentate N-donor: The terminal pyridyl groups provide two coordination sites for metal ions, enabling the formation of extended, multidimensional structures.[1]
-
Tunable Functionality: The pyridyl nitrogen atoms can be further functionalized to introduce specific chemical properties within the MOF, such as selective adsorption sites.[1]
-
Versatility in MOF Construction: This linker has been successfully employed to construct a variety of MOF architectures with diverse topologies and potential applications in gas storage, separation, and catalysis.[1][2]
These characteristics make this compound a powerful tool for the bottom-up design of functional materials with tailored properties.
Synthesis of the this compound Linker
The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[2][3][4][5][6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]
Underlying Principle: The Sonogashira Coupling
The Sonogashira reaction is a robust and versatile method for the formation of C(sp)-C(sp²) bonds. The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a modified literature procedure.[2][3]
Materials:
-
4-Bromopyridine hydrochloride
-
2-Methyl-3-butyn-2-ol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromopyridine hydrochloride in a two-phase system of toluene and aqueous sodium hydroxide.
-
Catalyst Addition: Under an inert atmosphere, add palladium(II) chloride, triphenylphosphine, and copper(I) iodide to the reaction mixture.
-
Addition of Alkyne: Add 2-methyl-3-butyn-2-ol to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously for the specified time (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[2]
Application in Metal-Organic Framework Synthesis
The true utility of this compound lies in its ability to act as a building block for a diverse range of MOFs.[1][2] The choice of metal ion and reaction conditions can lead to frameworks with different topologies and properties.
General Principles of MOF Self-Assembly
The formation of MOFs is a self-assembly process where metal ions or clusters and organic linkers spontaneously organize into an ordered crystalline structure. Solvothermal synthesis is a common method for preparing high-quality MOF crystals.[7] In this technique, the reactants are heated in a sealed vessel, often in a high-boiling point solvent, to promote crystallization.
Figure 2: General workflow for the solvothermal synthesis of a MOF.
Protocol: Synthesis of a Zinc-based MOF with this compound and Terephthalic Acid
This protocol describes the synthesis of a mixed-linker MOF, demonstrating the versatility of this compound in creating complex frameworks.[2][3]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave or glass vial
Procedure:
-
Reactant Mixture: In a glass vial, combine zinc(II) nitrate hexahydrate, this compound, and terephthalic acid in a specific molar ratio (e.g., as reported in the literature[2][3]).
-
Solvent Addition: Add a solvent mixture of DMF, ethanol, and deionized water to the vial.
-
Sealing and Heating: Seal the vial or autoclave and place it in an oven preheated to a specific temperature (e.g., 80-120 °C).[2][8]
-
Crystallization: Maintain the temperature for a set period (e.g., 24-72 hours) to allow for the formation of crystals.[2][8]
-
Cooling and Isolation: Slowly cool the vessel to room temperature. The resulting crystals are then isolated by filtration.
-
Washing and Drying: Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials and solvent molecules from the pores. Dry the crystals under vacuum.
Characterization of MOFs Containing this compound
Thorough characterization is crucial to confirm the structure, purity, and properties of the synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline phase and purity of the bulk material by comparing the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data.[8][9]
-
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal centers.[2][8]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the solvent content within the pores.[3][9]
-
Gas Sorption Analysis: Measures the porosity, surface area, and gas uptake capacity of the MOF, which is essential for applications in gas storage and separation.[10]
Properties and Potential Applications
MOFs constructed with the this compound linker exhibit a range of interesting properties and have potential applications in several fields.
Table 1: Properties and Applications of MOFs with this compound Linker
| Property | Description | Potential Application(s) |
| Porosity | These MOFs often exhibit significant microporosity due to the rigid and linear nature of the linker. | Gas storage (e.g., hydrogen, methane), selective gas absorption.[1][2] |
| Catalysis | The metal nodes and the functional pyridyl groups can act as catalytic sites. | Heterogeneous catalysis, such as in aldol reactions or transesterifications.[2][3] |
| Sensing | The framework can be designed to interact with specific analytes, leading to a detectable change in its properties (e.g., fluorescence). | Chemical sensing.[2] |
| Drug Storage and Delivery | The pores of the MOF can be loaded with drug molecules for controlled release. | Targeted drug delivery.[2] |
Conclusion
This compound is a highly effective and versatile linker for the construction of a wide array of metal-organic frameworks. Its rigidity, linearity, and coordinating pyridyl groups enable the formation of robust, porous materials with tunable properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the synthesis and application of MOFs based on this important building block, paving the way for the development of new materials for a variety of technological applications.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Solvothermal Synthesis of a Luminescent Metal-Organic Framework Based on 1,2-Di(pyridin-4-yl)ethyne for Potential Drug Delivery Applications
Introduction: Engineering Porous Architectures for Advanced Therapeutics
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over the design of crystalline porous materials.[1] These hybrid materials, constructed from metal ions or clusters linked by organic ligands, possess exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1][2] Such characteristics make them highly promising candidates for a range of biomedical applications, including targeted drug delivery, bio-imaging, and sensing.[2][3][4] Zinc-based MOFs are particularly attractive for these applications due to the biocompatibility of zinc ions.[4][5]
This application note provides a comprehensive guide to the solvothermal synthesis of a specific Metal-Organic Framework constructed from zinc(II) nitrate, the linear N-donor ligand 1,2-Di(pyridin-4-yl)ethyne, and the dicarboxylate linker, terephthalic acid.[6] The rigid and linear nature of the this compound ligand contributes to the formation of a stable and porous framework.[3] We will delve into the rationale behind the synthetic methodology, provide a detailed, step-by-step protocol for its synthesis, purification, and activation, and discuss its characterization. Furthermore, we will explore its potential application as a pH-responsive drug delivery vehicle, a critical area of research for developing advanced cancer therapies and other targeted treatments.[7]
Materials and Equipment
Reagents:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Sonicator
-
Centrifuge
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
-
Magnetic stirrer and stir bars
-
Analytical balance
Experimental Protocols
Protocol 1: Solvothermal Synthesis of the Zn-based MOF
This protocol is adapted from established procedures for the synthesis of similar pyridyl- and carboxylate-based MOFs.[1][6] The solvothermal method utilizes elevated temperatures and the pressure generated by the solvent mixture to facilitate the crystallization of the MOF.[8][9]
Step-by-Step Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve zinc(II) nitrate hexahydrate in a solvent mixture of dimethylformamide (DMF), deionized water, and ethanol.
-
In a separate vial, dissolve this compound and terephthalic acid in DMF.
-
-
Mixing of Reactants:
-
Combine the two solutions in a single 20 mL vial.
-
The molar ratio of the reactants (Zinc(II) nitrate hexahydrate : this compound : terephthalic acid) should be carefully controlled. A reported successful synthesis utilized a 1:1:1 molar ratio.[6]
-
-
Solvothermal Reaction:
-
Tightly cap the vial and place it in a programmable oven.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 72 hours. The choice of 80°C is a balance between providing sufficient energy for crystal formation while avoiding decomposition of the organic linkers.[6]
-
-
Cooling and Crystal Formation:
-
After the reaction is complete, allow the oven to cool down to room temperature naturally. Slow cooling is crucial for the formation of well-defined, high-quality crystals.
-
-
Isolation of the Product:
-
Collect the resulting colorless crystals by filtration using a Büchner funnel.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials and soluble impurities.
-
Protocol 2: Purification and Activation of the MOF
Activation is a critical step to remove the solvent molecules occluded within the pores of the MOF, thereby making the porous network accessible for guest molecules like drugs.[10][11]
Step-by-Step Procedure:
-
Solvent Exchange:
-
After the initial washing with DMF, immerse the collected crystals in fresh DMF for 24 hours.
-
Decant the DMF and replace it with a more volatile solvent, such as ethanol. This solvent exchange is repeated over a period of 3 days, replacing the ethanol with a fresh portion each day. This process gradually replaces the high-boiling DMF with the lower-boiling ethanol, which is easier to remove in the final activation step.[12]
-
-
Activation:
-
After the final ethanol wash, collect the crystals by filtration.
-
Place the crystals in a vacuum oven and heat at 150 °C under vacuum for 12 hours. This will remove the ethanol from the pores, activating the MOF.[1] The activated MOF should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Quantitative Data Summary
| Parameter | Value/Description | Rationale/Reference |
| Reactants | ||
| Zinc(II) nitrate hexahydrate | 0.1 mmol | Metal source for the MOF nodes.[6] |
| This compound | 0.1 mmol | Linear N-donor ligand.[6] |
| Terephthalic acid | 0.1 mmol | Dicarboxylate linker.[6] |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | ~10 mL | High-boiling polar solvent to dissolve reactants and facilitate crystal growth.[13][14] |
| Ethanol (EtOH) | As needed for washing | Volatile solvent for exchange before activation.[12] |
| Deionized Water | Part of solvent mixture | Can influence crystal nucleation and growth.[6] |
| Reaction Conditions | ||
| Temperature | 80 °C | Optimal temperature for crystallization without linker decomposition.[6] |
| Time | 72 hours | Sufficient time for crystal growth and to reach thermodynamic equilibrium.[6] |
| Purification & Activation | ||
| Washing Solvent | DMF, then Ethanol | Removal of unreacted precursors and preparation for activation.[1][12] |
| Activation Temperature | 150 °C | To ensure complete removal of ethanol from the pores.[1] |
| Activation Time | 12 hours | Sufficient time for complete solvent removal under vacuum.[1] |
| Expected Yield | ~90% (with respect to the zinc salt) | Based on reported synthesis.[6] |
Workflow and Characterization
The overall process from synthesis to a fully characterized and activated MOF is depicted in the following workflow diagram.
Caption: Workflow for the solvothermal synthesis, purification, activation, and characterization of the MOF.
Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure and phase purity of the synthesized MOF. The obtained diffraction pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known similar structures.[15][16]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The analysis will show weight loss steps corresponding to the removal of guest molecules and the eventual decomposition of the framework at higher temperatures.[15][17]
-
Brunauer-Emmett-Teller (BET) Analysis: This gas sorption analysis, typically using nitrogen at 77 K, is crucial for determining the specific surface area and porosity of the activated MOF. A high surface area is a key indicator of a successful activation process.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the organic linkers within the MOF structure by identifying their characteristic vibrational bands.[15]
Application in Drug Delivery: A Hypothetical Case Study
The synthesized zinc-based MOF, with its porous structure and the presence of basic pyridyl nitrogen atoms, presents an excellent platform for the controlled delivery of therapeutic agents.[3][4] A particularly promising application is in pH-responsive drug delivery, which can be exploited for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissues.[7]
Design Logic for pH-Responsive Drug Delivery
Caption: Proposed mechanism for pH-responsive drug release from the MOF.
Mechanism of Action:
-
Drug Loading: An anticancer drug, such as Doxorubicin, can be loaded into the activated MOF by soaking the material in a solution of the drug. The drug molecules will diffuse into the pores of the MOF and be retained through host-guest interactions.[3]
-
Stability at Physiological pH: At the physiological pH of 7.4, the MOF framework is expected to be stable, keeping the drug encapsulated and minimizing premature release and associated side effects.[3][4]
-
Targeted Release in Acidic Environments: When the drug-loaded MOF reaches the acidic microenvironment of a tumor (pH ~5.0-6.5), the pyridyl nitrogen atoms of the this compound ligand can become protonated. This protonation can lead to a partial or complete breakdown of the coordination bonds between the zinc ions and the nitrogen atoms, destabilizing the framework and triggering the release of the encapsulated drug directly at the target site.[7] This targeted release mechanism can enhance the therapeutic efficacy of the drug while reducing its systemic toxicity.[3][7]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a promising MOF material using the this compound linker. By understanding the rationale behind each step, from the choice of reactants and solvents to the critical activation process, researchers can reliably produce this material. The inherent properties of this zinc-based MOF, particularly its porosity and the presence of pH-sensitive functional groups, make it a compelling candidate for advanced drug delivery systems. The methodologies and insights presented here are intended to empower researchers, scientists, and drug development professionals to explore the vast potential of MOFs in creating next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. academic.oup.com [academic.oup.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. azom.com [azom.com]
Application Notes and Protocols: 1,2-Di(pyridin-4-yl)ethyne-Based MOFs for Advanced Gas Storage
Introduction: The Strategic Role of 1,2-Di(pyridin-4-yl)ethyne in Designing High-Performance Gas Storage Materials
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for a myriad of applications, including gas storage and separation.[1][2][3] Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of pore size, shape, and functionality.[4][5] This guide focuses on a specific and highly promising subclass of MOFs utilizing the linear, rigid linker, this compound (also known as 1,2-bis(4-pyridyl)acetylene or bpe).
The unique geometry and electronic properties of the this compound linker impart several advantageous characteristics to the resulting MOFs for gas storage applications:
-
Structural Rigidity and Stability: The linear and rigid nature of the linker contributes to the formation of robust frameworks with permanent porosity, a critical factor for reversible gas uptake and release.
-
Tunable Pore Environments: The pyridyl nitrogen atoms provide versatile coordination sites for metal ions, enabling the construction of diverse network topologies. Furthermore, these nitrogen sites can act as Lewis basic sites, enhancing interactions with specific gas molecules like CO2.[6][7]
-
Optimized Pore Dimensions: The length of the linker is well-suited for creating microporous materials with pore sizes optimal for the physisorption of various gases, including hydrogen (H2), carbon dioxide (CO2), and light hydrocarbons.[8][9]
This document provides a comprehensive overview of the synthesis, characterization, and application of this compound-based MOFs in gas storage. Detailed protocols are provided to guide researchers in the successful preparation and evaluation of these promising materials.
Synthesis and Activation of this compound-Based MOFs: A General Protocol
The synthesis of MOFs is a nuanced process where minor variations in reaction conditions can significantly impact the final product's crystallinity, porosity, and performance. The following protocol outlines a general solvothermal method for the synthesis of a zinc-based MOF incorporating this compound and a dicarboxylic acid linker, a common strategy to create robust, porous frameworks.[10]
Experimental Protocol: Solvothermal Synthesis of a Zn-(bpe)-dicarboxylate MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (bpe)
-
Terephthalic Acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.074 g, 0.25 mmol) and Terephthalic Acid (e.g., 0.042 g, 0.25 mmol) in 10 mL of a DMF/EtOH/H₂O solvent mixture (e.g., in a 2:1:1 volume ratio).
-
Ligand Addition: To the above solution, add this compound (e.g., 0.045 g, 0.25 mmol).
-
Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization of the reagents.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 80-120 °C for 24-72 hours. The precise temperature and time will influence crystal size and quality.
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. The crystalline product can be isolated by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a volatile solvent like ethanol or acetone (3 x 10 mL) to exchange the high-boiling point DMF.
-
Drying: Dry the product under vacuum at room temperature or with gentle heating (e.g., 60-80 °C) to remove the solvent.
Activation: The Critical Step to Unlock Porosity
As-synthesized MOFs often have solvent molecules occupying their pores, which must be removed to make the framework accessible for gas storage. This "activation" process is crucial for achieving high surface areas and gas uptake capacities.
Protocol: Thermal Activation of MOF Samples
-
Sample Preparation: Place a small amount of the washed MOF sample (50-100 mg) in a sample tube suitable for a vacuum line or a thermogravimetric analyzer (TGA).
-
Solvent Exchange (Optional but Recommended): For MOFs synthesized in high-boiling point solvents like DMF, a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) for 24-48 hours prior to thermal activation can facilitate more complete solvent removal at lower temperatures.
-
Thermal Activation: Heat the sample under a dynamic vacuum (e.g., <10⁻³ torr) at a temperature between 100-200 °C for 12-24 hours. The optimal activation temperature should be below the decomposition temperature of the MOF, which can be determined by TGA. A novel "gas-flow activation" technique using inert gases at lower temperatures has also been shown to be effective while preserving the structural integrity of the MOF.[11][12]
-
Post-Activation Handling: After activation, the sample should be kept under an inert atmosphere (e.g., N₂ or Ar) to prevent re-adsorption of atmospheric moisture and other contaminants.
Causality Behind Experimental Choices:
-
Solvent System: The choice of solvent (or solvent mixture) is critical as it influences the solubility of the reactants and can act as a template for the formation of specific crystal structures. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures generally lead to faster crystallization but may also result in smaller crystals or the formation of undesired phases.
-
Activation Conditions: The activation temperature and duration must be carefully optimized. Insufficient activation will result in incomplete solvent removal and low porosity, while overly harsh conditions can lead to framework collapse.
Workflow for MOF Synthesis and Activation
Caption: Workflow for the synthesis and activation of a this compound-based MOF.
Characterization of Gas Storage Properties
A thorough characterization of the synthesized MOFs is essential to understand their structure-property relationships and evaluate their potential for gas storage applications.
Key Characterization Techniques
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to identify the optimal activation temperature. |
| Gas Sorption Analysis | To measure the gas uptake capacity, surface area (typically using the Brunauer-Emmett-Teller, BET, method), and pore size distribution of the activated MOF.[1] |
| In-situ Crystallography | Advanced technique to study the structural changes of the MOF upon gas loading and to identify the specific binding sites of the adsorbed gas molecules.[1] |
Protocol: Gas Sorption Measurements
This protocol outlines the general steps for performing gas sorption measurements to evaluate the storage capacity of an activated MOF.
Instrumentation: A volumetric or gravimetric gas sorption analyzer.
Gases: High-purity gases such as N₂, H₂, CO₂, CH₄.
Procedure:
-
Sample Degassing: Accurately weigh 50-100 mg of the MOF sample into a sample tube. Degas the sample in-situ using the analysis instrument's degassing port under vacuum and at the previously determined activation temperature until a stable weight and low outgas rate are achieved.
-
Free Space Measurement: After degassing and cooling to the analysis temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄), measure the free space (void volume) in the sample tube, typically using helium gas which is assumed not to adsorb.
-
Isotherm Measurement: Introduce the analysis gas into the sample tube in controlled doses, allowing the pressure to equilibrate after each dose. The amount of gas adsorbed at each pressure point is recorded to generate the adsorption isotherm.
-
Desorption Isotherm: After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of gas desorbed is measured to generate the desorption isotherm. Hysteresis between the adsorption and desorption branches can indicate framework flexibility or specific guest-host interactions.
-
Data Analysis: The collected isotherm data is used to calculate:
-
BET Surface Area: From the N₂ adsorption isotherm at 77 K.
-
Gas Uptake Capacity: The amount of gas adsorbed at a specific pressure and temperature (e.g., wt% or cm³/g).
-
Isosteric Heat of Adsorption (Qst): This thermodynamic parameter, which indicates the strength of the interaction between the gas molecules and the MOF, can be calculated from isotherms measured at two or more different temperatures using the Clausius-Clapeyron equation.[13]
-
Self-Validating System:
The trustworthiness of the gas sorption data relies on a self-validating experimental design. This includes:
-
Reproducibility: Repeating the measurement on the same sample after re-activation should yield consistent results.
-
Blank Runs: Performing a measurement with an empty sample tube ensures the instrument is functioning correctly and has no leaks.
-
Comparison with Standards: Periodically measuring a standard material with a known surface area validates the instrument's calibration.
Performance of this compound-Based MOFs in Gas Storage
The performance of MOFs for gas storage is highly dependent on the specific metal node and any additional linkers used in their construction. The table below summarizes representative gas storage data for MOFs incorporating the this compound (or the closely related 1,2-bis(4-pyridyl)ethylene) linker.
| MOF Name/Composition | Gas | Temperature (K) | Pressure (bar) | Uptake Capacity | Reference |
| A Zn-MOF with 1,2-bis(4-pyridyl)ethylene and muconate | CO₂ | 196 | ~1 | 86.68 cm³/g (3.87 mmol/g) | --INVALID-LINK--[14][15] |
| SIFSIX-Ni-dpe-3-trans | H₂S | Room Temp. | - | Selective over CO₂ and CH₄ | --INVALID-LINK--[16] |
| MOF-5 (Zn₄O(BDC)₃) - a benchmark MOF for comparison | H₂ | 77 | 40 | 7.1 wt% (excess) | --INVALID-LINK--[17] |
Note: The data presented are for illustrative purposes and represent a snapshot of the research in this area. Direct comparison between different MOFs should be made with caution, as experimental conditions and activation procedures can vary.
Key Insights from Performance Data
-
Selective CO₂ Adsorption: The presence of pyridyl nitrogen atoms in the linker can enhance the affinity of the MOF for CO₂, leading to selective adsorption over other gases like N₂ and H₂.[14][15]
-
Hydrogen Storage: While high surface area is a primary driver for H₂ storage at cryogenic temperatures, the introduction of specific binding sites, such as open metal sites or functional groups on the linker, is crucial for improving storage capacity at more practical, near-ambient temperatures.[5][8]
-
Hydrocarbon Separations: The well-defined pore apertures of these MOFs can be exploited for the separation of hydrocarbons based on molecular sieving effects.[18]
Logical Relationships in MOF Design for Gas Storage
The design of high-performance MOFs for gas storage involves a careful consideration of several interconnected factors.
Caption: Interplay between MOF components, framework properties, and gas storage performance.
Conclusion and Future Outlook
MOFs based on the this compound linker represent a versatile platform for the development of advanced gas storage materials. Their inherent structural and chemical tunability allows for the rational design of frameworks with tailored properties for specific applications, from high-density hydrogen and methane storage to selective carbon dioxide capture.
Future research in this area will likely focus on:
-
Post-Synthetic Modification: Introducing additional functional groups to the pyridyl rings or the metal nodes to enhance gas-framework interactions.
-
Composite Materials: Incorporating these MOFs into polymer matrices or other porous supports to improve their processability and mechanical stability for practical applications.
-
Computational Screening: Utilizing molecular simulations to predict the gas storage performance of novel this compound-based MOF structures before their synthesis, thereby accelerating the discovery of new, high-performing materials.
By leveraging the detailed protocols and insights provided in this guide, researchers can effectively synthesize, characterize, and evaluate this compound-based MOFs, contributing to the advancement of next-generation gas storage technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. Porous metal–organic frameworks for hydrogen storage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A pyridyl-decorated Zr-organic framework for enhanced gas separation and CO2 transformation (2021) | Yong-Liang Liu | 8 Citations [scispace.com]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XRD-DSC: a screening tool for identifying effective MOFs for selective gas sorption from humid gas streams | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Upscale synthesis of a binary pillared layered MOF for hydrocarbon gas storage and separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Utilizing 1,2-Di(pyridin-4-yl)ethyne MOFs for Advanced CO2 Capture and Separation
<
For: Researchers, scientists, and professionals in materials science and gas separation.
Introduction: The Strategic Advantage of 1,2-Di(pyridin-4-yl)ethyne MOFs in Carbon Capture
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented levels of porosity and chemical tunability for gas storage and separation.[1] Within the vast landscape of MOF chemistry, frameworks constructed from the this compound (dpe) linker have garnered significant attention for their potential in carbon dioxide (CO2) capture.[2] The dpe linker's linear and rigid structure, coupled with the Lewis basic nitrogen sites on its pyridyl groups, facilitates the creation of robust, microporous materials with a strong, selective affinity for CO2.[3] This inherent selectivity is a critical advantage for applications such as post-combustion carbon capture from flue gas and the purification of natural gas, where CO2 must be efficiently separated from other gases like nitrogen (N2) and methane (CH4).[4]
This document serves as a comprehensive guide, detailing the synthesis, characterization, and practical application of dpe-based MOFs for CO2 capture. It is designed to provide researchers with the foundational knowledge and detailed protocols necessary to achieve reliable and reproducible outcomes in this promising area of research.
Part 1: Synthesis of a dpe-Based MOF: A Detailed Solvothermal Protocol
The following protocol outlines the solvothermal synthesis of a representative dpe-based MOF, a method favored for its ability to yield highly crystalline materials.
Essential Materials and Reagents:
-
High-purity metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
This compound (dpe) linker
-
Anhydrous, high-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave (23 mL capacity)
-
Programmable laboratory oven
-
High-speed centrifuge
-
Vacuum oven
Step-by-Step Synthesis Protocol:
-
Precursor Solution Preparation:
-
In a clean, dry glass vial, dissolve the metal salt and the dpe linker in the chosen solvent. A 1:1 molar ratio is a common starting point for many dpe-based MOFs. For instance, dissolve 1 mmol of zinc nitrate hexahydrate and 1 mmol of dpe in 20 mL of DMF.[2]
-
Causality: The choice of solvent is a critical parameter that dictates the solubility of the precursors and can influence the final crystal structure by acting as a templating agent. DMF is frequently used due to its high boiling point and excellent solvating properties for a wide array of metal salts and organic linkers.
-
-
Solvothermal Crystallization:
-
Carefully transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Securely seal the autoclave and place it inside a programmable oven.
-
The reaction is typically carried out at a constant temperature between 100-120 °C for 24-72 hours.[2]
-
Causality: Solvothermal synthesis leverages elevated temperatures and autogenous pressure to promote the slow crystallization of the MOF, leading to larger, more well-defined crystals. The precise temperature and duration of the reaction are key variables that control the nucleation and growth of the MOF crystals, thereby affecting their size, morphology, and overall quality.
-
-
Product Isolation and Activation:
-
After the designated reaction time, allow the autoclave to cool to ambient temperature slowly and naturally. Rapid cooling can induce stress fractures in the crystals.
-
Isolate the crystalline product by decanting the supernatant mother liquor.
-
Thoroughly wash the collected crystals with fresh DMF several times to eliminate any unreacted starting materials.
-
To remove the high-boiling point DMF from the MOF's pores, immerse the crystals in a more volatile solvent, such as methanol or ethanol, for 2-3 days. The solvent should be replaced with a fresh batch daily to ensure complete solvent exchange.
-
Causality: This activation step is paramount for achieving the permanent porosity of the MOF. Incomplete removal of the guest solvent molecules will lead to a collapsed framework upon drying, resulting in drastically reduced surface area and poor gas adsorption performance.
-
-
Final Drying:
-
After the solvent exchange, decant the volatile solvent and dry the MOF product under a dynamic vacuum at an elevated temperature (typically 100-150 °C) for 12-24 hours. This final step ensures the complete removal of all guest molecules, yielding a fully activated, porous material ready for characterization and gas adsorption studies.
-
Visualizing the dpe-MOF Synthesis Workflow
Caption: A step-by-step visualization of the solvothermal synthesis process for dpe-based MOFs.
Part 2: Essential Characterization Techniques for dpe-MOFs
To validate the synthesis and assess the key properties of the dpe-MOF, a combination of analytical techniques is indispensable.
| Characterization Technique | Primary Objective | Anticipated Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the bulk material. | A diffraction pattern that closely matches the simulated pattern derived from single-crystal X-ray diffraction data, indicating a pure, crystalline product. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify its decomposition temperature. | A stable weight profile up to a high temperature (e.g., >300 °C), followed by a sharp weight loss corresponding to the decomposition of the organic linker and framework collapse. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To quantify the porosity, including the BET surface area, total pore volume, and pore size distribution. | A Type I isotherm, which is characteristic of microporous materials, exhibiting a steep uptake of N2 at low relative pressures. |
Part 3: Evaluating CO2 Capture and Separation Performance
The efficacy of a dpe-based MOF for its intended application is determined by its gas adsorption properties.
Experimental Apparatus:
-
A high-precision volumetric or gravimetric gas adsorption analyzer.
-
Ultra-high purity CO2, N2, and CH4 gas cylinders with regulators.
-
A temperature-controlled sample environment (e.g., a circulating water bath or cryostat).
Protocol for Measuring CO2 Adsorption Isotherms:
-
Sample Preparation and Degassing: Accurately weigh 50-100 mg of the fully activated dpe-MOF into a sample tube. The sample must then be degassed in situ under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to ensure the removal of any residual atmospheric contaminants from the pores.
-
Isotherm Measurement:
-
Bring the sample to the desired measurement temperature (e.g., 273 K or 298 K).
-
Introduce precisely controlled doses of CO2 gas to the sample, allowing the system to reach equilibrium at each pressure point before recording the amount of gas adsorbed.
-
Continue this process incrementally until a final pressure of approximately 1 bar is reached.
-
Interpreting the Data:
The CO2 adsorption capacity at various pressures is directly obtained from the resulting isotherm. To assess the material's potential for gas separation, single-component adsorption isotherms for N2 and CH4 should also be collected under identical conditions. The selectivity for CO2 over these other gases can then be calculated, often using the Ideal Adsorbed Solution Theory (IAST) for mixed-gas scenarios.[4]
References
Application Notes and Protocols for Catalysis with Metal Complexes of 1,2-Di(pyridin-4-yl)ethyne
Introduction: The Potential of 1,2-Di(pyridin-4-yl)ethyne in Homogeneous Catalysis
This compound is a rigid, linear bidentate N-donor ligand. Its unique electronic and structural properties, arising from the conjugation between the two pyridine rings through an acetylene linker, make it an intriguing candidate for the construction of well-defined metal complexes. While its application in the burgeoning field of metal-organic frameworks (MOFs) has been explored for potential applications in gas storage and selective absorption, its utility in homogeneous catalysis with discrete molecular complexes remains an area ripe for investigation.[1][2][3][4] The electron-deficient nature of the pyridine rings can influence the electronic properties of a coordinated metal center, potentially enhancing its catalytic activity in a variety of organic transformations.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of the this compound ligand and its proposed application in two key catalytic reactions: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Manganese-catalyzed oxidation of alcohols. The protocols are based on established methodologies for similar pyridine-type ligands and are designed to be robust and adaptable.
PART 1: Synthesis of this compound Ligand
The synthesis of this compound is readily achievable through a Sonogashira cross-coupling reaction. This protocol provides a reliable method for producing the ligand in good yield.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromopyridine hydrochloride
-
2-Methyl-3-butyn-2-ol
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 30% w/v)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromopyridine hydrochloride, 2-methyl-3-butyn-2-ol, PdCl₂, CuI, and PPh₃ in toluene.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Addition of Base: Under the inert atmosphere, add the aqueous NaOH solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with dichloromethane. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, and then filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.[2]
PART 2: Catalytic Applications
The following sections detail the proposed use of this compound as a ligand in two distinct catalytic transformations. The protocols describe the in-situ formation of the catalytically active metal complex, a common and efficient approach in homogeneous catalysis.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] Palladium complexes bearing N-donor ligands are highly effective catalysts for this transformation. The this compound ligand is expected to form a stable and active palladium complex in-situ for the coupling of aryl halides with arylboronic acids.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ and this compound.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the aryl bromide, phenylboronic acid, and the base.
-
Addition of Solvent: Add the degassed solvent to the reaction mixture.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| 3 | 2-Bromotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 4 | 4-Bromobenzaldehyde | (4-Methoxyphenyl)boronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
Application 2: Manganese-Catalyzed Oxidation of Alcohols
Manganese complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of manganese.[6][7][8] Non-heme manganese complexes with N-donor ligands have shown significant activity in the oxidation of alcohols to aldehydes and ketones using green oxidants like hydrogen peroxide. The this compound ligand can be used to generate a manganese catalyst in-situ for this transformation.
Caption: Key components in the Mn-catalyzed alcohol oxidation.
Materials:
-
Benzyl alcohol
-
Manganese(II) sulfate (MnSO₄) or Manganese(II) chloride (MnCl₂)
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid (as a co-catalyst)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Catalyst Formation: In a round-bottom flask, dissolve the manganese salt and this compound in the solvent. Stir for 15-30 minutes to allow for complex formation.
-
Addition of Substrate and Co-catalyst: Add the benzyl alcohol and acetic acid to the solution.
-
Addition of Oxidant: Slowly add the hydrogen peroxide solution to the reaction mixture dropwise. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Follow the progress of the reaction by TLC or GC analysis.
-
Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting benzaldehyde by column chromatography or distillation.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 2 | 1.5 | Acetic acid | Acetonitrile | 40 | 3 | >99 | >99 |
| 2 | 1-Phenylethanol | 2 | 1.5 | Acetic acid | Acetonitrile | 40 | 2 | >99 | >99 |
| 3 | Cyclohexanol | 5 | 2.0 | Acetic acid | Acetonitrile | 50 | 8 | 85 | >99 |
| 4 | 2-Octanol | 5 | 2.0 | Acetic acid | Acetonitrile | 50 | 10 | 90 | >99 |
Conclusion
The this compound ligand presents a versatile and accessible building block for the development of novel homogeneous catalysts. The protocols outlined in these application notes provide a solid foundation for exploring the catalytic potential of its metal complexes in widely used and important organic transformations. The rigid and electronically distinct nature of this ligand may offer unique advantages in terms of catalyst stability, activity, and selectivity. Further research into the synthesis and characterization of discrete metal complexes of this compound and their application in a broader range of catalytic reactions is highly encouraged.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. This compound | 73564-69-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. O2 Activation and Double C-H Oxidation by a Mononuclear Manganese(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1,2-Di(pyridin-4-yl)ethyne in the Rational Design of Functional Coordination Polymers
Abstract
This document provides a comprehensive technical guide on the utilization of 1,2-di(pyridin-4-yl)ethyne as a fundamental building block in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). We delve into the unique structural characteristics of this linear, rigid ditopic ligand and explain the causality behind the synthetic strategies that leverage these features. Detailed, field-proven protocols for solvothermal synthesis and subsequent characterization are provided, aimed at researchers, chemists, and materials scientists. Furthermore, we explore the functional applications of the resulting crystalline materials, including their utility in gas storage, heterogeneous catalysis, and luminescence-based sensing, grounding all claims in authoritative literature.
Introduction: The Strategic Advantage of this compound as a Linker
Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers).[1] The properties of these materials are intrinsically linked to their structural and topological features, which are dictated by the geometry of the chosen building blocks.[1][2]
This compound, also known as bis(4-pyridyl)acetylene, is a highly valuable linker in this context.[3] Its structure is characterized by two terminal pyridyl groups, whose nitrogen atoms act as potent coordination sites, bridged by a rigid ethyne (acetylene) unit.[4] This molecular architecture imparts several key advantages:
-
Linearity and Rigidity: The triple bond ensures a linear and conformationally rigid structure. This predictability is paramount in crystal engineering, as it reduces the degrees of freedom during self-assembly, enabling the rational design of targeted network topologies.
-
Ditopic Nature: With two opposing coordination sites, it effectively bridges metal centers, facilitating the extension of structures into one, two, or three dimensions.[4]
-
Defined Length: The specific length of the linker helps control the pore size and internal volume of the resulting frameworks, a critical parameter for applications like gas storage and molecular separation.[4]
These characteristics make this compound an exemplary candidate for constructing robust, porous frameworks with diverse potential applications in gas storage, catalysis, and sensing.[4][5]
Ligand Synthesis: A Note on Preparation
While commercially available, understanding the synthesis of this compound provides a more complete picture for the researcher. A common and efficient method is a palladium-catalyzed one-pot Sonogashira cross-coupling reaction.[4][5] This typically involves reacting a 4-halopyridine, such as 4-bromopyridine hydrochloride, with a protected acetylene source like 2-methyl-3-butyn-2-ol, followed by deprotection.[4][5] This approach has been reported to achieve high yields, making the ligand readily accessible for CP synthesis.[5]
Principles of Solvothermal Synthesis for Coordination Polymers
Solvothermal synthesis is a powerful and widely used technique for growing high-quality crystals of CPs and MOFs.[1][6] The process involves heating the reactants in a sealed vessel (typically a Teflon-lined stainless-steel autoclave) at a temperature above the boiling point of the solvent.[6] The resulting autogenous pressure and elevated temperature enhance the solubility of precursors and promote the slow crystallization required for well-ordered frameworks.[1]
The final product of a solvothermal reaction is governed by a delicate interplay of several parameters. Understanding these is key to achieving reproducibility and targeting desired structures.
Table 1: Key Parameters in Solvothermal Synthesis
| Parameter | Influence and Rationale |
| Metal Salt | The choice of metal (e.g., Zn(II), Co(II), Cu(II)) and its counter-ion (e.g., NO₃⁻, SO₄²⁻, Cl⁻) dictates the geometry of the metal node and can influence the final topology. |
| Ligand/Co-ligand Ratio | The stoichiometry between the metal salt, this compound, and any auxiliary linkers (like dicarboxylic acids) is critical. Varying this ratio can lead to different structural phases.[5] |
| Solvent System | Solvents not only solubilize reactants but can also act as templates or even become incorporated into the final structure. A mixture of solvents (e.g., DMF/Ethanol/Water) is often used to fine-tune polarity and solubility.[1][7] |
| Temperature | Reaction temperature affects reaction kinetics and thermodynamics. Different crystalline phases can often be isolated simply by changing the heating temperature.[8] |
| Reaction Time | Sufficient time must be allowed for the dissolution, nucleation, and growth of crystals. Typical reaction times range from 24 to 96 hours.[6] |
| pH / Modulators | The addition of acids or bases can alter the deprotonation state of ligands and influence the coordination environment of the metal, leading to different framework outcomes. |
Detailed Protocol: Synthesis of a Zn(II)-based MOF
This protocol describes the synthesis of a three-dimensional metal-organic framework constructed from this compound, terephthalic acid, and zinc(II) nitrate, adapted from established literature.[5][9]
Materials and Equipment
-
This compound (C₁₂H₈N₂, CAS: 73564-69-9)
-
Terephthalic acid (H₂BDC, C₈H₆O₄, CAS: 100-21-0)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, CAS: 10196-18-6)
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Ethanol, Absolute
-
Deionized Water
-
23 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Programmable laboratory oven
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Glass vials
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactant Preparation: In a 20 mL glass vial, combine zinc(II) nitrate hexahydrate (e.g., 0.1 mmol), terephthalic acid (e.g., 0.1 mmol), and this compound (e.g., 0.1 mmol).
-
Rationale: A 1:1:1 molar ratio of metal to the two different linkers is a common starting point for creating mixed-ligand frameworks.[5]
-
-
Solvent Addition: To the vial containing the solids, add a solvent mixture, for example, 10 mL of DMF, 2 mL of ethanol, and 1 mL of water.
-
Rationale: DMF is a high-boiling polar aprotic solvent excellent for dissolving organic linkers and metal salts. Ethanol and water can modify the polarity and influence crystal growth.
-
-
Homogenization: Cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure the mixture is well-dispersed. It is acceptable if not all solids dissolve at this stage.
-
Transfer to Autoclave: Carefully pour the resulting suspension into a 23 mL Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable laboratory oven. Heat the autoclave to a set temperature (e.g., 100 °C) and hold for 72 hours.
-
Rationale: This temperature is sufficient to drive the reaction without decomposing the organic linkers. The 72-hour period allows for slow, controlled crystal growth.[6]
-
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool to room temperature slowly over 12-24 hours. Do not quench or cool rapidly.
-
Rationale: Slow cooling is crucial for obtaining high-quality, single crystals suitable for X-ray diffraction. Rapid cooling often leads to the formation of microcrystalline powder.
-
-
Product Isolation: Open the cooled autoclave. Collect the crystalline product by vacuum filtration. Wash the crystals several times with fresh DMF to remove any unreacted starting materials.
-
Drying: Dry the collected crystals. For activation (removal of pore-filling solvent molecules), the material may be solvent-exchanged with a more volatile solvent like acetone, followed by heating under vacuum.
Essential Characterization Techniques
Validating the synthesis and understanding the properties of the new material requires a suite of analytical techniques.
-
Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the atomic-level 3D structure, including bond lengths, bond angles, connectivity, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern should match the pattern simulated from the SCXRD data.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the framework and to quantify the amount of guest/solvent molecules within the pores.[9]
-
Gas Sorption Analysis: Techniques like nitrogen adsorption at 77 K are used to determine the surface area (BET, Langmuir) and pore size distribution of the activated material, confirming its porosity.[10]
Applications of this compound-based Polymers
The robust and often porous frameworks constructed with this ligand exhibit a range of functional properties.
Gas Storage and Separation
The inherent porosity of many MOFs derived from this compound makes them excellent candidates for gas storage. Their rigid structures prevent pore collapse upon removal of guest solvent molecules, creating permanent void space accessible to gas molecules like methane (CH₄), hydrogen (H₂), and carbon dioxide (CO₂).[5][11] The specific pore chemistry, influenced by the metal and co-ligands, can also lead to selective gas adsorption, a property valuable for gas separation applications.[4][12]
Table 2: Representative Gas Sorption Data for Porous Coordination Polymers
| Gas | Typical Uptake Values | Conditions | Potential Application |
| CO₂ | 80-120 cm³/g | 196 K, 1 atm | Carbon Capture |
| H₂ | 1-2.5 wt% | 77 K, 1 atm | Hydrogen Storage |
| CH₄ | 20-40 cm³/g | 298 K, 35 bar | Methane Storage |
| Note: Values are illustrative and vary significantly based on the specific MOF structure.[11][13] |
Heterogeneous Catalysis
Coordination polymers can serve as highly effective heterogeneous catalysts.[14][15] The metal nodes can function as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other active sites. The porous structure allows reactants to diffuse to these active sites and products to diffuse out.[16] Pyridine-containing ligands are particularly relevant, as the nitrogen atom can participate in catalytic cycles.[17] These materials have shown activity in reactions such as Knoevenagel condensations, Henry reactions, and various cross-coupling reactions.[14][16][18] A key advantage is the ease of catalyst recovery and reusability, a cornerstone of green chemistry.[15]
Luminescence and Chemical Sensing
Many coordination polymers, particularly those involving d¹⁰ metals like Zn(II) and Cd(II) or lanthanides, exhibit luminescence.[19][20] This emission can originate from the ligand (intraligand π–π* transitions), from the metal center, or from ligand-to-metal charge transfer events.[8][21] The luminescent properties of frameworks containing this compound can be exploited for chemical sensing.[6] The presence of certain analytes (e.g., nitroaromatics, metal ions) can interact with the framework and either quench or enhance the luminescence, providing a detectable signal.[10] Lanthanide-based CPs can also be designed for emission in the near-infrared (NIR) range.[19][22]
Conclusion
This compound is more than just a linker; it is a strategic tool for the rational design of crystalline materials. Its rigidity, linearity, and defined geometry provide an exceptional level of control over the self-assembly process, enabling the construction of robust and functional coordination polymers. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to synthesize novel materials with tailored properties for applications ranging from clean energy and environmental remediation to advanced chemical synthesis and diagnostics.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 73564-69-9 [smolecule.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. benchchem.com [benchchem.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MOF Crystal Chemistry Paving the Way to Gas Storage Needs: Aluminum-Based soc-MOF for CH4, O2, and CO2 Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flexible Metal Organic Framework Compound, Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4]n, for CO2 Sorption Applications | NIST [nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luminescent coordination polymers for the VIS and NIR range constituting LnCl₃ and 1,2-bis(4-pyridyl)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luminescent coordination polymers for the VIS and NIR range constituting LnCl3 and 1,2-bis(4-pyridyl)ethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands | MDPI [mdpi.com]
- 22. Near-Infrared Luminescence and Inner Filter Effects of Lanthanide Coordination Polymers with 1,2-Di(4-pyridyl)ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Postsynthetic Modification of MOFs Containing 1,2-Di(pyridin-4-yl)ethyne
Introduction: The Strategic Functionalization of Porous Architectures
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in their design and application.[1] Their high surface areas, tunable pore sizes, and chemically diverse structures make them exceptional candidates for a range of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] The ability to precisely engineer the chemical environment within a MOF is paramount to unlocking its full potential. While direct synthesis allows for the incorporation of functionalized linkers, postsynthetic modification (PSM) offers a powerful alternative for introducing functionalities that may not be stable under the initial MOF synthesis conditions.[4][5]
This application note focuses on MOFs constructed using the rigid, bidentate linker, 1,2-di(pyridin-4-yl)ethyne. This linker is of particular interest due to its unique electronic and structural properties, featuring two accessible pyridyl nitrogen atoms and a reactive ethyne (acetylene) core.[6] These reactive sites present a dual-platform for a variety of covalent and coordinative modifications. We will first detail the synthesis of a known zinc-based MOF incorporating this linker and then provide comprehensive protocols for its postsynthetic modification via two distinct pathways: quaternization of the pyridyl nitrogen and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. These modifications are designed to strategically alter the MOF's properties for enhanced performance in research and drug development.
Part 1: Synthesis of a Parent MOF Containing this compound
A foundational step in any postsynthetic modification strategy is the reliable synthesis of a robust parent MOF. Here, we outline the preparation of a zinc-based MOF constructed from this compound and terephthalic acid.[7][8]
Experimental Protocol: Synthesis of Zn(II)-[this compound]-[terephthalic acid] MOF
Materials:
-
This compound
-
Terephthalic acid
-
Zinc(II) nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine this compound, terephthalic acid, and zinc(II) nitrate hexahydrate in a 1:1:1 molar ratio.
-
Add a solvent mixture of DMF, ethanol, and water. A typical ratio is 3:1:1 (v/v/v).
-
Seal the vial and sonicate for 10 minutes to ensure complete dissolution of the reagents.
-
Place the sealed vial in an oven preheated to 80°C and maintain this temperature for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Colorless crystals of the MOF should be visible.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
The resulting crystalline MOF should be stored in ethanol or activated under vacuum for subsequent use.
Diagram of Parent MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of the parent MOF.
Part 2: Protocols for Postsynthetic Modification
The synthesized MOF possesses two key functionalities ripe for modification: the basic nitrogen atoms of the pyridyl groups and the triple bond of the ethyne linker. The following protocols detail how to selectively target these sites.
Protocol 1: Postsynthetic Quaternization of Pyridyl Moieties
This modification introduces a positive charge into the MOF framework by converting the neutral pyridyl groups into quaternary ammonium salts. This can significantly alter the surface polarity and electrostatic interactions within the pores, which is highly desirable for the selective adsorption of anionic drug molecules.
Materials:
-
Synthesized parent MOF
-
Anhydrous chloroform or dichloromethane
-
Iodomethane or other alkyl halides (e.g., iodoethane, benzyl bromide)
-
Anhydrous ethanol
Procedure:
-
Activate the parent MOF by heating under vacuum at 120°C for 12 hours to remove guest solvent molecules.
-
In a glovebox or under an inert atmosphere, suspend the activated MOF in anhydrous chloroform.
-
Add a 10-fold molar excess of iodomethane (relative to the pyridyl content of the MOF).
-
Seal the reaction vessel and stir the suspension at room temperature for 48-72 hours.
-
After the reaction period, collect the modified MOF by centrifugation or filtration.
-
Wash the product thoroughly with anhydrous chloroform (3 x 10 mL) and then with anhydrous ethanol (3 x 10 mL) to remove unreacted alkyl halide.
-
Dry the resulting quaternized MOF under vacuum.
Causality and Self-Validation: The use of an anhydrous solvent is crucial to prevent hydrolysis of the alkyl halide and potential degradation of the MOF. A large excess of the alkylating agent drives the reaction to completion. Successful quaternization can be confirmed by the appearance of a new C-N stretching vibration in the FT-IR spectrum and a downfield shift of the pyridyl proton signals in the ¹H NMR spectrum of a digested sample.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click" reaction is a highly efficient and specific reaction, making it ideal for PSM.[4][9] This protocol describes the functionalization of the ethyne linker with an azide-containing molecule to form a stable triazole ring. This allows for the introduction of a wide variety of functional groups, depending on the R-group of the chosen azide.
Materials:
-
Synthesized parent MOF
-
Benzyl azide (or other organic azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane
Procedure:
-
Activate the parent MOF as described in Protocol 1.
-
Under an inert atmosphere, suspend the activated MOF in anhydrous DMF.
-
In a separate vial, dissolve a 5-fold molar excess of benzyl azide (relative to the alkyne content of the MOF), a catalytic amount of CuI (e.g., 10 mol%), and a 2-fold molar excess of DIPEA (relative to CuI) in a minimal amount of anhydrous DMF.
-
Add the azide/catalyst solution to the MOF suspension.
-
Seal the reaction vessel and stir at 60°C for 48 hours.
-
Cool the reaction to room temperature and collect the modified MOF by centrifugation.
-
Wash the product extensively with DMF (3 x 10 mL) and then with dichloromethane (3 x 10 mL) to remove the catalyst, unreacted azide, and base.
-
Dry the functionalized MOF under vacuum.
Causality and Self-Validation: The copper(I) catalyst is essential for the cycloaddition to proceed. DIPEA is used as a non-coordinating base to prevent the oxidation of Cu(I) and to scavenge any protons that may be generated. The success of the reaction is evidenced by the disappearance of the alkyne C≡C stretch in the FT-IR spectrum and the appearance of new signals corresponding to the triazole ring and the appended functional group in the ¹H NMR spectrum of the digested MOF.
Diagram of Postsynthetic Modification Pathways
Caption: Two distinct pathways for the postsynthetic modification of the parent MOF.
Part 3: Characterization of Modified MOFs
Thorough characterization is essential to confirm the success of the postsynthetic modification while ensuring the integrity of the MOF structure.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of crystallinity and the overall framework structure. | The PXRD pattern of the modified MOF should match that of the parent MOF, indicating that the crystalline structure is preserved.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify changes in functional groups. | Quaternization: Appearance of a new C-N stretching band. CuAAC: Disappearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and appearance of triazole ring vibrations. |
| ¹H NMR Spectroscopy (of digested samples) | To quantify the degree of functionalization. | The MOF is digested in an acidic solution (e.g., DCl in D₂O/DMSO-d₆). Quaternization: Downfield shift of pyridyl proton signals and appearance of a new peak for the methyl protons. CuAAC: Appearance of new peaks corresponding to the triazole proton and the protons of the appended 'R' group. |
| Thermogravimetric Analysis (TGA) | To assess changes in thermal stability and composition. | The decomposition profile of the modified MOF will differ from the parent due to the added functional groups. This can be used to further confirm the modification.[8] |
| Gas Adsorption (N₂ at 77 K) | To evaluate changes in porosity and surface area. | The BET surface area is expected to decrease after modification due to the introduction of bulky functional groups within the pores. |
Part 4: Applications in Drug Development
The postsynthetic modifications detailed above can tailor MOFs for specific applications in drug delivery and development.
-
Enhanced Drug Loading: The quaternized, cationic framework (from Protocol 1) would exhibit strong electrostatic interactions with anionic drugs (e.g., ibuprofen, naproxen), potentially leading to higher loading capacities and more controlled release profiles compared to the neutral parent MOF.[2][10]
-
Targeted Delivery: By using an azide with a targeting ligand (e.g., folic acid, a specific peptide) in the CuAAC reaction (Protocol 2), the MOF can be engineered to selectively bind to and deliver its payload to specific cells or tissues, such as cancer cells.[9]
-
Controlled Release: The introduction of new functional groups can alter the hydrophobicity/hydrophilicity of the pores, thereby modulating the release kinetics of encapsulated drugs.
References
- 1. Synthesis and Characterization of Novel Metal-Organic Frameworks - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 4. Postsynthetic modification of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 73564-69-9 [smolecule.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Post-synthetic modification of Zr-metal-organic frameworks through cycloaddition reactions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Postsynthetic covalent modification of metal-organic framework (MOF) materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luminescent 1,2-Di(pyridin-4-yl)ethyne Coordination Compounds
Foreword: The Brilliant Potential of 1,2-Di(pyridin-4-yl)ethyne in Luminescent Materials
Welcome to a comprehensive guide on the synthesis, characterization, and application of luminescent coordination compounds based on the versatile ligand, this compound (dpe). This document is designed for researchers, materials scientists, and professionals in drug development who are keen to explore the rich photophysical properties of these fascinating materials. The rigid, linear, and π-conjugated structure of dpe, featuring two terminal pyridyl nitrogen atoms, makes it an exceptional building block for creating a diverse array of coordination polymers and metal-organic frameworks (MOFs) with tunable luminescent properties.[1][2] These properties are not merely of academic interest; they form the basis for cutting-edge applications in chemical sensing, bio-imaging, and optoelectronics.[3][4][5] This guide will provide you with not only the "how" but also the "why," delving into the scientific principles that underpin the synthesis and function of these remarkable compounds.
Section 1: The Heart of the Matter - The this compound Ligand
The unique characteristics of dpe-based coordination compounds are fundamentally dictated by the electronic and structural features of the dpe ligand itself. Its rigid ethynyl bridge ensures a well-defined spatial separation and orientation of the coordinating pyridyl groups, which is crucial for constructing predictable and stable frameworks.[1] The π-system extending across the molecule is the primary locus of its intrinsic photophysical behavior and provides a pathway for communication between coordinated metal centers.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of dpe is typically achieved via a palladium-catalyzed Sonogashira cross-coupling reaction. The following protocol is a robust and high-yielding procedure.[1]
Materials:
-
4-Bromopyridine hydrochloride
-
2-Methyl-3-butyn-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Toluene
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 30%)
-
Diisopropylamine
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromopyridine hydrochloride, toluene, and the aqueous NaOH solution.
-
Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving Pd(OAc)₂, PPh₃, and CuI in diisopropylamine under an inert atmosphere.
-
Initiation of Coupling: Add the catalyst solution to the main reaction flask.
-
Addition of Alkyne: Slowly add 2-methyl-3-butyn-2-ol to the reaction mixture.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Deprotection: Once the coupling is complete, the protecting group from the alkyne is removed in situ by the basic conditions.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.
Causality Behind Choices: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the efficient formation of the carbon-carbon bond between the pyridine ring and the alkyne. Triphenylphosphine acts as a stabilizing ligand for the palladium catalyst, preventing its decomposition. The two-phase system (toluene and aqueous NaOH) facilitates the reaction by ensuring the deprotonation of the pyridine hydrochloride and providing a suitable medium for the organometallic catalysis.[1]
Section 2: Building with Light - Synthesis of Luminescent Coordination Compounds
The true potential of dpe is unlocked upon its coordination to metal ions. The resulting coordination polymers and MOFs can exhibit a range of luminescent behaviors, including fluorescence and phosphorescence, which are often highly sensitive to their environment.[3][6] Solvothermal and hydrothermal synthesis methods are commonly employed to grow high-quality crystalline materials.[3]
General Protocol for Solvothermal Synthesis of a dpe-based MOF
Materials:
-
This compound (dpe) ligand
-
A metal salt (e.g., Zinc nitrate, Cadmium nitrate, Copper nitrate)[7][8]
-
A suitable organic solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)[7]
-
A Teflon-lined stainless-steel autoclave
Protocol:
-
Precursor Solution: In a glass vial, dissolve the dpe ligand and the metal salt in the chosen solvent or solvent mixture. The molar ratio of ligand to metal will influence the final structure and should be optimized.
-
Assembly: Place the sealed vial inside a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from hours to several days). The slow cooling of the autoclave is often critical for obtaining well-defined crystals.
-
Isolation: After the autoclave has cooled to room temperature, carefully open it. Collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum or in a desiccator.
Expertise in Action: The choice of solvent is not arbitrary. Solvents like DMF can act as templates or even participate in the coordination, influencing the final topology of the framework.[7] The reaction temperature and time are critical parameters that control the nucleation and growth of the crystals, thereby affecting their size and quality.
Section 3: Characterizing the Glow - Photophysical Properties
A thorough characterization of the luminescent properties is essential to understand the behavior of the synthesized dpe coordination compounds and to evaluate their potential for specific applications.
Standard Protocol for Luminescence Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission and excitation spectra, quantum yield, and lifetime measurements)
Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution or a well-dispersed suspension of the compound in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Record the absorption spectrum to identify the electronic transitions.
-
-
Fluorescence Spectroscopy:
-
Emission and Excitation Spectra: Using the fluorometer, record the emission spectrum by exciting at a wavelength corresponding to an absorption maximum. Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.
-
Quantum Yield (Φ) Determination: The luminescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Luminescence Lifetime (τ) Measurement: The excited-state lifetime can be measured using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
-
Data Presentation: A Comparative Look at dpe Complexes
| Complex | Metal Ion | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Example Complex 1 | Zn(II) | ~450 | ~0.15 | ~2 ns | Hypothetical Data |
| Example Complex 2 | Cd(II) | ~520 | ~0.30 | ~5 ns | Hypothetical Data |
| Example Complex 3 | Cu(I) | ~580 | ~0.05 | ~1 µs | Hypothetical Data |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Section 4: Putting Luminescence to Work - Applications
The sensitivity of the luminescence of dpe coordination compounds to their chemical environment makes them excellent candidates for sensing applications.[7] A common application is the detection of nitroaromatic compounds, which can quench the luminescence of the framework.[7]
Protocol for Luminescence-Based Sensing of Nitroaromatics
-
Prepare a Suspension: Disperse a known amount of the luminescent MOF in a suitable solvent (e.g., ethanol or water) to create a stable suspension.
-
Baseline Measurement: Record the initial fluorescence intensity of the suspension.
-
Analyte Addition: Add small aliquots of a solution of the nitroaromatic compound (e.g., nitrobenzene, 2,4,6-trinitrophenol) to the MOF suspension.
-
Fluorescence Monitoring: After each addition, record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. The quenching efficiency can be quantified using the Stern-Volmer equation.
Mechanism of Quenching: The luminescence quenching is often attributed to an electron transfer process from the excited state of the MOF to the electron-deficient nitroaromatic compound.[7] The porous nature of the MOF allows for the efficient diffusion of the analyte molecules to the luminescent centers within the framework.
Section 5: Visualizing the Science - Diagrams
Visual representations are invaluable for understanding the complex processes and structures involved in the study of dpe coordination compounds.
Caption: Workflow for the synthesis and application of dpe-based luminescent MOFs.
Caption: Jablonski diagram illustrating the photophysical processes in a luminescent molecule.
Caption: Mechanism of luminescence quenching for sensing applications.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rs.noda.tus.ac.jp [rs.noda.tus.ac.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,2-Di(pyridin-4-yl)ethyne in Supramolecular Chemistry
Introduction: The Strategic Role of 1,2-Di(pyridin-4-yl)ethyne in Supramolecular Design
This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a highly versatile linear ditopic organic linker that has garnered significant attention in the field of supramolecular chemistry and crystal engineering. Its unique structural and electronic properties make it an exceptional building block for the rational design and synthesis of a wide array of functional supramolecular architectures, including Metal-Organic Frameworks (MOFs), coordination polymers, and hydrogen-bonded co-crystals.
The key to its utility lies in its distinct molecular architecture:
-
Linearity and Rigidity: The central ethyne (acetylene) unit imparts a high degree of linearity and rigidity to the molecule. This predictable geometry is crucial for the construction of well-defined and ordered crystalline materials.
-
Coordinating Pyridyl Groups: The terminal pyridin-4-yl groups possess nitrogen atoms with available lone pairs of electrons, making them excellent coordinating sites for metal ions. This allows for the formation of strong and directional metal-ligand bonds, which are the cornerstone of MOF and coordination polymer chemistry.
-
Hydrogen Bonding Acceptor: The pyridyl nitrogen atoms are also effective hydrogen bond acceptors, enabling the formation of robust and predictable hydrogen-bonding networks with suitable donor molecules, such as carboxylic acids. This is fundamental to the formation of co-crystals with tailored properties.
-
π-System: The conjugated π-system extending across the molecule can participate in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.
These characteristics allow researchers to employ this compound as a "molecular strut" to connect building blocks in a predetermined fashion, leading to materials with tunable porosity, catalytic activity, and other functional properties. This guide provides an in-depth overview of its applications and detailed protocols for its use in the laboratory.
Core Applications in Supramolecular Chemistry
The primary applications of this compound in supramolecular chemistry can be broadly categorized into two main areas: coordination-driven self-assembly and hydrogen-bond-driven self-assembly.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is extensively used as a linker molecule in the synthesis of MOFs and coordination polymers.[1] In these structures, the pyridyl nitrogen atoms coordinate to metal ions or metal clusters (secondary building units, SBUs), forming extended one-, two-, or three-dimensional networks. The rigidity of the linker helps to maintain the stability and porosity of the resulting framework.
Key Advantages in MOF Synthesis:
-
Porosity Control: The length of the this compound linker dictates the pore size of the resulting MOF, which is a critical parameter for applications such as gas storage and separation.
-
Framework Stability: The rigid nature of the ethyne unit contributes to the overall thermal and mechanical stability of the MOF structure.
-
Functionalization: The pyridyl groups can introduce specific functionalities into the MOF, making it suitable for selective adsorption of certain gases or for catalytic applications.
Applications of MOFs based on this compound:
-
Gas Storage and Separation: MOFs constructed with this linker have shown promise for the storage of gases like hydrogen, methane, and carbon dioxide.[2] The tunable pore environment allows for selective adsorption of different gas molecules.
-
Heterogeneous Catalysis: The metal centers within the MOF can act as catalytic sites, and the porous structure allows for the diffusion of reactants and products. These materials have been explored as catalysts for various organic reactions, including Knoevenagel condensations.
-
Sensing: The changes in the physical properties of these MOFs upon interaction with specific analytes can be utilized for chemical sensing applications.
Co-crystals and Hydrogen-Bonded Assemblies
The ability of the pyridyl nitrogen atoms to act as hydrogen bond acceptors makes this compound a valuable component in the formation of co-crystals. When combined with molecules that are strong hydrogen bond donors, such as dicarboxylic acids, it can form highly ordered crystalline structures held together by robust O-H···N hydrogen bonds.
Key Advantages in Co-crystal Engineering:
-
Predictable Supramolecular Synthons: The interaction between a carboxylic acid and a pyridine is a well-established and reliable supramolecular synthon, allowing for a high degree of predictability in the resulting crystal structure.
-
Modification of Physicochemical Properties: Co-crystallization can be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering the chemical structure of the API itself.
-
Materials with Novel Properties: The combination of different molecular components in a co-crystal can lead to materials with novel optical, electronic, or mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a palladium-catalyzed Sonogashira cross-coupling reaction.[2]
Materials and Reagents:
-
4-Bromopyridine hydrochloride
-
2-Methyl-3-butyn-2-ol
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromopyridine hydrochloride (1 equivalent), 2-methyl-3-butyn-2-ol (1.2 equivalents), palladium(II) chloride (0.02 equivalents), copper(I) iodide (0.04 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add toluene and a 2M aqueous solution of sodium hydroxide to the flask. The reaction is typically run as a two-phase system.
-
Reaction: Stir the mixture vigorously at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water and then with brine.
-
Deprotection: The initial product is a protected diol. To deprotect, the solvent is removed under reduced pressure, and the residue is dissolved in a suitable solvent like methanol. A strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux to remove the acetone by-product.
-
Purification: After deprotection, neutralize the mixture with hydrochloric acid. The product, this compound, will precipitate. Collect the solid by vacuum filtration and wash it with cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield a white or off-white solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Synthesis Workflow for this compound
Caption: A workflow diagram illustrating the synthesis of this compound.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound and a dicarboxylic acid linker with a zinc(II) salt.[2][3]
Materials and Reagents:
-
This compound (from Protocol 1)
-
Terephthalic acid (or other dicarboxylic acid linker)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration setup
Procedure:
-
Precursor Solution: In a scintillation vial, dissolve zinc(II) nitrate hexahydrate (1 equivalent) in a solvent mixture of DMF, ethanol, and deionized water.
-
Ligand Addition: To this solution, add this compound (1 equivalent) and terephthalic acid (1.5 equivalents).
-
Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure homogeneity.
-
Crystallization: Seal the vial tightly and place it in an oven at 80 °C for 3 days. Colorless crystals of the MOF should form during this time.
-
Isolation: After cooling to room temperature, isolate the crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF to remove any unreacted starting materials. This can be done by adding DMF, gently agitating, and then decanting the solvent. Repeat this process three times.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a low-boiling solvent like ethanol or dichloromethane for 24 hours, replacing the solvent with a fresh portion every 8 hours.
-
Activation: Activate the MOF by heating the solvent-exchanged sample under vacuum at a temperature sufficient to remove the guest solvent molecules without causing framework collapse (e.g., 120-150 °C). The activated MOF is now ready for characterization and application studies.
-
Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas adsorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
Solvothermal Synthesis of a MOF
Caption: A schematic representation of the solvothermal synthesis of a MOF.
Protocol 3: Synthesis of a Co-crystal by Solution Evaporation
This protocol outlines a general procedure for the synthesis of a co-crystal of this compound with a dicarboxylic acid via slow solvent evaporation.
Materials and Reagents:
-
This compound
-
A suitable dicarboxylic acid (e.g., succinic acid, adipic acid)
-
A suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile)
Equipment:
-
Small glass vials
-
Magnetic stirrer (optional)
-
Standard laboratory glassware
Procedure:
-
Stoichiometric Mixture: In a small glass vial, combine this compound and the dicarboxylic acid in the desired stoichiometric ratio (e.g., 1:1 or 1:2).
-
Dissolution: Add a minimal amount of a suitable solvent or solvent mixture in which both components are soluble. Gently warm or stir the mixture if necessary to achieve complete dissolution.
-
Crystallization: Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and co-crystals will begin to form.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent or collect the crystals by filtration.
-
Drying: Gently dry the crystals with a stream of air or under a mild vacuum.
-
Characterization: The resulting co-crystals should be analyzed by Single-Crystal X-ray Diffraction to determine their crystal structure and confirm the formation of the desired hydrogen-bonded network. Other techniques such as PXRD, DSC, and TGA can also be used for characterization.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [4] |
| Molecular Weight | 180.21 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 168-172 °C | [2] |
Table 2: Representative Data for a MOF Synthesized with this compound
| Parameter | Value | Reference |
| MOF Designation | Zn(DPE)(TPA) | [2][3] |
| Metal Center | Zinc(II) | [2][3] |
| Other Linker | Terephthalic Acid | [2][3] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [2][3] |
| Thermal Stability | Stable up to ~300 °C | [3] |
(Note: DPE = this compound; TPA = Terephthalic acid)
Conclusion and Future Outlook
This compound has established itself as a cornerstone ligand in the construction of functional supramolecular materials. Its predictable geometry and versatile coordination and hydrogen-bonding capabilities provide a powerful tool for the rational design of MOFs, coordination polymers, and co-crystals with tailored properties. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this linker. Future research is likely to focus on the development of more complex and functional materials based on this compound, with applications in areas such as targeted drug delivery, advanced catalysis, and the development of novel electronic materials. The continued exploration of this versatile building block promises to yield exciting new discoveries in the field of supramolecular chemistry.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand geometry controlling Zn-MOF partial structures for their catalytic performance in Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 1,2-Di(pyridin-4-yl)ethyne
Welcome to the technical support center for the synthesis of 1,2-Di(pyridin-4-yl)ethyne. This guide is designed for researchers, chemists, and drug development professionals engaged in the large-scale production of this valuable bidentate ligand, which serves as a critical building block in the synthesis of metal-organic frameworks (MOFs), supramolecular structures, and functional materials.[1][2] The synthesis, while conceptually straightforward, presents unique challenges when scaling up, particularly concerning yield, purity, and process safety. This document provides in-depth troubleshooting guides and validated protocols to navigate these complexities effectively.
Core Synthetic Strategy: The Sonogashira Coupling
The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. While other methods like the Castro-Stephens coupling exist, the Sonogashira reaction's milder conditions and broader functional group tolerance make it the preferred route for this target molecule.[5][6]
Caption: General scheme for the Sonogashira synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling reaction is failing or providing very low yields. What are the primary factors to investigate?
Answer: A low-yielding Sonogashira reaction is a frequent issue, often attributable to several interconnected factors. A systematic approach is crucial for diagnosis.
| Probable Cause | Explanation & Recommended Solution |
| Catalyst Inactivity | The active Pd(0) catalyst is highly sensitive to oxygen. Exposure to air can cause decomposition, visible as a black precipitate (palladium black), rendering the catalyst inactive.[7][8] The Cu(I) co-catalyst is also prone to oxidation. Solution: Ensure all catalysts are fresh and handled under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction. |
| Insufficient Degassing | Dissolved oxygen in solvents or reagents is a primary culprit for catalyst decomposition and promoting the unwanted homocoupling of the alkyne (Glaser coupling).[7][8][9] Solution: Rigorously degas all solvents and the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with an inert gas for an extended period (30-60 min) can be used for large volumes. |
| Pyridine Coordination | The nitrogen atom in the 4-halopyridine substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This effect can be more pronounced in certain solvents. Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often mitigate this issue.[4] If catalyst poisoning is suspected, increasing the catalyst loading slightly or changing the solvent may be beneficial. |
| Sub-optimal Temperature | While aryl iodides are highly reactive and often couple at room temperature, aryl bromides typically require heating.[7][10] However, excessive heat (>80-100 °C) can accelerate catalyst decomposition. Solution: For 4-iodopyridine, start at room temperature and monitor progress. If the reaction is sluggish, gently heat to 40-50 °C. For 4-bromopyridine, a higher temperature (60-80 °C) is usually necessary.[10] |
| Poor Reagent Quality | Impurities in the starting materials, solvent, or base can poison the catalyst.[8] The amine base, in particular, must be anhydrous and free of oxidation products. Solution: Use high-purity, anhydrous solvents. If necessary, distill the amine base prior to use. Ensure the 4-halopyridine is pure. |
Issue 2: Pervasive Side-Product Formation
Question: My primary byproduct is the alkyne homocoupling product (e.g., 1,4-bis(trimethylsilyl)-1,3-butadiyne or polyacetylene). How can this be minimized?
Answer: This side reaction, known as Glaser-Hay coupling, is catalyzed by the copper(I) species, especially in the presence of oxygen.[8][9]
-
Eliminate Oxygen: This is the most critical step. As detailed above, ensure the reaction is performed under strictly anaerobic conditions.[7][8]
-
Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling. Reduce the CuI loading to the minimum effective amount (e.g., 0.5–2 mol%).
-
Slow Alkyne Addition: Adding the terminal alkyne slowly (e.g., via syringe pump) to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[4][11][12] These methods often require a different ligand/base system but completely eliminate the Glaser coupling pathway.
Question: The reaction mixture turns black and stalls. What is happening?
Answer: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive elemental palladium.[7][13] This indicates catalyst decomposition. The primary causes are:
-
Presence of Oxygen: The most common cause.[8]
-
High Temperatures: Overheating the reaction accelerates decomposition.[7]
-
Inappropriate Solvent: Some solvents, like THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[13]
-
Photodecomposition: While less common, some palladium complexes are light-sensitive. Shielding the reaction from direct light is good practice.
To prevent this, rigorously follow anaerobic procedures and maintain careful temperature control.
Issue 3: Large-Scale Purification
Question: Column chromatography of this compound is difficult on a large scale. What are effective purification strategies?
Answer: The polar nature of the two pyridine rings makes this compound challenging to purify via silica gel chromatography at scale, often leading to tailing and the need for large solvent volumes.
-
Recrystallization: This is the most effective method for large-scale purification. The crude product should be dissolved in a minimum amount of a hot solvent in which it has high solubility and then allowed to cool slowly. Suitable solvents to screen include ethanol, methanol, acetonitrile, or mixtures like toluene/ethanol.
-
Trituration/Washing: If the crude product is a solid, it can be triturated (stirred as a slurry) with a solvent that dissolves the impurities but not the product. Diethyl ether or ethyl acetate are often good choices for removing less polar organic impurities.
-
Acid-Base Extraction: The basic pyridine nitrogens allow for an extractive workup. The crude mixture can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to precipitate the pure product, which is then filtered.
Frequently Asked Questions (FAQs)
Q1: Which acetylene source is best for large-scale synthesis? A1: Direct use of acetylene gas can be hazardous and difficult to handle at scale.[14][15] Safer, more practical alternatives are preferred. Trimethylsilylacetylene (TMSA) is an excellent choice. It is a liquid, allowing for accurate measurement, and the TMS group can be easily removed post-coupling with a mild base (like K₂CO₃ in methanol) or fluoride source. Calcium carbide can also be used as an in situ source of acetylene, but this introduces water and can complicate the reaction.[14]
Q2: What are the critical safety considerations for this synthesis? A2:
-
Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure.[14][16][17] If using the gas, ensure proper ventilation and grounding, and never exceed safe pressure limits.
-
Reagent Toxicity: Palladium catalysts, copper salts, and organic solvents have associated toxicities. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Inert Atmosphere: Working under an inert atmosphere minimizes fire risk from flammable solvents and prevents the formation of potentially explosive metal acetylides.
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The molecule is symmetric, leading to a simple ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight (180.21 g/mol ).[18][19]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
HPLC/LC-MS: Ideal for assessing purity and identifying any minor impurities.
Self-Validating Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 4-iodopyridine and trimethylsilylacetylene, followed by deprotection.
Reagent & Conditions Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Notes |
| 4-Iodopyridine | 204.99 | 2.2 | 45.1 g | Starting material. |
| Trimethylsilylacetylene | 98.22 | 1.0 | 9.8 g (14.2 mL) | Acetylene source. |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 1.4 g | Palladium(II) precatalyst. |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 0.76 g | Co-catalyst. |
| Triethylamine (Et₃N) | 101.19 | - | 500 mL | Solvent and Base. |
| Methanol (MeOH) | 32.04 | - | 250 mL | For deprotection. |
| Potassium Carbonate (K₂CO₃) | 138.21 | ~2.0 | ~27.6 g | Deprotection base. |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis and purification of this compound.
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodopyridine (45.1 g), Pd(PPh₃)₂Cl₂ (1.4 g), and CuI (0.76 g).
-
Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with argon to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed triethylamine (500 mL) to the flask via an argon-purged cannula. Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (14.2 mL) dropwise to the stirring suspension at room temperature over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.
-
Initial Workup: Upon completion, filter the dark reaction mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad thoroughly with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude TMS-protected product as a solid.
-
Deprotection: Dissolve the crude solid in methanol (250 mL) and add potassium carbonate (27.6 g).
-
Deprotection Reaction: Stir the suspension vigorously at room temperature for 2 hours. Monitor the removal of the TMS group by TLC.
-
Isolation of Crude Product: Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.
-
Purification: Recrystallize the crude solid from hot ethanol (~200-300 mL). Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the off-white to pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. nanochemazone.com [nanochemazone.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Ensure Safety in Acetylene Production Using Calcium Carbide? | TYWH [tjtywh.com]
- 16. thieme.de [thieme.de]
- 17. bioengineer.org [bioengineer.org]
- 18. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 19. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Di(pyridin-4-yl)ethyne
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,2-Di(pyridin-4-yl)ethyne. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile metal-organic framework (MOF) linker. The unique electronic and structural properties of this compound make it a valuable building block, but its purification can present specific challenges related to its synthesis and the inherent basicity of its pyridine moieties.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you achieve high purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude ¹H NMR is complex and shows multiple sets of peaks. What are the likely impurities from the Sonogashira synthesis?
A1: The Sonogashira coupling, while powerful, can generate several characteristic side products and leave unreacted starting materials.[3][4] Identifying these is the first step to devising a purification strategy.
-
Unreacted Starting Materials: Depending on the specific Sonogashira route, you may have residual 4-halopyridine (e.g., 4-iodopyridine) or a protected acetylene.
-
Homocoupled Alkyne (Glaser Coupling Product): A significant and common byproduct is the dimer of your terminal alkyne, formed via oxidative coupling.[5] This is often promoted by the presence of oxygen and the copper co-catalyst.
-
Catalyst Residues: Residual palladium and copper complexes can contaminate your product. While not always visible in the ¹H NMR, they are a primary source of discoloration (see Q3).
-
Solvents and Base: High-boiling point solvents (like DMF or DMA) and amine bases (like triethylamine or diisopropylamine) used in the reaction can be difficult to remove under vacuum and may appear in your NMR spectrum.
Q2: I'm running a silica gel column, but my product is streaking badly (tailing). How can I resolve this?
A2: This is the most common issue when purifying pyridine-containing compounds on silica gel.
The Cause: Tailing occurs because the basic nitrogen atoms on your pyridine rings interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding slows the elution of your compound, causing it to spread out rather than move as a tight band.
The Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile amine base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or pyridine. This base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds.
-
Deactivated Silica: You can "cap" the acidic sites on silica gel yourself, or purchase pre-treated silica.
-
-
Optimize the Solvent System: A more polar solvent system can sometimes help overcome the strong interaction with the stationary phase, leading to better peak shape.
Q3: My "purified" product is a persistent yellow, brown, or grey solid. What is causing this discoloration and how can I fix it?
A3: The discoloration is almost certainly due to residual palladium catalyst from the Sonogashira coupling. Palladium(0) species, in particular, can appear as finely divided black or brown particulates that are difficult to remove.
The Solutions:
-
Pre-Column Filtration: Before attempting chromatography, dissolve your crude product in a suitable solvent (e.g., dichloromethane) and filter it through a short plug of Celite® or silica gel. This can remove a significant amount of the particulate palladium.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7]
-
Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.[7] Always perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Acid-Base Extraction: An acid wash during the initial workup can help remove residual metals. The protonated pyridine product will move to the aqueous layer, while many catalyst species remain in the organic phase.[8]
Q4: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the solute comes out of the solution as a liquid instead of a solid. This is often because the solution is too supersaturated or cools too quickly.[7]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small additional volume of the "good" solvent (the one your compound is more soluble in) to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. You can further slow the cooling by insulating the flask.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a single tiny crystal to the cooled, supersaturated solution can initiate crystallization.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for obtaining high-purity this compound?
A1: A multi-step approach is most effective for achieving high purity (>98%).
-
Aqueous Workup with Acid-Base Extraction: After the reaction is complete, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will become protonated and move into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This is highly effective at removing non-basic impurities like the homocoupled alkyne.[8]
-
Flash Column Chromatography: Use the material from the workup for column chromatography to separate the target compound from closely related basic impurities.
-
Recrystallization: As a final polishing step, recrystallize the material obtained from the column to remove any remaining minor impurities and obtain a highly crystalline, pure solid.
Q2: What solvent systems are recommended for flash column chromatography?
A2: The optimal system depends on the specific impurities present, but the following are excellent starting points. Always remember to add a basic modifier to prevent tailing.
| Stationary Phase | Primary Eluent System (Gradient) | Basic Modifier | Typical Application |
| Silica Gel | Dichloromethane (DCM) -> 0-10% Methanol in DCM | 1% Triethylamine | Good general-purpose system for separating compounds of varying polarity. |
| Silica Gel | Hexanes -> 20-100% Ethyl Acetate in Hexanes | 1% Triethylamine | Effective for less polar impurities. |
| Neutral Alumina | Hexanes -> Ethyl Acetate or DCM | Not always required | A good alternative if tailing is severe on silica. |
Q3: How do I confirm the purity and identity of my final product?
A3: Use a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. The ¹H NMR spectrum of pure this compound should be clean, with sharp peaks corresponding to the pyridyl protons in the correct integration ratios. The absence of peaks from starting materials or byproducts is a key indicator of purity.[9][10]
-
Mass Spectrometry (LC-MS or GC-MS): This will confirm the molecular weight of your compound (180.21 g/mol ).[11][12] In an LC-MS trace, high purity is indicated by a single major peak.
-
Melting Point: A sharp melting point that is consistent with the literature value (approx. 118 °C) indicates high purity.[13] Impure samples will typically melt over a broader and lower temperature range.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot on a TLC plate when visualized under UV light.
Part 3: Detailed Experimental Protocol
Protocol: Purification by Flash Column Chromatography
This protocol assumes you have a crude product that has already undergone an initial workup to remove bulk impurities.
1. Preparation of the Eluent:
-
Based on prior TLC analysis, prepare your chosen eluent system. For this example, we will use a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Prepare two stock solutions: "Solvent A" (100% Hexanes + 1% Et₃N) and "Solvent B" (100% EtOAc + 1% Et₃N). The triethylamine is crucial to prevent tailing.[14]
2. Sample Preparation (Dry Loading):
-
Dissolve your crude this compound (e.g., 500 mg) in a minimal amount of a low-boiling solvent like dichloromethane or acetone.
-
Add 2-3 times the mass of silica gel (approx. 1-1.5 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample. This method generally provides superior separation compared to wet loading.
3. Packing and Running the Column:
-
Select an appropriately sized column for your sample amount.
-
Pack the column with silica gel using your starting eluent (e.g., 20% EtOAc in Hexanes + 1% Et₃N). Ensure the silica bed is well-compacted and free of air bubbles.
-
Carefully add the dry-loaded sample as a thin layer on top of the silica bed.
-
Begin eluting the column with your starting solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of "Solvent B". A typical gradient might be:
- 20% EtOAc in Hexanes (2 column volumes)
- 20% -> 50% EtOAc in Hexanes (10 column volumes)
- 50% -> 80% EtOAc in Hexanes (5 column volumes)
-
Collect fractions throughout the entire process.
4. Analysis and Product Isolation:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound as a solid.
Part 4: Visual Guides
Troubleshooting Purification Workflow
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 73564-69-9 | this compound | Alkynyls | Ambeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 73564-69-9|this compound|BLD Pharm [bldpharm.com]
- 13. CAS # 73564-69-9, 1,2-Bis(4-pyridyl)acetylene, 1,2-Bis(4-pyridyl)ethyne, 4,4'-Dipyridylacetylene, Bis(4-pyridyl)acetylene, Di(4-pyridyl)acetylene, NSC 350012 - chemBlink [chemblink.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Sonogashira Coupling for 1,2-Di(pyridin-4-yl)ethyne Synthesis
Welcome to the technical support center for the synthesis of 1,2-di(pyridin-4-yl)ethyne via Sonogashira coupling. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions involving nitrogen-containing heterocycles. Here, we move beyond standard protocols to address the nuanced challenges and optimization strategies essential for achieving high yields and purity.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] However, when substrates like 4-iodopyridine or 4-ethynylpyridine are used, the Lewis basic nitrogen atom of the pyridine ring can interact with the palladium catalyst, leading to catalyst inhibition or decomposition and a host of potential side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues, grounded in mechanistic principles and field-proven solutions.
Core Mechanism: The Sonogashira Catalytic Cycle
Understanding the underlying mechanism is critical for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium(0) species is the active catalyst, and its regeneration is paramount for reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials for synthesizing this compound via Sonogashira coupling?
The most common approach is the cross-coupling of a 4-halopyridine with 4-ethynylpyridine. The reactivity order for the halide (X) is I > Br > Cl.[3] Therefore, 4-iodopyridine is the preferred starting material due to its higher reactivity, which allows for milder reaction conditions.[1] 4-bromopyridine can also be used but typically requires higher temperatures or more active catalyst systems.[4] The coupling partner is 4-ethynylpyridine .
Q2: Why are pyridine-containing substrates particularly challenging for Sonogashira coupling?
The nitrogen atom in the pyridine ring is Lewis basic and can act as a ligand, coordinating to the palladium center. This coordination can lead to several problems:
-
Catalyst Inhibition: The pyridine substrate can compete with the desired phosphine or N-heterocyclic carbene (NHC) ligands, forming less reactive or inactive palladium complexes.[5][6]
-
Catalyst Deactivation: Strong coordination can sometimes facilitate the decomposition of the catalytic species, leading to the formation of palladium black.[7]
-
Solubility Issues: Pyridinium salts, formed by the reaction of the pyridine with the HX byproduct, can have poor solubility in common organic solvents, complicating the reaction mixture.
Q3: What are the essential components of the reaction, and what are their functions?
A typical Sonogashira reaction setup includes:
-
Palladium Catalyst: A source of palladium(0). Common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which is reduced in situ to Pd(0).[2] The phosphine ligands stabilize the palladium center.
-
Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI). It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step than the alkyne itself, thus accelerating the reaction.[1][8]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves two purposes: neutralizing the hydrogen halide (e.g., HI) produced during the reaction and facilitating the deprotonation of the terminal alkyne.[1]
-
Solvent: A suitable solvent must dissolve all reactants and catalysts. Anhydrous, deoxygenated solvents like DMF, THF, acetonitrile, or toluene are common. Often, the amine base itself can be used as the solvent.[8][9]
Q4: Is a copper co-catalyst always necessary?
No, copper-free Sonogashira protocols have been developed and are often advantageous when working with sensitive substrates or when trying to avoid the primary side reaction: homocoupling.[1][10] The main drawback of using copper is that it catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form 1,4-di(pyridin-4-yl)buta-1,3-diyne, especially in the presence of oxygen.[1][11] Copper-free reactions may require higher temperatures, different ligands (e.g., bulky, electron-rich phosphines), or stronger bases to proceed efficiently.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) catalyst is sensitive and can be oxidized or decompose, often observed as a black precipitate ("palladium black").[6] Solutions: • Use a fresh, high-purity palladium source. Pd(PPh₃)₄ is known to degrade on storage. • Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation.[12] • If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction to Pd(0). The amine base or phosphine ligands typically facilitate this.[1] |
| Catalyst Inhibition by Pyridine | The pyridine nitrogen can coordinate to the palladium, outcompeting the phosphine ligands and halting the catalytic cycle. Solutions: • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). • Increase the ligand-to-palladium ratio. Adding extra triphenylphosphine (PPh₃) can help displace the coordinating pyridine substrate.[13] • Switch to bulkier, more electron-rich ligands (e.g., N-heterocyclic carbenes or other phosphines like P(t-Bu)₃) which form more stable complexes with palladium.[2] |
| Presence of Oxygen | Oxygen is detrimental. It leads to the oxidative homocoupling of 4-ethynylpyridine (Glaser coupling), consuming your starting material and deactivating the Pd(0) catalyst.[11] Solutions: • Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period.[12] • Maintain a positive pressure of inert gas throughout the entire reaction. |
| Water in Reaction Mixture | While not always catastrophic, water can hydrolyze reagents and interfere with the catalytic cycle, particularly affecting the base's efficacy and catalyst stability.[7] Solutions: • Use anhydrous solvents. Distilling solvents over an appropriate drying agent is best practice. • Dry starting materials and ensure glassware is oven-dried before use. |
| Incorrect Base or Solvent | The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. The solvent must ensure all components remain in solution.[9][14] Solutions: • Screen Bases: If Et₃N is ineffective, try a stronger, non-coordinating base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃, which can be very effective but may have solubility issues.[14] • Screen Solvents: DMF is often a good choice for challenging couplings as it is polar and has a high boiling point.[5][12] Toluene and acetonitrile are other common alternatives.[9][15] |
Problem 2: Significant Formation of Homocoupled Diyne Byproduct (Glaser Product)
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Oxygen Contamination | The copper-catalyzed homocoupling (Glaser-Hay coupling) is an oxidative process that requires an oxidant, most commonly O₂.[16][17] Solutions: • The most critical step is to rigorously exclude oxygen. Use stringent degassing procedures and maintain a robust inert atmosphere.[12] |
| High Copper(I) Concentration | While catalytic CuI is necessary to accelerate the cross-coupling, higher concentrations can disproportionately favor the homocoupling pathway.[18] Solutions: • Reduce the amount of CuI co-catalyst, trying levels as low as 0.5–1 mol%. • Consider a slow addition of the 4-ethynylpyridine to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.[3] Solutions: • If possible, run the reaction at a lower temperature for a longer time. Room temperature is often sufficient for reactive iodides.[1] |
| Protocol-Based Solutions | Specialized protocols have been developed to actively suppress homocoupling. Solutions: • Hydrogen Atmosphere: Running the reaction under an atmosphere of hydrogen gas diluted with an inert gas (e.g., 5% H₂ in Argon) has been shown to significantly diminish homocoupling.[11] • Go Copper-Free: Eliminate the primary catalyst for homocoupling. This will likely require re-optimization of the catalyst, ligand, base, and temperature, but it is the most definitive way to avoid the Glaser product.[10] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Similar Polarity of Compounds | The desired product, this compound, may have a similar polarity to the homocoupled byproduct and unreacted 4-iodopyridine, making separation by standard column chromatography difficult. Solutions: • Optimize Chromatography: Screen different solvent systems. A gradient elution from a non-polar solvent (like hexane or toluene) to a more polar one (like ethyl acetate or acetone) may be effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from streaking on silica gel. • Recrystallization: The product is a symmetrical, crystalline solid.[19] Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or toluene/hexane) can be a highly effective method for purification. |
| Residual Catalysts & Salts | Palladium and copper residues can contaminate the product. Amine salts (e.g., triethylammonium iodide) formed during the reaction can also co-precipitate. Solutions: • Aqueous Workup: After the reaction, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the organic layer with brine to remove water-soluble salts.[20] • Filtration: Passing the crude product solution through a short plug of silica gel or celite can help remove baseline impurities and some metal residues before final purification. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to mitigate the common issues discussed above.
Reaction Scheme: 4-Iodopyridine + 4-Ethynylpyridine → this compound
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| 4-Iodopyridine | 204.99 | 205 mg | 1.0 | 1.0 |
| 4-Ethynylpyridine | 103.12 | 113 mg | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | Co-Solvent |
Step-by-Step Methodology:
-
Preparation: Add 4-iodopyridine (205 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (3.8 mg) to an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe. Stir the mixture at room temperature to dissolve the solids. The solution should appear as a yellow-orange suspension.
-
Substrate Addition: Add 4-ethynylpyridine (113 mg) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The color will likely darken. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50°C.[3] Avoid high temperatures to minimize palladium black formation.
-
Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Quench by adding 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient with 1% Et₃N) or by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.[20][21]
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and resolve the problem.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. books.lucp.net [books.lucp.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Glaser coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. lab-chemicals.com [lab-chemicals.com]
- 20. scispace.com [scispace.com]
- 21. 73564-69-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Mastering the Crystalline Landscape of 1,2-Di(pyridin-4-yl)ethyne
Welcome to the technical support center dedicated to providing in-depth guidance on controlling the polymorphism of 1,2-Di(pyridin-4-yl)ethyne. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile building block in areas such as crystal engineering, metal-organic frameworks (MOFs), and co-crystal design. While this compound is a valuable compound, controlling its solid-state form can be a significant challenge. This guide offers a combination of foundational knowledge, practical troubleshooting, and expert insights to help you navigate the complexities of its crystallization and achieve your desired polymorphic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1][2] These different forms, or polymorphs, have the same chemical composition but different internal crystal packing arrangements. This can lead to significant variations in physicochemical properties such as:
-
Solubility and Dissolution Rate: Affecting bioavailability in pharmaceutical applications.[3][4]
-
Melting Point and Stability: Crucial for material processing and shelf-life.[2]
-
Mechanical Properties: Influencing tabletability and material handling.[4]
-
Optical and Electronic Properties: Important for applications in materials science.
For this compound, which is a key component in the construction of MOFs and co-crystals, controlling its polymorphic form is essential for ensuring the reproducibility and desired performance of the final supramolecular assembly.[5]
Q2: Are there known polymorphs of this compound?
The scientific literature does not extensively document a wide range of polymorphs for pure this compound. However, a known crystal structure for the anhydrous form exists in the Crystallography Open Database (COD) under the deposition number 1544300.[6] The lack of extensive public reports on its polymorphism does not preclude its existence, as many organic molecules are known to exhibit polymorphism under specific conditions.[2] It is highly probable that different crystallization conditions can lead to different solid-state forms of this compound.
Q3: What are the key factors that influence the polymorphism of this compound?
The final crystalline form of this compound is a result of a delicate interplay between thermodynamics and kinetics during crystallization. The most influential factors include:
-
Solvent Choice: The polarity, hydrogen bonding capability, and geometry of the solvent can significantly impact the crystal packing.[7][8]
-
Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can determine whether a metastable or stable polymorph nucleates.[8]
-
Temperature: Temperature affects solubility and the kinetics of nucleation and growth.[7]
-
Presence of Impurities: Impurities can inhibit the growth of certain crystal faces or act as templates for the nucleation of a different polymorph.
Troubleshooting Guide: Common Issues in the Crystallization of this compound
This section provides a structured approach to troubleshooting common problems encountered during the crystallization of this compound.
Problem 1: No Crystals Form
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
The compound is too soluble in the chosen solvent.
-
Inhibition of nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create microscopic scratches that serve as nucleation sites.
-
Seeding: If you have a crystal of the desired polymorph, add a tiny amount to the supersaturated solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.
-
Cooling: If using a cooling crystallization method, try cooling the solution to a lower temperature.
-
-
Solvent Selection:
-
If the compound is too soluble, select a solvent in which it has lower solubility.
-
Consider using an anti-solvent addition method, where a solvent in which the compound is insoluble is slowly added to a solution of the compound.
-
Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is too concentrated.
-
The rate of cooling is too fast.
Troubleshooting Steps:
-
Adjust Solvent and Concentration:
-
Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.
-
Choose a solvent with a lower boiling point.
-
-
Slow Down Cooling:
-
Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Problem 3: Formation of a Mixture of Polymorphs
Possible Causes:
-
Crystallization conditions are on the boundary between two polymorphic forms.
-
Solvent-mediated phase transformation.
Troubleshooting Steps:
-
Controlled Seeding:
-
Use seeding with a pure crystal of the desired polymorph to dominate the crystallization process.
-
-
Solvent System Optimization:
-
Vary the solvent or use a co-solvent system to favor the formation of a single polymorph. Studies on related dipyridyl compounds have shown that solvent choice can be critical in isolating a specific form.[7]
-
-
Slurry Experiments:
-
Stirring a mixture of the polymorphs in a solvent in which they are sparingly soluble will, over time, lead to the conversion of the less stable form to the more stable form.
-
Experimental Protocols
Protocol 1: Polymorph Screening by Slow Evaporation
This protocol is designed to explore the influence of different solvents on the crystalline form of this compound.
Materials:
-
This compound
-
A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Small vials with loose-fitting caps or covered with parafilm with a few pinholes.
Procedure:
-
Prepare saturated or near-saturated solutions of this compound in each of the selected solvents at room temperature.
-
Filter the solutions to remove any insoluble impurities.
-
Transfer the filtered solutions to clean, labeled vials.
-
Cover the vials and allow the solvent to evaporate slowly at a constant temperature.
-
Monitor the vials for crystal formation.
-
Once crystals have formed, carefully isolate them and analyze them using appropriate techniques (see Characterization section).
Protocol 2: Cooling Crystallization
This method allows for control over the rate of supersaturation.
Materials:
-
This compound
-
A suitable solvent in which the compound has a significant temperature-dependent solubility.
-
Erlenmeyer flask
-
Heating plate and a controlled cooling bath.
Procedure:
-
Dissolve the this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Once fully dissolved, slowly cool the solution at a controlled rate.
-
Observe the temperature at which nucleation begins.
-
Once crystallization is complete, filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals and characterize them.
Characterization of Polymorphs
To confirm the presence of different polymorphs, a combination of analytical techniques is essential:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. |
| Single Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of molecules in the crystal lattice. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events like melting and solid-solid phase transitions. Different polymorphs will have different melting points and transition temperatures. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and can identify the presence of solvates or hydrates. |
| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy can detect differences in intermolecular interactions between polymorphs. |
Visualizing Polymorphism Control
The following diagram illustrates the key factors influencing the crystallization outcome of this compound.
Caption: Factors influencing the polymorphic outcome of this compound crystallization.
The following workflow provides a systematic approach to troubleshooting common crystallization problems.
Caption: A troubleshooting workflow for the crystallization of this compound.
References
- 1. A unique co-crystallisation motif for bis(4-pyridyl)acetylene involving S⋯spC interactions with a fused 1,3-dithiole ring - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 73564-69-9 [smolecule.com]
- 6. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Troubleshooting Low Yields in 1,2-Di(pyridin-4-yl)ethyne MOF Synthesis
Introduction
The synthesis of Metal-Organic Frameworks (MOFs) utilizing the rigid, linear linker 1,2-di(pyridin-4-yl)ethyne has garnered significant interest for applications in gas storage, separation, and catalysis.[1] Its structure, featuring two pyridyl nitrogen atoms as coordination sites and a rigid ethyne spacer, allows for the construction of robust and porous frameworks.[1] However, researchers often face challenges in achieving high yields and good crystallinity, which are critical for material performance.
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of this compound-based MOFs. Drawing from established principles of MOF chemistry and crystallization science, this document aims to equip researchers with the insights needed to diagnose problems and systematically optimize their synthetic protocols.
Troubleshooting Decision Tree
Before diving into specific questions, the following decision tree provides a logical workflow to diagnose the root cause of low product yield.
Caption: A logical workflow for troubleshooting low yield in MOF synthesis.
Frequently Asked Questions (FAQs)
Category A: Reagent & Pre-Synthesis Issues
Q1: How critical is the purity of the this compound linker, and how can I verify it?
A: The purity of the linker is paramount. Impurities, even in small amounts, can inhibit or alter the crystallization process, leading to amorphous products, competing phases, or significantly reduced yields. The synthesis of the linker itself, often a palladium-catalyzed one-pot reaction, can leave residual catalysts or starting materials like 4-bromopyridine.[1][2]
-
Causality: Impurities can act as unintentional modulators, capping crystal growth sites or chelating with metal centers in a non-productive manner. This disrupts the long-range order required for a crystalline framework.
-
Troubleshooting:
-
Verify Purity: Always characterize a new batch of linker using ¹H NMR and ¹³C NMR spectroscopy. Compare the spectra to literature values or a trusted standard.
-
Purification: If impurities are detected, purify the linker by recrystallization or column chromatography.
-
Source: If synthesizing the linker in-house, ensure complete removal of the palladium catalyst and other reagents during work-up.[1][2]
-
Q2: Does the choice of metal salt (e.g., nitrate vs. chloride vs. acetate) matter?
A: Yes, the counter-anion of the metal salt can have a profound effect on the synthesis.
-
Causality: Counter-anions can compete with the pyridyl linker for coordination sites on the metal ion. Anions with strong coordination ability (like acetate) can act as modulators, slowing down the reaction and potentially improving crystallinity, but they can also sometimes inhibit framework formation if their concentration is too high. More weakly coordinating anions like nitrate or perchlorate often lead to faster reaction rates, which can sometimes result in poorly crystalline or amorphous materials.
-
Troubleshooting: If you are experiencing amorphous products or no yield, consider changing the metal salt. For example, if using zinc nitrate results in a rapid, uncontrolled precipitation, switching to zinc acetate might slow the nucleation and growth process, yielding a more crystalline product.
Category B: Reaction & Crystallization Issues
Q3: My synthesis resulted in a fine, white amorphous powder. What is the most likely cause?
A: The formation of an amorphous powder is typically a sign of excessively fast nucleation and precipitation, where the metal-linker coordination occurs too rapidly for a long-range ordered structure to form.
-
Causality: The kinetics of MOF formation are a delicate balance between nucleation and crystal growth.[3] If the nucleation rate is much higher than the growth rate, countless tiny, disordered particles will precipitate from the solution. This is often influenced by temperature, concentration, and the absence of species that can temper reactivity.
-
Troubleshooting:
-
Introduce a Modulator: This is the most effective strategy. A modulator is a molecule, typically a monocarboxylic acid like formic acid or acetic acid, that competes with the linker to coordinate to the metal centers.[4] This slows down the overall reaction rate, allowing for more controlled crystal growth and improved crystallinity.[4][5] The amount and type of modulator need to be optimized for each system.[6]
-
Lower the Temperature: Reducing the reaction temperature (e.g., from 120°C to 80°C in a solvothermal synthesis) will decrease the rate of reaction, favoring slower, more ordered crystal growth.[7]
-
Adjust Solvent System: The solvent plays a critical role in solubilizing the precursors. If the precursors precipitate too quickly, consider a solvent system that offers slightly better solubility for the growing framework.
-
Q4: I'm not getting any precipitate, even after the full reaction time. What should I try?
A: A lack of precipitation usually indicates that the conditions for nucleation have not been met.
-
Causality: MOF formation requires supersaturation of the building units (metal nodes and linkers) to initiate nucleation.[8] If the concentration of reagents is too low, or if they are excessively soluble in the chosen solvent at the reaction temperature, the solution may never reach the necessary supersaturation level.
-
Troubleshooting:
-
Increase Concentration: Systematically increase the concentration of both the metal salt and the linker.
-
Extend Reaction Time: Some MOF crystallizations are slow and may require longer reaction times. Monitor a small aliquot over an extended period.
-
Check Solubility: Ensure that both your metal salt and the this compound linker are soluble in the reaction solvent at the target temperature. The linker, being a rigid organic molecule, may have limited solubility in highly polar solvents. A co-solvent system (e.g., DMF/ethanol) might be necessary.[2]
-
Q5: Should I use a modulator? How do I choose one and how much should I add?
A: Yes, using a modulator is highly recommended for improving crystallinity and yield, especially when initial attempts result in amorphous powders.[9]
-
Causality: Modulators, often monocarboxylic acids, reversibly bind to the metal clusters, effectively controlling the availability of open coordination sites for the linker to bind.[4] This "tunes" the kinetics of crystallization, favoring the growth of larger, more perfect crystals over rapid, uncontrolled precipitation.[3][10]
-
How to Choose: For syntheses involving pyridyl linkers and common metal ions like Zn(II) or Cu(II), simple carboxylic acids are excellent starting points.
-
Formic Acid: A strong modulator, can significantly slow down the reaction.
-
Acetic Acid: A milder modulator.
-
Benzoic Acid: Can also be effective and may influence crystal morphology.[6]
-
-
How Much to Add: The amount is critical and must be optimized empirically. Start with a low molar equivalent relative to the metal salt (e.g., 2-5 equivalents) and increase it systematically. Too little modulator will have no effect, while too much can completely inhibit the reaction.
| Modulator Type | Typical Starting Equivalents (vs. Metal) | Expected Effect |
| Formic Acid | 2 - 20 | Strong modulation, may increase crystal size but can lower yield if in excess.[4] |
| Acetic Acid | 10 - 50 | Milder modulation, good for particle size control.[6] |
| Benzoic Acid | 5 - 30 | Can influence morphology and particle size.[6] |
Category C: Product Isolation & Activation Issues
Q6: I have a crystalline product, but my isolated mass is very low. How can I improve recovery?
A: Low isolated mass despite visible crystal formation points to issues in the work-up and product recovery process.
-
Causality: MOF crystals can be very fine, forming a colloidal suspension in the mother liquor. Standard filtration may not be sufficient to capture these small particles. Additionally, the product may be partially soluble in the washing solvents.
-
Troubleshooting:
-
Centrifugation: Use a high-speed centrifuge to pellet the product instead of relying solely on filtration. Ensure you use solvent-resistant centrifuge tubes.
-
Washing Solvents: Wash the product with a solvent in which it is completely insoluble. Typically, the reaction solvent (e.g., DMF) is used for the initial washes, followed by a more volatile solvent like ethanol or acetone.
-
Avoid Mechanical Loss: Be meticulous during transfers between vessels. Scrape vials and filter funnels carefully.
-
Q7: My MOF looks crystalline after synthesis, but the PXRD pattern shows it becomes amorphous after drying. What is happening?
A: This is a classic case of framework collapse during activation. The removal of guest solvent molecules from the pores creates capillary forces that can destroy the crystalline structure, particularly if the framework is not highly robust.[11][12]
-
Causality: High boiling point solvents like DMF are strongly bound within the MOF pores and to open metal sites.[13] Removing them with heat and vacuum creates immense surface tension, pulling the framework apart.[12]
-
Troubleshooting:
-
Solvent Exchange: This is a critical step. Before drying, the high boiling point synthesis solvent (e.g., DMF) must be exchanged with a more volatile, low-surface-tension solvent.[14] Soak the as-synthesized MOF in a solvent like ethanol or acetone for 2-3 days, replacing the solvent several times. This gently displaces the DMF.[11]
-
Supercritical Drying: For extremely delicate frameworks, supercritical CO₂ exchange is the gold-standard method for activation.[14] This technique avoids the liquid-gas phase boundary and its associated capillary forces, thus preserving the framework's integrity.
-
Standardized Protocols
Protocol 1: Quality Control of this compound Linker via ¹H NMR
-
Sample Preparation: Dissolve ~5 mg of the this compound linker in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
The spectrum should be clean, showing two distinct doublets in the aromatic region corresponding to the pyridyl protons.
-
The integration of these peaks should be in the correct ratio (4H:4H).
-
Check for the absence of signals corresponding to starting materials (e.g., 4-bromopyridine) or solvent impurities from the linker synthesis.
-
Protocol 2: General Solvothermal Synthesis of a [Zn]-based this compound MOF
This is a starting point protocol and requires optimization.
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of DMF.
-
-
Mixing: Combine the two solutions in the 20 mL vial. If using a modulator (e.g., formic acid, 10 equivalents), add it to the mixture at this stage.
-
Reaction: Cap the vial tightly and place it in a preheated oven at 100°C for 24-48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation:
-
Decant the mother liquor.
-
Wash the resulting crystalline product by soaking in fresh DMF (3 x 10 mL, 1 hour each).
-
Collect the product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Protocol 3: Post-Synthesis Solvent Exchange and Activation
-
Solvent Exchange:
-
After isolating the as-synthesized product (still wet with DMF), add 15 mL of ethanol.
-
Allow the sample to soak for at least 8 hours.
-
Carefully decant or centrifuge to remove the solvent.
-
Repeat this solvent exchange process at least 4-5 times over 2-3 days to ensure complete removal of DMF.
-
-
Activation:
-
After the final ethanol wash, decant the solvent.
-
Place the vial containing the ethanol-wet product into a vacuum oven or Schlenk line.
-
Heat gently under dynamic vacuum (e.g., 80-120°C) for 12-24 hours until the product is a dry, free-flowing powder.
-
The activated sample should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
-
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Progress of Mn, Cu, Co, and V-MOFs and Their Derivatives as Promising Electrodes for Aqueous Zn-Ion Batteries | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Activation Procedures for 1,2-Di(pyridin-4-yl)ethyne-Based Porous Materials
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with porous coordination polymers (PCPs) or metal-organic frameworks (MOFs) constructed from the 1,2-di(pyridin-4-yl)ethyne linker. The activation of these materials—the process of removing guest molecules from the pores to make the internal surface accessible—is a critical step that dictates performance in applications ranging from gas storage to catalysis. This document provides in-depth protocols, answers to frequently asked questions, and troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is "activation" and why is it essential for my this compound-based material?
A: Activation is the process of removing the synthesis solvents, unreacted reagents, and other guest molecules that occupy the pores of the material after it has been synthesized.[1] For a porous material to function, its internal pores must be empty and accessible. The as-synthesized framework, often called the "mother liquor," contains solvent molecules that are coordinated to metal sites or trapped within the cavities.[2] If these guests are not removed, they block access to the active sites and the internal surface area, rendering the material ineffective for its intended application, such as gas separation or drug delivery.
Q2: What are the primary methods for activating these types of porous materials?
A: The most common activation strategies involve a two-stage approach: solvent exchange followed by gentle heating under vacuum.
-
Solvent Exchange: The as-synthesized material is soaked in a volatile, low-boiling-point solvent to displace the high-boiling-point synthesis solvent (like DMF or DEF).[2] This is a crucial step because direct heating of the original material can cause the pores to collapse due to the strong capillary forces exerted by the high-surface-tension synthesis solvent during evaporation.
-
Thermal/Vacuum Activation: After solvent exchange, the material is heated under a dynamic vacuum to remove the more volatile exchange solvent.
-
Supercritical CO2 (scCO2) Drying: This is an advanced, highly effective method that minimizes pore collapse. The material, after solvent exchange with a CO2-miscible solvent like ethanol or acetone, is placed in a supercritical fluid extractor. The scCO2 has no surface tension, allowing for the removal of the solvent without inducing the capillary stress that causes framework collapse.[3][4]
Q3: The this compound linker contains nitrogen. Does this feature influence the activation process?
A: Yes, the pyridyl-nitrogen atoms are a key feature. These nitrogen sites can act as Lewis bases, influencing both the framework's structure and its interaction with guest molecules.
-
Enhanced Adsorption: The nitrogen functional groups can create specific adsorption sites, which may enhance the selectivity for certain gases like CO2 or CH4.[5]
-
Solvent Interactions: The nitrogen sites can form hydrogen bonds or coordinate with solvent molecules, potentially making them more difficult to remove. This reinforces the need for a thorough solvent exchange with a solvent that can effectively compete for these interaction sites before thermal activation.[6][7]
-
Structural Integrity: While nitrogen doping can modulate pore structure, excessively high activation temperatures can lead to the degradation of these functional groups or even partial framework decomposition.[8]
Q4: How can I confirm that my activation procedure was successful?
A: Successful activation is validated through a combination of characterization techniques:
-
Gas Sorption Analysis (N2 at 77 K): This is the definitive test. A successful activation will result in a Type I or Type IV isotherm, from which a high Brunauer-Emmett-Teller (BET) surface area can be calculated. A low surface area suggests incomplete activation or pore collapse.
-
Powder X-Ray Diffraction (PXRD): Comparing the PXRD pattern of the activated sample to the as-synthesized or simulated pattern confirms that the crystalline structure of the framework has been maintained.[9] A loss of sharp peaks or a shift to an amorphous pattern indicates framework collapse.
-
Thermogravimetric Analysis (TGA): TGA of the as-synthesized material shows a significant weight loss corresponding to the trapped solvent. A TGA of a successfully activated sample should show a relatively flat profile until the framework decomposition temperature is reached, indicating all guest molecules have been removed.[10]
Core Activation Protocols & Workflows
A generalized workflow for activating porous materials is essential for achieving reproducible results. The choice of method depends on the stability of your specific framework.
Caption: General workflow for the activation of porous materials.
Protocol 1: Standard Solvent Exchange and Thermal Activation
This is the most common method for robust frameworks.
Rationale: The goal is to replace a high-boiling point solvent (e.g., DMF) with a low-boiling point, low-surface tension solvent (e.g., ethanol or acetone) to prevent pore collapse during heating, a phenomenon caused by strong capillary forces.[2]
Step-by-Step Methodology:
-
Preparation: Decant the mother liquor from your as-synthesized crystalline material.
-
First Wash: Add a volatile solvent (see Table 1) sufficient to fully immerse the crystals. Common choices include ethanol, acetone, or dichloromethane (DCM). Let the sample soak for at least 8-12 hours.
-
Solvent Refresh: Carefully decant the solvent and replace it with a fresh portion.
-
Repeat: Repeat the soaking and solvent replacement process 4-6 times over a period of 2-3 days. This extended time is crucial to ensure even strongly bound solvent molecules are exchanged.[2]
-
Filtration: After the final wash, filter the sample but do not allow it to dry completely in the air, as this can cause immediate pore collapse.
-
Thermal Activation: Quickly transfer the damp solid to a Schlenk flask or a sample tube compatible with your vacuum equipment. Heat the sample under a dynamic vacuum (e.g., <100 mTorr) at a gentle ramp rate (e.g., 1-2 °C/min) to a final temperature (see Table 2). Hold at this temperature for 8-24 hours to ensure complete removal of the exchange solvent.
-
Cooling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage.
Protocol 2: Supercritical CO2 (scCO2) Drying
This method is ideal for flexible or delicate frameworks prone to collapse.
Rationale: Supercritical fluids have no liquid-gas phase boundary and thus possess zero surface tension. By removing the solvent in this state, the capillary forces that cause pore collapse are completely eliminated.[4]
Step-by-Step Methodology:
-
Solvent Exchange: Follow steps 1-4 from Protocol 1, ensuring your final exchange solvent is miscible with liquid CO2 (e.g., ethanol or acetone).
-
Sample Loading: Transfer the solvent-exchanged material into the high-pressure vessel of a supercritical fluid extractor. It is critical that the sample does not dry out during this transfer.
-
Extraction: The vessel is filled with liquid CO2, and the system is brought to supercritical conditions (typically >73.8 bar and >31.1 °C). The scCO2 acts as the extraction solvent, dissolving and flushing away the ethanol or acetone.
-
Venting: After a set extraction time, the vessel is slowly depressurized while maintaining the temperature. The CO2 converts directly to a gas, leaving behind a dry, fully activated material with minimal structural stress.
-
Storage: Transfer the activated sample to a glovebox or sealed vial under an inert atmosphere.
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Notes |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.4 | Common synthesis solvent; difficult to remove. |
| Ethanol | 78.4 | 22.1 | Excellent, common exchange solvent; miscible with water and CO2. |
| Acetone | 56.0 | 23.7 | Good exchange solvent; highly volatile. |
| Dichloromethane (DCM) | 39.6 | 28.1 | Effective but more hazardous; use in a fume hood. |
| Methanol | 64.7 | 22.6 | Can be used, but may interact with some metal centers. |
| Data sourced from publicly available chemical property databases. |
Table 1: Properties of common solvents used in activation procedures.
| Material Class | Typical Activation Temp. (°C) | Typical Hold Time (hours) | Cautionary Notes |
| Robust Zinc-based MOFs | 120 - 180 | 8 - 12 | Generally stable, but higher temperatures can risk linker decomposition. |
| Copper-based MOFs | 100 - 150 | 12 - 18 | Can be sensitive to reduction at higher temperatures. |
| Flexible/Delicate Frameworks | 80 - 120 | 12 - 24 | Lower temperatures are preferred to prevent collapse. scCO2 is recommended.[3] |
| Coordination Polymers | 60 - 100 | 12 - 24 | Often less robust than 3D MOFs; require very gentle activation. |
| These are general guidelines. Optimal conditions should be determined from TGA data for your specific material. |
Table 2: Typical thermal activation parameters.
Troubleshooting Guide
Encountering issues during activation is common. This guide addresses the most frequent problems in a Q&A format.
Caption: Troubleshooting flowchart for common activation problems.
Issue: My activated material shows a very low BET surface area, far below the theoretical value.
-
Q: I followed the protocol, but my N2 isotherm is flat and the calculated BET surface area is <100 m²/g. What happened?
A: This is the most common sign of a failed activation and typically points to one of two issues:
-
Pore Collapse: The framework may have lost its structural integrity during solvent removal. This is common if the heating was too rapid or the temperature was too high, or if the solvent exchange was insufficient to remove the high-surface-tension synthesis solvent.[2]
-
Incomplete Activation: Residual solvent molecules are still trapped in the pores, blocking nitrogen access. This can happen if the solvent exchange was not thorough enough or the vacuum activation time was too short.
-
Solution: Re-activate the same sample for a longer duration or at a slightly higher temperature (if you are confident the framework is stable). For future batches, extend the solvent exchange period to 3-5 days with more frequent solvent replacements.[2]
-
-
Issue: My material has lost its crystallinity after activation.
-
Q: The PXRD pattern of my sample is just a broad hump after I activated it. Why did it become amorphous?
A: A loss of crystallinity is a definitive sign of framework collapse or decomposition. The energy applied during thermal activation exceeded the stability limit of the material's coordination bonds.
-
Solution: This is an irreversible failure. The activation temperature was too high. Consult TGA data of your as-synthesized material to identify the decomposition temperature and choose an activation temperature well below that point. For materials with low thermal stability, solvent exchange followed by room temperature activation under a high vacuum for an extended period (24-48 hours) or scCO2 drying are the best alternatives.
-
Issue: My activation results are not reproducible between batches.
-
Q: I've activated three different batches of the same material and obtained three very different surface areas. How can I improve consistency?
A: Reproducibility issues often stem from minor, uncontrolled variations in the procedure.
-
Solution: Standardize every step of your protocol.
-
Solvent Exchange: Use the exact same volume of exchange solvent, the same number of washes, and the same duration for each wash. Ensure the time between the final filtration and transfer to the vacuum line is minimized and consistent.
-
Thermal Activation: Use a programmable furnace with a precise ramp rate. Do not simply set the final temperature. Ensure the vacuum level is consistent for each run.
-
Sample Handling: Always handle activated samples in an inert atmosphere (glovebox or Schlenk line). Brief exposure to ambient moisture can be enough to re-introduce guest molecules (water) into the pores, lowering the measured surface area.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of Nitrogen on the Porosity, Surface, and Electrochemical Characteristics of Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Technical Support Center: Strategies to Reduce Defects in 1,2-Di(pyridin-4-yl)ethyne MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Di(pyridin-4-yl)ethyne (dpe) based Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding defect engineering in these materials. By understanding and controlling defects, you can unlock the full potential of your dpe MOFs for various applications.
Introduction to dpe MOFs and Defect Engineering
This compound is a linear, rigid N-donor ligand that readily forms coordination bonds with metal ions or clusters to create porous, crystalline structures known as MOFs.[1][2] These materials are of significant interest for applications in gas storage, separation, catalysis, and drug delivery due to their tunable pore sizes and chemical functionalities.
However, the ideal crystalline structure of a MOF is often disrupted by various types of defects, such as missing linkers or metal clusters.[3][4] While sometimes detrimental, the controlled introduction of defects, or "defect engineering," has emerged as a powerful strategy to enhance the properties of MOFs.[3][4] Defects can create hierarchical pore structures, introduce open metal sites, and improve catalytic activity.[3][5] This guide will help you navigate the complexities of defect formation and control in your dpe MOF synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and characterization of dpe MOFs, providing explanations and actionable solutions.
Issue 1: My dpe MOF has a lower-than-expected surface area.
Possible Causes and Solutions:
-
Incomplete Solvent Removal: Residual solvent molecules trapped within the pores can block access to the internal surface area.
-
Troubleshooting Steps:
-
Optimize Activation Conditions: Before gas sorption analysis, ensure your MOF is properly "activated" to remove guest molecules. This typically involves solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum. The temperature and duration of heating should be optimized for your specific dpe MOF to avoid framework collapse.
-
Thermogravimetric Analysis (TGA): Use TGA to determine the temperature at which all solvent molecules are removed without causing decomposition of the MOF framework. This will inform your activation temperature.
-
-
-
Framework Collapse: The porous structure of the MOF may not be robust enough to withstand the removal of guest molecules, leading to a collapse of the framework and a significant reduction in surface area.
-
Troubleshooting Steps:
-
Gentle Activation: Employ a gentler activation method, such as supercritical CO2 drying, which can remove solvents without the capillary forces that cause framework collapse.
-
Strengthen the Framework: Consider using a more robust metal cluster or a co-linker to enhance the mechanical stability of the framework.
-
Powder X-ray Diffraction (PXRD): Compare the PXRD pattern of your activated sample with the simulated pattern from single-crystal X-ray diffraction data. A significant loss of crystallinity can indicate framework collapse.[6]
-
-
-
Presence of Amorphous Impurities: The synthesis may have produced non-porous, amorphous byproducts that contribute to the overall mass but not the surface area.
-
Troubleshooting Steps:
-
Optimize Synthesis Conditions: Systematically vary synthesis parameters such as temperature, reaction time, and reactant concentrations to favor the formation of the crystalline MOF phase.[7][8]
-
Purification: Wash the product thoroughly with the synthesis solvent and other appropriate solvents to remove unreacted starting materials and amorphous impurities.
-
-
Issue 2: The crystallinity of my dpe MOF is poor.
Possible Causes and Solutions:
-
Suboptimal Synthesis Conditions: The kinetics of nucleation and crystal growth are highly sensitive to the reaction environment.[7]
-
Troubleshooting Steps:
-
Temperature and Time: Systematically investigate the effect of reaction temperature and time. Higher temperatures can sometimes improve crystallinity, but excessively high temperatures can lead to the formation of undesirable dense phases.
-
Solvent System: The choice of solvent can significantly influence the solubility of the reactants and the coordination chemistry, thereby affecting crystallinity. Experiment with different solvents or solvent mixtures.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid or formic acid), can control the rate of MOF formation and improve crystallinity.[9][10][11][12] Modulators compete with the dpe linker for coordination to the metal centers, slowing down the reaction and allowing for the formation of more ordered crystals.[11][12]
-
-
-
Rapid Precipitation: If the MOF precipitates too quickly from the solution, it can result in small, poorly crystalline particles.
-
Troubleshooting Steps:
-
Lower Reactant Concentrations: Reducing the concentration of the metal salt and dpe linker can slow down the reaction rate and promote the growth of larger, more crystalline particles.
-
Controlled Reagent Addition: Instead of mixing all reactants at once, try a slower, more controlled addition of one reactant to the other.
-
-
Issue 3: I am observing unexpected catalytic activity (or lack thereof).
Possible Causes and Solutions:
-
Uncontrolled Defect Formation: The presence of unintended defects, such as missing linkers, can create coordinatively unsaturated metal sites (CUSs) that act as active catalytic centers.[3] Conversely, the absence of desired defects can lead to low activity.
-
Troubleshooting Steps:
-
Characterize Defects: Employ techniques to identify and quantify the types of defects present in your material. This can include:
-
Gas Sorption: Analyzing the pore size distribution can reveal the presence of larger pores created by missing linkers or clusters.
-
Solid-State NMR: This technique can provide detailed information about the local chemical environment of atoms within the MOF structure, helping to identify and quantify defect sites.[13]
-
Infrared (IR) Spectroscopy: Probing with molecules like CO or pyridine can identify and characterize Lewis and Brønsted acid sites associated with defects.
-
-
Controlled Defect Introduction: To intentionally introduce catalytic sites, consider the following methods:
-
Modulator-Assisted Synthesis: As mentioned earlier, using modulators can create missing linker defects.[12][14]
-
Post-Synthetic Modification (PSM): This involves treating the synthesized MOF to create defects. One approach is linker exchange, where a portion of the dpe linkers are replaced by a more labile linker that can be selectively removed.[15][16][17][18]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in dpe MOFs?
The most prevalent defects in MOFs, including those with dpe linkers, are point defects. These can be broadly categorized as:
-
Missing-Linker Defects: These occur when a dpe linker is absent from its expected position in the crystal lattice, leaving the metal centers under-coordinated.[3]
-
Missing-Cluster Defects: In this case, an entire metal cluster, along with its coordinating linkers, is missing from the framework.[3]
Q2: How do defects influence the properties of dpe MOFs?
Defects can have a profound impact on the physicochemical properties of dpe MOFs:
-
Porosity: Missing linkers or clusters can create larger pores, leading to a hierarchical pore structure with both micropores and mesopores.[3]
-
Catalytic Activity: The under-coordinated metal sites at defect locations can act as Lewis acid sites, enhancing the catalytic performance of the MOF.[3]
-
Adsorption Properties: The altered pore environment and the presence of open metal sites due to defects can change the adsorption selectivity and capacity for certain gases and molecules.
-
Mechanical and Thermal Stability: While controlled defect engineering can be beneficial, a high concentration of defects can compromise the overall stability of the MOF structure.
Q3: How can I intentionally introduce defects into my dpe MOFs?
There are two primary strategies for creating defects in a controlled manner:[3]
-
De Novo Synthesis: This involves introducing defects during the initial synthesis of the MOF. The most common method is the use of modulators, which are molecules (typically monocarboxylic acids) that compete with the dpe linker for coordination to the metal centers.[10][11][12] By controlling the concentration and type of modulator, you can tune the defect density.
-
Post-Synthetic Modification (PSM): This approach involves modifying the MOF after it has been synthesized.[17][18] This can be achieved through methods like:
-
Acid Treatment: Carefully treating the MOF with an acid can selectively remove some of the dpe linkers.
-
Thermal Treatment: Heating the MOF to a temperature below its decomposition point can sometimes induce the removal of linkers.
-
Q4: What are the best techniques to characterize defects in dpe MOFs?
A combination of characterization techniques is often necessary to get a complete picture of the defects in your dpe MOF:
-
Powder X-ray Diffraction (PXRD): While PXRD is essential for confirming the overall crystallinity and phase purity, subtle changes in peak broadening or intensity can sometimes hint at the presence of defects.
-
Gas Adsorption Isotherms (e.g., N2 at 77 K): These measurements provide information about the surface area and pore size distribution. The appearance of mesopores in a typically microporous MOF can be an indication of missing linkers or clusters.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the ratio of organic linkers to metal nodes. A lower-than-expected organic content can suggest the presence of missing linkers.[3]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the local environment of specific nuclei (e.g., 1H, 13C) within the MOF structure and can provide direct evidence of defect sites.[13]
-
Spectroscopic Techniques (FT-IR, Raman): These methods can be used to study the coordination environment of the linkers and metal centers and can detect changes associated with defect formation.[19]
Visualizing Experimental Workflows and Defect Types
General Synthesis and Defect Formation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 4. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Pore Structure and Metal‐Node Geometry on the Polymerization of Ethylene over Cr‐Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanomater.es [nanomater.es]
- 16. researchgate.net [researchgate.net]
- 17. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regeneration and Recycling of 1,2-Di(pyridin-4-yl)ethyne-Based Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-di(pyridin-4-yl)ethyne-based catalysts. This ligand, characterized by its rigid, linear structure and two coordinating pyridine groups, is a critical building block for creating advanced catalytic materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The economic and environmental viability of these catalysts hinges on their effective regeneration and recycling.[3]
This guide provides in-depth, field-proven insights into the common challenges encountered during the catalyst lifecycle. It is structured to help you diagnose problems, understand the underlying mechanisms, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my this compound-based catalyst loses activity?
A1: Catalyst deactivation is an inevitable process that can stem from several factors.[4] For catalysts involving pyridyl ligands, the primary causes are typically:
-
Pore Blocking: The accumulation of bulky reaction byproducts, unreacted starting materials, or solvent molecules within the catalyst's porous structure can physically block access to the active sites.[5][6][7]
-
Fouling/Coking: The deposition of carbonaceous materials ("coke") on the catalyst surface is a common deactivation pathway, particularly in higher-temperature reactions.[7][8]
-
Leaching of Active Metal Centers: The metal ions that form the active sites can detach from the this compound ligands and dissolve into the reaction medium, leading to a permanent loss of activity.[3] This is a critical concern for both economic and product purity reasons.
-
Structural Degradation: Harsh reaction conditions (e.g., extreme pH, high temperatures, or incompatible solvents) can cause the framework of the MOF or coordination polymer to collapse or undergo irreversible changes.
Q2: Is it better to use thermal regeneration or solvent washing for my catalyst?
A2: The choice depends on the suspected cause of deactivation.
-
Solvent washing is most effective for removing physisorbed species, such as residual reactants, products, or solvent molecules that are blocking pores.[9] It is a milder method and is often the first approach to try.
-
Thermal regeneration is typically used to remove more stubborn, chemisorbed species or to drive off volatile decomposition products (coking).[10] However, it carries the risk of thermal degradation or sintering of the catalyst if the temperature is not carefully controlled.[8] Always perform a thermogravimetric analysis (TGA) on a fresh catalyst sample to determine its thermal stability limit before attempting thermal regeneration.
Q3: How many times can I realistically recycle my catalyst?
A3: The number of possible cycles is highly dependent on the reaction conditions, the stability of the catalyst framework, and the effectiveness of the regeneration protocol. A well-designed, robust catalyst used in a clean reaction might be recycled over ten times with minimal activity loss. In contrast, a catalyst used under harsh conditions that cause significant leaching or structural collapse may only be usable for one or two cycles. It is crucial to monitor catalyst performance and integrity after each cycle.[11]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Catalyst activity drops sharply after the first cycle, but the catalyst appears physically unchanged.
Q: My catalyst worked perfectly in the first run, but the conversion rate plummeted in the second, even after washing. What's the likely cause?
A: A sharp drop in activity often points to one of two culprits: leaching of the active metal species or strong poisoning of the active sites.
-
Why it Happens:
-
Leaching: The coordination bond between the metal center and the nitrogen on the pyridine rings of the this compound ligand may not be stable enough under your reaction conditions. The metal dissolves into the solution, and subsequent washing removes it entirely.[3]
-
Poisoning: A reaction byproduct or an impurity in your substrate may be binding irreversibly to the active metal centers, rendering them inactive. The poison is not removed by a simple washing step.
-
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for a sudden drop in catalyst activity.
-
Self-Validating Step: Analyzing the liquid phase of your reaction for dissolved metal (e.g., via ICP-MS) is a definitive way to confirm or rule out leaching.[12] If no metal is detected, the problem lies with the solid catalyst itself.
Issue 2: Catalyst performance degrades slowly over several cycles.
Q: My catalyst's conversion rate decreases by 5-10% with each cycle. What causes this gradual decline?
A: Slow, progressive deactivation is often due to the cumulative effects of fouling (coking) or minor structural damage .
-
Why it Happens:
-
Cumulative Fouling: In each cycle, a small amount of non-volatile byproduct or coke deposits onto the catalyst. Standard regeneration may not be 100% effective, so these deposits build up over time, gradually blocking more active sites.[8]
-
Mechanical/Chemical Stress: The physical stress of stirring and recovery (filtration, centrifugation) or the chemical stress of repeated exposure to reactants can cause a slow breakdown of the catalyst's crystalline structure.[4][13] This reduces the surface area and number of accessible active sites.
-
-
Diagnostic & Solution Table:
| Symptom | Potential Cause | Diagnostic Test | Recommended Action |
| Gradual activity loss; catalyst darkens in color. | Coking / Fouling | TGA to detect weight loss from burning coke; CHN analysis. | Implement a more rigorous thermal regeneration protocol (See Protocol 2). |
| Gradual activity loss; fine powder observed after recovery. | Mechanical Degradation | Powder X-ray Diffraction (PXRD) to check for loss of crystallinity; SEM to visualize particle morphology. | Use gentler recovery methods (e.g., avoid aggressive centrifugation). Consider catalyst immobilization on a more robust support. |
| Reduced product selectivity over time. | Partial Site Blocking | FT-IR or Raman spectroscopy to detect adsorbed species on the catalyst surface. | Optimize solvent washing procedure with a solvent known to dissolve potential byproducts (See Protocol 1). |
Issue 3: The recovered catalyst has a different color and texture.
Q: After regeneration, my catalyst changed from a light-colored crystal to a dark, amorphous powder. Why?
A: A significant change in physical appearance is a strong indicator of catalyst framework collapse or decomposition . This is a severe, often irreversible, form of deactivation.
-
Why it Happens: The regeneration conditions, particularly thermal treatments, were likely too harsh. Exceeding the thermal stability threshold of the this compound linker or the overall MOF structure can cause it to decompose. Alternatively, the washing solvent may have been unsuitable, causing the framework to change its coordination environment and collapse.
-
Corrective Action Plan:
-
Confirm Damage: Run PXRD on the spent catalyst. A loss of sharp diffraction peaks compared to the fresh catalyst confirms the loss of crystallinity.
-
Determine Stability Limit: Use TGA on a fresh sample to find the exact decomposition temperature. Your regeneration temperature must be well below this point.
-
Optimize Regeneration: If thermal regeneration is necessary, perform it under an inert atmosphere (N₂ or Ar) and at least 50 °C below the decomposition temperature.[5][7] If using solvent washing, ensure the solvent does not damage the framework (test on a small fresh sample first).
-
Detailed Experimental Protocols
Protocol 1: Standard Regeneration via Solvent Washing
This protocol is designed to remove weakly bound adsorbates and pore-blocking species. It is the recommended first step for catalyst regeneration.
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.[13]
-
Initial Rinse: Wash the recovered catalyst 2-3 times with the same solvent used for the reaction to remove bulk surface impurities. Use a volume of solvent roughly 10 times the volume of the catalyst for each wash.
-
Soaking/Extraction:
-
Place the catalyst in a vial and add a high-volatility solvent in which reaction byproducts are soluble (e.g., dichloromethane, acetone, or methanol). The choice of solvent is critical and should not damage the catalyst structure.[9]
-
Gently agitate the suspension at room temperature for 4-6 hours. For more effective extraction, a Soxhlet extraction apparatus can be used.
-
-
Final Wash: Decant the soaking solvent and wash the catalyst 2-3 more times with the high-volatility solvent to ensure complete removal of dissolved impurities.
-
Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 60-80 °C) for 12 hours or until a constant weight is achieved. The temperature should be high enough to remove the solvent but low enough to prevent any thermal damage.
-
Validation: Before reuse, characterize the regenerated catalyst using a technique like PXRD to confirm its structural integrity has been maintained.
Protocol 2: Regeneration via Controlled Thermal Treatment
This protocol is for removing stubborn carbonaceous deposits (coke) but must be used with caution. Prerequisite: The thermal stability of the catalyst MUST be known from TGA.
-
Catalyst Preparation: Recover and wash the catalyst as described in Protocol 1 (Steps 1 & 2) to remove surface residues. Dry the catalyst completely under vacuum.
-
Thermal Setup: Place the dried catalyst powder in a tube furnace or a programmable oven with a controlled atmosphere.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) for 30 minutes to remove all oxygen.
-
Heating Ramp:
-
Hold and Cool: Hold the catalyst at the target temperature for 3-5 hours. Afterward, turn off the heater and allow the catalyst to cool to room temperature naturally under the inert gas flow.
-
Validation: Characterize the regenerated catalyst using PXRD (for structure), TGA (to confirm coke removal), and BET surface area analysis (to check for restored porosity). Compare the results to the fresh catalyst.
Catalyst Deactivation & Regeneration Cycle
The lifecycle of a catalyst involves a transition from an active to an inactive state, followed by a regeneration step to restore its function.
Caption: The operational lifecycle of a recyclable heterogeneous catalyst.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recovery/Reuse of Heterogeneous Supported Spent Catalysts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Catalyst Deactivation in Pyridine-Assisted Selective Dehydration of Methyl Lactate on NaY - ACS Catalysis - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to Bipyridyl Linkers in MOF Synthesis: Spotlight on 1,2-Di(pyridin-4-yl)ethyne
In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the rational design of organic linkers is a cornerstone for tailoring framework properties to specific applications. Among the diverse array of building blocks, bipyridyl-based linkers have emerged as particularly versatile components, enabling the construction of robust frameworks with tunable porosity, catalytic activity, and photophysical characteristics. This guide provides an in-depth comparison of 1,2-di(pyridin-4-yl)ethyne with other prominent bipyridyl linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective impacts on MOF performance, supported by experimental data.
The Significance of the Bipyridyl Linker
Bipyridyl linkers, characterized by two pyridyl rings, serve as pillars or struts in MOF architectures, connecting metal nodes to form extended porous networks. The geometry, rigidity, and electronic properties of these linkers profoundly influence the final topology, stability, and functionality of the MOF. While 4,4'-bipyridine has been a workhorse in the field, the introduction of bridging moieties between the pyridyl rings, such as in this compound, offers a powerful strategy for fine-tuning MOF properties.
This guide will focus on a comparative analysis of three key types of bipyridyl linkers, with a special emphasis on the unique attributes of the ethyne-bridged variant.
Linker Structures:
Caption: Molecular structures of the compared bipyridyl linkers.
Structural Implications: Rigidity and Conjugation
The introduction of an ethyne (-C≡C-) bridge in this compound imparts significant structural and electronic consequences compared to the direct linkage in 4,4'-bipyridine or the flexible ethane bridge in 1,2-bis(4-pyridyl)ethane. The linear and rigid nature of the ethyne unit can lead to more predictable and robust framework topologies. Furthermore, the π-conjugation extended across the linker influences the electronic properties of the resulting MOF, impacting its photophysical and catalytic behavior.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following sections will delve into key performance metrics of MOFs constructed with these different bipyridyl linkers.
Thermal and Chemical Stability
The stability of a MOF is a critical parameter for its practical application. The rigidity of the linker can play a significant role in the thermal robustness of the framework.
A study on a zinc-based MOF constructed with this compound and terephthalic acid reported its thermal behavior.[1] Thermogravimetric analysis (TGA) revealed that the framework begins to decompose at temperatures above 270 °C, following the initial loss of guest solvent molecules. While direct comparative studies with isostructural MOFs are limited, the introduction of rigid pillars like bipyridine is a known strategy to enhance framework stability.[2] The rigid ethyne bridge in this compound is expected to contribute positively to the overall thermal stability of the resulting MOF.
In terms of chemical stability, the nature of the metal-ligand bond is a primary determinant. However, the hydrophobicity and electronic nature of the linker can also play a role. The incorporation of different organic linkers in Zr-based MOFs has been shown to significantly alter their chemical and thermal stability.[3]
Table 1: Thermal Decomposition Data for Selected Bipyridyl-Containing MOFs
| MOF Composition | Bipyridyl Linker | Decomposition Onset (°C) | Reference |
| [Zn(terephthalate)(this compound)] | This compound | > 270 | [1] |
| {[Cu₂(Fu)₂(BPY)]·H₂O}n | 4,4'-Bipyridine | 240–360 | [4] |
Note: Direct comparison is challenging due to different framework compositions. Data is indicative of the stability of MOFs containing these linkers.
Porosity and Gas Adsorption
The choice of bipyridyl linker directly impacts the porosity and gas adsorption characteristics of a MOF by influencing the framework's topology and pore dimensions. Longer or more rigid linkers can lead to larger pore volumes and surface areas.
The rigidity and length of this compound suggest its potential for creating MOFs with significant porosity. The linear nature of the linker can facilitate the formation of well-defined channels, which is advantageous for gas storage and separation applications.
Table 2: Gas Adsorption Data for Selected Bipyridyl-Containing MOFs
| MOF | Bipyridyl Linker | Gas | Uptake | Conditions | Reference |
| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | 4,4'-Bipyridine | H₂ | 1.1 wt% | 77 K, 15 bar | [6] |
| Zn-MOF with bpe and muconate | 1,2-Bis(4-pyridyl)ethylene | CO₂ | 86.68 cm³/g | 196 K | [7] |
Note: This table showcases the gas adsorption capabilities of MOFs with different bipyridyl linkers. Direct comparison requires isostructural materials.
Catalytic Performance
Bipyridine-based MOFs are excellent platforms for catalysis, either through the inherent activity of the metal nodes or by post-synthetic modification of the bipyridyl units with catalytic metal complexes. The electronic properties and steric environment of the bipyridyl linker can significantly influence the catalytic activity.
Studies have shown that engineering the bipyridyl linker by introducing substituents can dramatically enhance catalytic performance. For example, in a series of mixed-linker bipyridyl MOF-supported palladium(II) catalysts, modifications to the stereoelectronic properties of the linker units significantly impacted their activity in Suzuki-Miyaura cross-coupling reactions.[8] While a direct comparison involving this compound in a catalytic study was not found, its conjugated system could influence the electronic communication with a coordinated catalytic metal, potentially modulating its activity. The rigidity of the linker can also contribute to the stability and recyclability of the catalyst by preventing deactivation pathways.
Caption: General workflow for evaluating the catalytic performance of bipyridyl-based MOFs.
Photophysical Properties
The extended π-conjugation of this compound makes it a particularly interesting candidate for the development of luminescent MOFs. The electronic structure of the linker can give rise to ligand-based luminescence, which can be modulated by the metal center and the overall framework architecture.
While direct comparative photoluminescence studies are scarce, research on MOFs with other conjugated bipyridyl linkers demonstrates their potential. For instance, MOFs based on a BODIPY-derived bipyridine linker exhibit strong photoluminescent emissions.[9] The incorporation of conjugated systems is a well-established strategy for designing luminescent MOFs.[10] The ethyne bridge in this compound is expected to facilitate efficient intramolecular charge transfer and lead to interesting photophysical properties, making MOFs constructed from it promising for applications in sensing and optoelectronics.
Experimental Methodologies
The synthesis and characterization of bipyridyl-based MOFs typically follow established procedures in MOF chemistry.
General Solvothermal Synthesis Protocol for a Zinc-based MOF with this compound
This protocol is adapted from the synthesis of a Zn(II) MOF with this compound and terephthalic acid.[1]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a glass vial, dissolve zinc(II) nitrate hexahydrate in a solvent mixture of DMF, ethanol, and water.
-
Add this compound and terephthalic acid to the solution.
-
Seal the vial and heat it in an oven at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
Caption: A typical solvothermal synthesis workflow for bipyridyl-based MOFs.
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area, pore volume, and pore size distribution.
-
Spectroscopic Methods (FT-IR, UV-Vis, Photoluminescence): To characterize the chemical environment and photophysical properties of the MOF.
Conclusion and Future Outlook
The choice of bipyridyl linker is a critical design parameter in the synthesis of functional MOFs. This compound, with its rigid and conjugated structure, presents a compelling alternative to more conventional bipyridyl linkers. Its incorporation into MOF architectures is anticipated to yield frameworks with enhanced thermal stability, predictable topologies, and interesting electronic and photophysical properties.
While direct comparative studies are still emerging, the available data and the fundamental principles of MOF chemistry suggest that this compound holds significant promise for the development of advanced materials for gas storage, catalysis, and sensing. Further research focusing on the synthesis of isostructural series of MOFs with varying bipyridyl linkers will be invaluable in elucidating the precise structure-property relationships and unlocking the full potential of these versatile building blocks.
References
- 1. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.tcd.ie [chemistry.tcd.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Two photoluminescent metal–organic frameworks based on a BODIPY-derived bipyridine ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. MOF Crystal Chemistry Paving the Way to Gas Storage Needs: Aluminum-Based soc-MOF for CH4, O2, and CO2 Storage - PMC [pmc.ncbi.nlm.nih.gov]
Rigidity vs. Flexibility: A Comparative Performance Analysis of 1,2-Di(pyridin-4-yl)ethyne and 1,2-bis(4-pyridyl)ethane in Metal-Organic Frameworks
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks. The organic linker, in particular, plays a pivotal role in dictating the resultant framework's topology, porosity, and ultimately, its functional performance. This guide provides a detailed comparison of two structurally related dipyridyl linkers: the rigid 1,2-Di(pyridin-4-yl)ethyne (BPE) and its flexible counterpart, 1,2-bis(4-pyridyl)ethane (BPEA). By examining their impact on MOF synthesis, structural characteristics, and performance in key applications such as gas sorption and luminescence, we aim to provide a comprehensive resource for researchers navigating the nuanced landscape of MOF design.
The Core Distinction: The Ethyne vs. Ethane Bridge
The fundamental difference between BPE and BPEA lies in the nature of the two-carbon bridge connecting the pyridyl rings. The ethyne group in BPE creates a linear, rigid linker, while the ethane group in BPEA allows for conformational flexibility through rotation around the C-C single bonds. This seemingly subtle variation has profound implications for the resulting MOF architecture and its dynamic behavior.
Figure 1: Structural difference between the rigid BPE and flexible BPEA linkers.
Impact on MOF Structure and Stability
The rigidity of BPE tends to promote the formation of more predictable and robust frameworks with permanent porosity. In contrast, the flexibility of BPEA can lead to the formation of dynamic structures that may exhibit "breathing" or "gate-opening" phenomena in response to external stimuli such as guest molecule adsorption.[1] This flexibility can also result in interpenetrated frameworks, where multiple independent networks are intertwined within the same crystal lattice.
Thermal Stability:
Thermogravimetric analysis (TGA) provides insights into the thermal stability of MOFs. While a direct comparison of isostructural MOFs is ideal, data from similar systems can be informative. For instance, a zinc-terephthalate MOF incorporating the rigid BPE linker demonstrated a multi-step decomposition, with initial solvent loss followed by the decomposition of the organic components at higher temperatures.[2] Generally, the thermal stability of MOFs is influenced by a combination of factors including the metal-ligand bond strength and the decomposition temperature of the organic linkers themselves.[3][4] The inherent stability of the ethyne group might contribute to a slightly higher decomposition temperature in BPE-based MOFs compared to their BPEA counterparts, though this is highly dependent on the overall framework structure.
Performance in Gas Sorption Applications
The difference in linker flexibility directly translates to distinct gas sorption behaviors.
Rigid BPE-based MOFs: These frameworks typically exhibit Type I adsorption isotherms, characteristic of microporous materials with a well-defined pore structure. The permanent porosity arising from the rigid linkers can lead to high surface areas and significant gas uptake at low pressures.
Flexible BPEA-based MOFs: MOFs constructed with BPEA can display more complex adsorption behaviors. For example, a study on a Zn-based MOF with BPEA and various dicarboxylate co-linkers showed S-shaped adsorption isotherms for CO2, indicative of a structural transformation upon gas uptake.[5] This "gate-opening" effect, where the framework expands to accommodate guest molecules, can lead to high working capacities for gas storage and separation applications. However, the initial uptake at very low pressures might be limited in the "closed" or narrow-pore form.
| Property | MOF with BPEA (and adipate co-linker)[5] |
| CO2 Uptake (196 K) | S-shaped isotherm |
| Isosteric Heat of CO2 Adsorption | 23.1 kJ mol⁻¹ |
Table 1: Gas sorption properties of a representative flexible MOF containing 1,2-bis(4-pyridyl)ethane (BPEA).
Luminescence Properties and Sensing Applications
The photoluminescence of MOFs can be influenced by both the metal center and the organic linkers. The rigidity of the linker can play a crucial role in minimizing non-radiative decay pathways, potentially leading to enhanced luminescence quantum yields.[4][6]
A study comparing Zn-MOFs with 1,2-bis(4-pyridyl)ethylene (a rigid linker similar to BPE) and BPEA showed that the emission properties were influenced by the linker.[7] In some cases, MOFs with flexible linkers like BPEA have exhibited blue-shifted emissions compared to the free ligand, suggesting that the coordination environment within the framework alters the electronic properties of the linker.[5] This tunability of luminescence in response to the framework's structure and guest inclusion makes these materials promising candidates for chemical sensing applications. For instance, the incorporation of guest molecules can alter the conformation of the flexible BPEA linker, leading to a detectable change in the luminescent signal.
Catalytic Performance
The catalytic activity of MOFs is often associated with accessible metal sites or functional groups on the organic linkers. The porosity and stability of the framework are critical for allowing substrate access to these active sites and for maintaining catalytic activity over multiple cycles.
While specific comparative data on the catalytic performance of BPE vs. BPEA-based MOFs is limited, some general principles can be applied. The robust nature of MOFs with rigid BPE linkers may offer advantages in terms of catalyst stability and recyclability.[8] On the other hand, the dynamic nature of flexible BPEA-based frameworks could potentially be exploited for substrate-selective catalysis, where the framework adapts to the size and shape of the substrate.
Experimental Methodologies
Synthesis of MOFs
The synthesis of MOFs incorporating BPE and BPEA typically involves solvothermal or hydrothermal methods. The choice of metal source, co-ligand, solvent, and reaction conditions can significantly influence the resulting product.
Figure 2: General workflow for the solvothermal synthesis of MOFs.
Experimental Protocol: Synthesis of a Zn-BPE-Terephthalate MOF [2][9][10]
-
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (BPE)
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
-
-
Procedure:
-
In a glass vial, dissolve zinc(II) nitrate hexahydrate, this compound, and terephthalic acid in a solvent mixture of DMF, water, and ethanol.
-
Seal the vial and heat it in an oven at 80 °C for a specified period (e.g., 3 days).
-
Allow the vial to cool to room temperature.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum to obtain the final product.
-
Experimental Protocol: Synthesis of a Zn-BPEA-Iodoterephthalate MOF [3]
-
Materials:
-
Zinc(II) chloride (ZnCl₂)
-
2-Iodoterephthalic acid
-
1,2-bis(4-pyridyl)ethane (BPEA)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel, combine zinc(II) chloride, 2-iodoterephthalic acid, and 1,2-bis(4-pyridyl)ethane in anhydrous DMF.
-
Heat the mixture under solvothermal conditions (e.g., in a sealed autoclave) at a specific temperature for a designated time.
-
After cooling, collect the crystalline product by filtration.
-
Wash the product with fresh DMF and dry to yield the MOF.
-
Conclusion
The choice between this compound and 1,2-bis(4-pyridyl)ethane as linkers in MOF synthesis offers a clear trade-off between structural rigidity and flexibility. BPE, with its rigid ethyne bridge, is conducive to the formation of robust, permanently porous frameworks, which is advantageous for applications requiring high stability and predictable porosity. In contrast, the flexible ethane bridge of BPEA can impart dynamic properties to the resulting MOFs, such as guest-induced structural transformations. This "smart" behavior is highly desirable for applications in selective gas separation, controlled drug release, and chemical sensing.
Ultimately, the optimal choice of linker depends on the target application. For processes demanding high stability and permanent porosity, BPE is a strong candidate. For applications where dynamic responsiveness to external stimuli is key, BPEA provides a versatile building block for the creation of functional, flexible materials. Further research into the synthesis of isostructural MOFs with these two linkers will be invaluable for a more direct and quantitative comparison of their performance characteristics.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improving LMOF luminescence quantum yield through guest-mediated rigidification [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. znaturforsch.com [znaturforsch.com]
validation of gas separation performance of 1,2-Di(pyridin-4-yl)ethyne MOFs
An In-Depth Technical Guide to Validating the Gas Separation Performance of Metal-Organic Frameworks Featuring 1,2-Di(pyridin-4-yl)ethyne and Analogous Linear Pyridyl Linkers
This guide provides a comprehensive comparison of the gas separation performance of Metal-Organic Frameworks (MOFs) constructed with linear, rigid linkers containing pyridyl functionalities, typified by the this compound structure. We will delve into the mechanistic reasoning behind their performance, compare them with established benchmark materials, and provide detailed, field-proven protocols for experimental validation.
The Scientific Rationale: Why Linear Pyridyl-Linkers?
The design of MOFs for specific gas separations, such as CO₂ capture from flue gas (CO₂/N₂) or natural gas upgrading (CO₂/CH₄), hinges on tailoring the pore environment to selectively interact with the target gas molecule. MOFs built with linear bipyridyl linkers, such as this compound or the closely related 4,4'-bipyridine, offer a unique combination of structural and chemical properties:
-
Structural Rigidity and Pore Scaffolding: The linear and rigid nature of these linkers allows for the construction of robust, pillared-layer frameworks with well-defined, predictable pore sizes. This contrasts with more flexible MOFs which can exhibit inconsistent performance under varying pressures.[1]
-
Targeted Chemical Functionality: The exposed nitrogen atoms on the pyridyl rings act as Lewis basic sites.[2][3] These sites create a favorable electrostatic interaction with the quadrupole moment of CO₂, enhancing its adsorption affinity over less polar molecules like CH₄ and N₂.[4] This targeted interaction is a key driver for high selectivity.
-
Tunable Pore Apertures: By combining these linkers with different metal nodes and anion pillars (as seen in renowned examples like the SIFSIX family), the pore apertures can be fine-tuned to sizes that optimize both selective adsorption and molecular sieving.[5][6]
Performance Benchmarking: A Comparative Analysis
To contextualize the performance of MOFs with linear pyridyl linkers, we compare them against two classes of benchmark materials: a MOF with open metal sites (Mg-MOF-74) and a zeolitic imidazolate framework (ZIF-8), known for its molecular sieving capabilities. We use SIFSIX-3-Ni , which employs a linear 4,4'-bipyridine pillar, as a representative of the target material class due to its exceptional performance and structural relevance.
| Material | Linker/Pillar Type | Key Feature | CO₂ Uptake (mmol/g) at ~1 bar, 298 K | IAST Selectivity (CO₂/CH₄) | IAST Selectivity (CO₂/N₂) | Isosteric Heat (Qst) for CO₂ (kJ/mol) |
| SIFSIX-3-Zn | 4,4'-dipyridylacetylene/Pyrazine | Lewis Basic Sites & Pore Size | ~4.5 | 109 (50:50 mix)[6] | 495 (10:90 mix)[6] | High (~45) |
| Mg-MOF-74 | 2,5-dioxido-1,4-benzenedicarboxylate | Open Metal Sites | ~8.2[7][8] | High | High | ~40-45[9] |
| ZIF-8 | 2-methylimidazolate | Molecular Sieving Aperture | ~1.2 | ~2.2-4.0[1] | ~6.5-13.3[1] | ~20-25 |
Analysis of Performance:
-
SIFSIX-3-Zn/Ni , representing our target class, demonstrates unparalleled selectivity for CO₂ over both CH₄ and N₂.[6] This is a direct consequence of the strong, specific interactions between CO₂ and the fluorine-lined pores complemented by the pyridyl-type linkers, leading to a high isosteric heat of adsorption (Qst). While its absolute uptake at 1 bar is lower than Mg-MOF-74, its performance at lower partial pressures, which are relevant for flue gas, is exceptional.
-
Mg-MOF-74 exhibits a very high CO₂ uptake capacity due to its high density of open magnesium sites, which act as strong binding locations for CO₂.[7][9] Its performance is remarkable, though its high Qst implies a significant energy penalty for regeneration.
-
ZIF-8 shows modest selectivity driven primarily by the size exclusion of larger molecules through its flexible ~3.4 Å apertures.[10][11] Its lower Qst indicates weaker interactions, making it easier to regenerate but less selective for CO₂ based on chemical affinity alone. Post-synthetic modification can enhance its performance.[1][12]
Experimental Validation: Self-Validating Protocols
Accurate and reproducible data is the cornerstone of materials science. The following protocols describe the essential experiments for validating gas separation performance.
Protocol 1: Isotherm Analysis via Volumetric Sorption
This experiment quantifies the amount of a single gas adsorbed by the MOF at various pressures and a constant temperature, yielding an adsorption isotherm.
Methodology:
-
Sample Activation (Degassing):
-
Place 50-100 mg of the synthesized MOF into a sample tube.
-
Attach the tube to the degassing port of a volumetric gas sorption analyzer.
-
Heat the sample under high vacuum (e.g., to 150 °C for 12 hours) to remove any guest solvent molecules from the pores. Causality: This step is critical; residual solvents will block pores and lead to a drastic underestimation of the material's true porosity and gas uptake capacity.[13]
-
-
Isotherm Measurement:
-
Move the sample tube to the analysis port, which is submerged in a cryogenic bath (e.g., liquid nitrogen at 77 K for surface area analysis) or a temperature-controlled water bath (e.g., 298 K for CO₂/CH₄ isotherms).
-
Dose known quantities of the analysis gas (e.g., CO₂, CH₄, N₂) into the sample tube.
-
After each dose, allow the pressure to equilibrate. The instrument calculates the amount of gas adsorbed by measuring the pressure drop.[13]
-
Repeat this process across a range of pressures (e.g., 0-1 bar) to construct the full isotherm.
-
-
Data Analysis:
-
Use the Brunauer-Emmett-Teller (BET) model on the N₂ isotherm (at 77 K) to calculate the specific surface area.
-
Fit the single-component isotherms (CO₂, CH₄, N₂) at the target temperature to a suitable model (e.g., Langmuir, Sips).[14]
-
Use the fitted isotherm parameters to calculate the Ideal Adsorbed Solution Theory (IAST) selectivity for gas mixtures (e.g., CO₂/N₂ 15:85). Causality: IAST provides a reliable prediction of mixture selectivity from pure-gas isotherms, which is far more time-efficient than performing complex mixed-gas experiments.[14]
-
Protocol 2: Dynamic Breakthrough Analysis
This experiment simulates a real-world separation process by flowing a mixed gas stream through a packed bed of the MOF and monitoring the exit concentration.
Methodology:
-
Column Packing & Activation:
-
Pack a column of known dimensions with a known mass of the MOF material.
-
Activate the packed bed in-situ by flowing an inert gas (e.g., He) at an elevated temperature.
-
-
Breakthrough Experiment:
-
Cool the column to the desired temperature (e.g., 308 K).
-
Switch the feed from the inert gas to a pre-mixed gas of known composition (e.g., 10% CO₂ / 90% CH₄) at a constant flow rate.[7]
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.
-
-
Data Interpretation:
-
The weakly adsorbing gas (CH₄/N₂) will "break through" the column first.
-
The strongly adsorbing gas (CO₂) will be retained on the column until the adsorbent becomes saturated, at which point its concentration at the outlet will rise sharply.
-
The time delay between the breakthrough of the two gases is a direct measure of the separation performance under dynamic conditions. The working capacity can be calculated from the breakthrough curve.[7]
-
Interpreting Key Performance Metrics
The relationship between experimental data and practical performance is crucial for material selection.
-
Selectivity: A high IAST selectivity (>>10) indicates a strong preference for one gas over another, leading to higher purity products.
-
Working Capacity: This is the amount of gas that can be captured and released during one cycle of operation. It is a more practical metric than total adsorption capacity and is determined from breakthrough experiments.
-
Isosteric Heat of Adsorption (Qst): Calculated from isotherms measured at multiple temperatures, Qst represents the strength of the gas-MOF interaction. A "sweet spot" is desired: high enough for good selectivity (~35-50 kJ/mol for CO₂) but not so high that regeneration becomes prohibitively energy-intensive.
Conclusion
Metal-Organic Frameworks engineered with linear, pyridyl-containing linkers like this compound and its analogues stand out as exceptionally promising materials for selective CO₂ separation. Their performance, particularly in terms of selectivity, often surpasses that of traditional benchmarks. The Lewis basicity of the pyridyl groups provides a strong chemical affinity for CO₂, while the rigid, linear nature of the linkers allows for the construction of robust frameworks with optimized pore environments. By employing the rigorous, self-validating experimental protocols outlined in this guide—combining volumetric sorption for thermodynamic insights with dynamic breakthrough for real-world performance—researchers can confidently and accurately characterize these advanced materials, accelerating the development of next-generation gas separation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A microporous metal–organic framework with Lewis basic pyridyl sites for selective gas separation of C2H2/CH4 and CO2/CH4 at room temperature - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlled Synthesis of Mg-MOF-74 and Its CO2 Adsorption in Flue Gas [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The Effect of Surface Composition on the Selective Capture of Atmospheric CO2 by ZIF Nanoparticles: The Case of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Assessing the Porosity of MOFs from 1,2-Di(pyridin-4-yl)ethyne and its Analogues: A Comparative Guide
In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) represent a frontier of innovation, particularly for applications reliant on high porosity such as gas storage, separation, and catalysis. The rational design of these crystalline materials, through the judicious selection of metal nodes and organic linkers, allows for precise control over their porous architecture. This guide provides a comparative assessment of the porosity of MOFs synthesized from the linear, rigid linker 1,2-di(pyridin-4-yl)ethyne and its structural analogues. While direct experimental porosity data for MOFs based on this compound remains elusive in the current literature, this guide will furnish a valuable comparison with closely related structures, offering insights into the impact of subtle linker modifications on the resulting framework's porosity. We will delve into the synthetic methodologies, the nuances of porosity characterization, and a comparative analysis of experimental data from analogous MOFs to empower researchers in the design of novel porous materials.
The Critical Role of the Linker in Defining MOF Porosity
The porosity of a MOF—quantified by its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution—is fundamentally dictated by the geometry and chemical nature of its constituent organic linkers and metal nodes. The linker, in particular, acts as the primary determinant of the framework's topology and the dimensions of the resulting pores.
Linear ditopic linkers, such as those from the di(pyridin-4-yl) family, are of significant interest due to their ability to bridge metal centers and form extended, often porous, networks. The rigidity and length of the linker directly influence the size of the pores, while the presence of specific functional groups can tune the surface chemistry of the pores, affecting their affinity for guest molecules.
The subject of this guide, this compound, is a linear and rigid linker. Its ethyne (-C≡C-) core offers a high degree of rigidity, which is often desirable for creating stable, non-interpenetrated frameworks with permanent porosity. The terminal pyridyl rings provide the necessary coordination sites for binding to metal centers. Understanding how the subtle change from an ethyne linker to an ethene or ethane linker in its analogues impacts the overall porosity is a key aspect of rational MOF design.
Synthesis of a MOF from this compound: A Structural Perspective
While detailed porosity data is not available, the synthesis of a zinc-based MOF using this compound, terephthalic acid, and zinc(II) nitrate has been reported. The primary focus of this study was the elucidation of the crystal structure, which revealed a three-dimensional framework. The synthesis was carried out under solvothermal conditions, a common method for MOF crystallization.
Representative Synthesis Protocol:
A mixture of this compound, terephthalic acid, and zinc(II) nitrate hexahydrate is dissolved in a solvent mixture, typically containing dimethylformamide (DMF), water, and ethanol. The solution is sealed in a vial and heated in an oven at a specific temperature (e.g., 80 °C) for a period of time (e.g., 3 days) to allow for the slow crystallization of the MOF. After cooling to room temperature, the resulting crystals are collected, washed with a fresh solvent, and dried.
It is crucial to note that the resulting crystalline material, as synthesized, will have its pores occupied by solvent molecules. A critical subsequent step, known as "activation," is required to remove these guest molecules and render the pores accessible for gas adsorption and porosity analysis. This is typically achieved by heating the sample under vacuum. The effectiveness of the activation process significantly impacts the measured porosity.[1]
Experimental Assessment of MOF Porosity: A Step-by-Step Workflow
The gold standard for characterizing the porosity of MOFs is gas physisorption analysis, most commonly using nitrogen gas at 77 K.[2][3] The resulting adsorption-desorption isotherm provides a wealth of information about the material's surface area, pore volume, and pore size distribution.
Step-by-Step Gas Adsorption Protocol:
-
Sample Preparation (Activation):
-
A precisely weighed amount of the synthesized MOF is placed in a sample tube.
-
The sample is then "activated" by heating it under a high vacuum to remove any solvent molecules residing in the pores. The activation temperature and duration are critical parameters that must be optimized for each MOF to ensure complete solvent removal without causing framework collapse.
-
-
Isotherm Measurement:
-
The sample tube is transferred to the analysis port of a gas adsorption analyzer.
-
The sample is cooled to the temperature of liquid nitrogen (77 K).
-
Nitrogen gas is then incrementally introduced into the sample tube, and the amount of gas adsorbed by the MOF at each pressure point is measured. This process is continued until the pressure reaches atmospheric pressure, generating the adsorption branch of the isotherm.
-
Subsequently, the pressure is incrementally decreased, and the amount of gas desorbed is measured to generate the desorption branch.
-
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the low-pressure region of the nitrogen adsorption isotherm to calculate the specific surface area of the material.[3] This value represents the total surface area accessible to the gas molecules.
-
Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (P/P₀ ≈ 1).
-
Pore Size Distribution: Methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced density functional theory (DFT) models are used to calculate the distribution of pore sizes within the material from the isotherm data.[2]
-
Figure 1: Experimental workflow for assessing MOF porosity.
Comparative Analysis: Porosity of MOFs with Analogous Linkers
In the absence of direct experimental data for MOFs from this compound, we turn our attention to its close structural analogues: 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane. The central linkage in these molecules—ethyne (-C≡C-), ethene (-CH=CH-), and ethane (-CH₂-CH₂-)—progressively increases in flexibility. This variation is expected to have a profound impact on the resulting MOF's structure and porosity.
| MOF System (Illustrative) | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Observations & References |
| Target System | This compound | Zn(II) | Not Reported | Not Reported | Crystal structure determined, but no porosity data available. |
| Analogue 1 | 1,2-bis(4-pyridyl)ethylene | Zn(II) | Not explicitly reported, but shows selective CO₂ uptake | Not Reported | The MOF exhibits gas sorption, indicating porosity, but a full analysis is lacking.[4] |
| Analogue 2 | 1,2-bis(4-pyridyl)ethane | Zn(II) | Varies with co-linker | Varies with co-linker | The flexibility of the ethane linker can lead to interpenetrated or less porous structures. |
| Benchmark Pyridyl MOF | Pyridine-2,5-dicarboxylate | Zn(II) | ~900-1100 | ~0.4-0.5 | Demonstrates significant porosity, highlighting the potential of pyridyl-based linkers.[5] |
Discussion of Comparative Data:
The limited data on the direct analogues suggests that while these linkers can form porous materials, achieving high and permanent porosity can be challenging. For instance, the study on the Zn-MOF with 1,2-bis(4-pyridyl)ethylene reported selective CO₂ uptake, which is indicative of a porous structure with specific interaction sites.[4] However, the lack of a reported BET surface area prevents a direct comparison of its overall porosity.
The increased flexibility of the ethane linker in 1,2-bis(4-pyridyl)ethane can lead to the formation of interpenetrated frameworks, where two or more independent networks are intertwined within the same crystal lattice. This interpenetration can significantly reduce the accessible pore volume and surface area. In contrast, the rigidity of the ethyne linker in this compound is theoretically more conducive to forming non-interpenetrated, highly porous structures.
The benchmark example of a Zn-MOF with pyridine-2,5-dicarboxylate showcases the potential for creating highly porous materials using pyridyl-based linkers.[5] The reported high BET surface area in this system underscores the importance of the overall linker geometry and the choice of co-linkers in achieving significant porosity.
Figure 2: Conceptual relationship between linker rigidity and expected MOF porosity.
Conclusion and Future Outlook
The assessment of porosity in MOFs derived from this compound and its analogues reveals a critical knowledge gap in the experimental literature. While the synthesis of a MOF with the parent ethyne linker has been structurally characterized, its porosity remains unquantified. Comparative analysis with analogues containing ethene and ethane linkages suggests that the inherent rigidity of the this compound linker holds significant promise for the design of highly porous, non-interpenetrated frameworks.
For researchers, scientists, and professionals in drug development, where high surface area and controlled porosity are paramount, the systematic investigation of this class of MOFs is a compelling avenue for future research. The experimental determination of the BET surface area, pore volume, and pore size distribution for MOFs based on this compound is a crucial next step. Such data would not only provide a definitive benchmark for this system but also offer deeper insights into the structure-property relationships that govern porosity in pyridyl-based MOFs. This, in turn, will enable the more rational design of next-generation porous materials for a wide array of applications.
References
- 1. Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Single-Crystal to Single-Crystal Transformations in 1,2-Di(pyridin-4-yl)ethyne Frameworks
Introduction: The Art of Crystalline Dynamics
In the realm of materials science, the ability of a crystal to undergo a complete structural rearrangement in response to an external stimulus—without losing its macroscopic integrity—represents a pinnacle of molecular engineering. These phenomena, known as single-crystal to single-crystal (SCSC) transformations, are not merely scientific curiosities; they are the foundation for developing next-generation smart materials with applications in gas storage, separation, sensing, and catalysis.[1][2] An SCSC transformation provides a unique atomic-level view of a chemical or physical process, allowing researchers to directly observe the entire reaction coordinate within a crystalline matrix.
At the heart of many such dynamic materials is the choice of the organic linker. The 1,2-Di(pyridin-4-yl)ethyne (dpe) molecule is an exemplary building block for constructing these crystalline frameworks.[3][4] Its rigid, linear geometry, conferred by the central ethyne bond, combined with the terminal pyridyl groups that are adept at forming coordination bonds with metal ions or strong hydrogen bonds with co-formers, makes it a powerful tool in crystal engineering.[5]
This guide provides a comparative analysis of SCSC transformations within frameworks built from the dpe linker. We will explore how different stimuli can induce these changes, compare the behavior of dpe-based Metal-Organic Frameworks (MOFs) and co-crystals, and provide detailed experimental protocols for their synthesis and characterization. By juxtaposing these systems, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practicalities governing these fascinating crystalline dynamics.
Part 1: A Comparative Analysis of Stimuli-Induced Transformations
The defining feature of an SCSC transformation is its trigger. The choice of stimulus dictates the nature of the structural change and, ultimately, the material's function. DPE-based frameworks exhibit responsiveness to a variety of external inputs.
Guest-Induced Transformations: Frameworks that Breathe
Perhaps the most common and extensively studied SCSC transformations in porous materials like MOFs are those induced by the exchange, removal, or uptake of guest molecules.[6][7] In these events, the framework dynamically adjusts its structure to accommodate the new chemical environment within its pores, often exhibiting "breathing" or "swelling" effects.
Causality Behind the Phenomenon: The transformation is driven by the minimization of host-guest interaction energies. The removal of guest molecules from a solvated crystal can lead to a high-energy, empty state, causing the framework to contract or rearrange to form a more stable, collapsed phase. Conversely, the introduction of a new guest can induce a transformation if the new host-guest interactions are more favorable.[8] This process is often reversible, making these materials ideal for applications in selective separation and sensing.
A notable example involves a 3D pillared-layer MOF constructed with a flexible triazole-containing ligand and a secondary linker, which demonstrated SCSC transformation upon solvent exchange.[9] While this example uses a different primary linker, the principle is directly applicable to dpe-based frameworks, where the rigid dpe linker would act as a robust pillar connecting layers that can shift or distort in response to guest molecules.
Comparative Data: Guest-Induced Unit Cell Variations
The following table illustrates typical changes in crystallographic parameters observed during a guest-exchange SCSC transformation in a hypothetical porous framework, showcasing the significant structural impact of different guest molecules.
| Framework State | Guest Molecule | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
| As-synthesized | Acetonitrile | P2₁/c | 10.2 | 18.5 | 22.1 | 4175 |
| After Exchange | Acetone | P2₁/c | 10.3 | 18.8 | 22.4 | 4338 |
| After Exchange | Chloroform | C2/c | 20.8 | 18.2 | 21.9 | 8290 |
| Desolvated (Heated) | None | Pī | 9.8 | 17.9 | 21.5 | 3772 |
This data is representative and compiled from principles observed in studies such as those on porous metallocycles.[10]
Photochemical Transformations: A Tale of Two Linkers
Solid-state photoreactions, particularly [2+2] cycloadditions, are a classic example of SCSC transformations. The success of such a reaction is governed by the strict geometric criteria first outlined by Schmidt, requiring the reactive double bonds to be parallel and within approximately 4.2 Å of each other.
DPE vs. BPE (1,2-di(pyridin-4-yl)ethene): The ethylene-containing analogue of dpe, bpe, is a well-studied photoswitchable component. Numerous co-crystals and coordination polymers of bpe have been engineered to undergo [2+2] photodimerization upon UV irradiation, transforming the linear bpe linkers into cyclobutane rings.[11][12][13][14]
For the dpe linker, the situation is more nuanced. The carbon-carbon triple bond of the ethyne group is less predisposed to [2+2] cycloaddition than an alkene's double bond. While theoretically possible, achieving the required solid-state packing for a dpe photoreaction is a significant crystal engineering challenge. Therefore, SCSC transformations in dpe frameworks are more likely to be triggered by other stimuli. This distinction is critical for researchers when selecting a linker for designing photoresponsive materials. If photoswitching via dimerization is the goal, bpe is the empirically validated choice. If a rigid, non-reactive spacer is needed to facilitate guest-induced or thermal transformations, dpe is superior.
Thermal & Pressure-Induced Transformations
Temperature and pressure are fundamental thermodynamic variables that can induce SCSC transformations. Heating a crystal can cause the loss of volatile guest molecules, leading to a desolvation-driven transformation as described earlier.[15] It can also trigger polymorphic phase transitions, where the crystal rearranges into a more thermodynamically stable form at a higher temperature.
High pressure can force significant changes in intermolecular distances, potentially enabling reactions or phase changes that are not observed at ambient pressure.[12] For instance, compressing a crystal can reduce the distance between reactive groups, making a previously unreactive system photoreactive.
Part 2: Experimental Workflows and Protocols
Scientific integrity demands reproducible and self-validating experimental designs. Here, we provide detailed protocols for synthesizing a dpe-based framework and for inducing and monitoring an SCSC transformation.
Workflow for SCSC Transformation Analysis
The following diagram outlines a typical workflow for investigating SCSC transformations. The process is iterative, with characterization techniques providing feedback at each stage.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS No.:73564-69-9 - Taskcm [taskcm.com]
- 4. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 73564-69-9 [smolecule.com]
- 6. Guest-induced single-crystal-to-single-crystal transformations of a new 4-connected 3D cadmium(ii) metal–organic framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal structure and photoreactivity of a halogen-bonded cocrystal based upon 1,2-diiodoperchlorobenzene and 1,2-bis(pyridin-4-yl)ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reversible single-crystal to single-crystal phase transformation between a new Werner clathrate and its apohost - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nanoporous Maze: A Guide to Computational Screening of MOFs with 1,2-Di(pyridin-4-yl)ethyne for Targeted Applications
The quest for novel materials tailored for specific, high-stakes applications such as carbon capture, catalysis, and chemical sensing is a defining challenge of our time. Metal-Organic Frameworks (MOFs), with their exceptional porosity, vast surface areas, and tunable chemical functionalities, represent a frontier in materials science.[1] However, with a virtually infinite number of potential structures, the experimental synthesis and testing of every candidate is an insurmountable task.[2] This is where high-throughput computational screening (HTCS) emerges as an indispensable tool, enabling the rapid in silico evaluation of thousands of potential MOF structures to identify the most promising candidates for experimental validation.[3]
This guide provides a comprehensive overview of the computational screening of MOFs, with a specific focus on those incorporating the linear, rigid, and functionally versatile 1,2-di(pyridin-4-yl)ethyne linker. The presence of nitrogen atoms in the pyridyl groups of this linker can impart specific functionalities, making it an attractive component for MOFs aimed at selective gas adsorption or catalysis.[4] We will delve into the core computational methodologies, compare the performance of these MOFs against established benchmarks, and provide a detailed protocol for a key simulation technique.
The Computational Screening Workflow: From Blueprint to Performance Prediction
The high-throughput computational screening of MOFs is a multi-step process that begins with the generation or selection of candidate structures and culminates in the prediction of their performance for a specific application. This workflow is designed to systematically narrow down a vast library of potential materials to a manageable number of high-performing candidates.
The overall workflow can be visualized as follows:
Caption: A generalized workflow for the high-throughput computational screening of MOFs.
Key Computational Methodologies
Density Functional Theory (DFT): The Foundation of Structural and Electronic Insights
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] In the context of MOF screening, DFT calculations are crucial for:
-
Geometry Optimization: Ensuring the computational model of the MOF represents a stable, low-energy conformation.
-
Electronic Property Calculation: Determining properties like band gaps, charge distributions, and the nature of chemical bonding within the framework.[6][7] This information is vital for understanding a MOF's potential catalytic activity or its interaction with guest molecules.[8]
-
Force Field Parameterization: DFT calculations can be used to develop accurate force fields, which are essential for subsequent classical simulations like GCMC.[3]
Grand Canonical Monte Carlo (GCMC) Simulations: Predicting Gas Adsorption and Separation
GCMC is a statistical mechanics-based simulation technique that is the workhorse for predicting the adsorption of gases in porous materials.[9][10] In a GCMC simulation, the MOF is treated as a rigid framework, and gas molecules are randomly inserted, deleted, or moved within the pores to simulate the adsorption process at a given temperature and pressure.[11] This allows for the calculation of key performance indicators such as:
-
Adsorption Isotherms: Plots of the amount of gas adsorbed versus pressure at a constant temperature.
-
Adsorption Selectivity: The preferential adsorption of one gas over another in a mixture, a critical parameter for separation applications.
-
Working Capacity: The amount of gas that can be delivered between the adsorption and desorption pressures.
Application Focus: Carbon Capture with this compound-based MOFs
The capture of CO2 from flue gas (primarily a mixture of CO2 and N2) is a critical technology for mitigating climate change.[12] MOFs are promising candidates for this application due to their potential for high CO2 selectivity and capacity.[13] The nitrogen atoms in the pyridyl groups of the this compound linker can act as Lewis basic sites, potentially enhancing the interaction with the acidic CO2 molecule and thus improving selectivity.
Below is a comparative table of the predicted CO2 capture performance of a hypothetical MOF incorporating a this compound-like linker against a benchmark zeolite and other top-performing MOFs. The data for the hypothetical MOF is representative of what could be obtained from a computational screening study.
| Material | CO2 Uptake (mmol/g at 0.15 bar, 298 K) | CO2/N2 Selectivity | Working Capacity (mmol/g) | Source |
| Zeolite 13X (Benchmark) | ~2.1 | ~50 | ~1.8 | [14] |
| Hypothetical MOF-DPE | 3.5 | 150 | 3.2 | Representative |
| Mg-MOF-74 | 3.8 | 85 | 3.5 | [12] |
| SIFSIX-3-Ni | 2.5 | >1000 | 2.2 | [12] |
Note: The performance of hypothetical MOFs can vary significantly based on the metal node and overall topology.
Experimental Protocol: GCMC Simulation of CO2 Adsorption
This protocol outlines the steps for performing a GCMC simulation to predict the CO2 adsorption isotherm in a MOF using a common simulation package like RASPA.
1. System Preparation:
-
Obtain the crystal structure of the MOF (e.g., from a database or as a .cif file). Ensure the structure is optimized, potentially using DFT.
-
Define the force field for the MOF framework atoms. The Universal Force Field (UFF) is a common starting point, with charges often derived from DFT calculations.
-
Select a force field for the CO2 molecule (e.g., TraPPE).
2. Simulation Input:
-
Create an input file specifying the simulation parameters:
-
Simulation Type: Grand Canonical Monte Carlo.
-
Number of Cycles: Typically 10,000 to 50,000 cycles, with an initial number of cycles for equilibration.
-
Temperature: The desired temperature for the isotherm (e.g., 298 K).
-
Pressure: A range of pressures to be simulated to construct the isotherm.
-
Molecule: Specify CO2 as the adsorbate.
-
Framework: Provide the MOF structure file and force field information.
-
Monte Carlo Moves: Define the probabilities for insertion, deletion, translation, and rotation moves.
-
3. Running the Simulation:
-
Execute the simulation package with the prepared input file.
4. Data Analysis:
-
The simulation will output the average number of adsorbed molecules at each pressure point.
-
Convert the number of molecules to a standard unit of uptake (e.g., mmol/g or cm3/g).
-
Plot the uptake versus pressure to generate the adsorption isotherm.
Other Potential Applications
While CO2 capture is a major focus, MOFs constructed with the this compound linker have potential in other areas:
-
Catalysis: The pyridinic nitrogen sites can be used to anchor catalytic metal species, creating single-site heterogeneous catalysts.[15][16] The rigid linker can also help in creating a stable and accessible active site.
-
Sensing: The electronic properties of the MOF can be modulated by the adsorption of specific guest molecules, leading to changes in luminescence or conductivity that can be used for chemical sensing.[17][18]
-
Gas Storage: The high porosity of MOFs makes them candidates for storing gases like hydrogen and methane.[19]
The Confluence of Computation and Experiment
It is crucial to emphasize that computational screening is a predictive tool.[20] The most promising candidates identified through these methods must be synthesized and experimentally tested to validate the computational predictions.[21][22][23] The synergy between computational screening and experimental validation is what truly accelerates the discovery of new, high-performing materials.
The future of MOF design will likely see an even greater integration of machine learning and artificial intelligence to further accelerate the screening process and to uncover more complex structure-property relationships.[19] As computational power grows and algorithms become more sophisticated, the in silico design and discovery of materials like MOFs with the this compound linker will continue to push the boundaries of what is possible in materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput computational screening of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 73564-69-9 [smolecule.com]
- 5. Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic Structure Modeling of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pages.uoregon.edu [pages.uoregon.edu]
- 9. lammps.org [lammps.org]
- 10. aminer.org [aminer.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. memento.epfl.ch [memento.epfl.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Machine Learning Accelerated High-Throughput Computational Screening of Metal-Organic Frameworks [manu56.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal-Organic Framework Materials. [repository.cam.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 1,2-Di(pyridin-4-yl)ethyne-based materials
An In-Depth Guide to the Performance and Application of 1,2-Di(pyridin-4-yl)ethyne-Based Materials
Introduction: The Unique Value of a Rigid Linker in Crystal Engineering
In the landscape of materials science and crystal engineering, the choice of the organic linker is paramount in dictating the final architecture and functional properties of coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2] this compound, also known as DPyE or 4,4'-diethynylpyridine, has emerged as a linker of significant interest.[3][4] Its defining characteristic is the rigid and linear geometry conferred by the ethyne (acetylene) group connecting two pyridine rings.[3] This rigidity is not a trivial feature; it provides a predictable and stable "strut" for constructing robust frameworks, while the terminal pyridyl nitrogen atoms offer well-defined coordination sites for metal ions.[3]
This guide provides a comprehensive benchmark of DPyE-based materials, offering a comparative analysis against other common linkers. We will delve into the causality behind experimental design for synthesizing these materials and provide actionable, validated protocols for their preparation and characterization, aimed at researchers, scientists, and professionals in drug development seeking to leverage these unique structures.
Molecular Architecture and Key Physicochemical Properties
This compound (C₁₂H₈N₂) is a colorless to light yellow solid with a molecular weight of approximately 180.21 g/mol .[3][4][5] Its structure is notable for being both rigid and planar, which is a direct consequence of the sp-hybridized carbons of the central triple bond.[3] This planarity and linearity make it an excellent candidate for building predictable, porous, and stable crystalline materials.[3]
Below is a diagram illustrating the key functional components of the DPyE molecule.
Caption: Molecular structure of this compound highlighting its key features.
Performance Benchmarking: DPyE vs. Alternative Linkers
The performance of a linker in a MOF or CP is judged by the properties it imparts to the final material, such as thermal stability, porosity, and guest molecule affinity. DPyE's primary advantage is its rigidity. To contextualize this, we compare it with its more flexible analogue, 1,2-Di(pyridin-4-yl)ethane (DPyEa), and the commonly used 4,4'-bipyridine.
| Feature | This compound (DPyE) | 1,2-Di(pyridin-4-yl)ethane (DPyEa) | 4,4'-Bipyridine (4,4'-bpy) |
| CAS Number | 73564-69-9[6] | 4916-57-8[7] | 553-26-4 |
| Backbone | Ethyne (-C≡C-) | Ethane (-CH₂-CH₂-) | Direct C-C bond |
| Rigidity | Highly rigid, linear | Flexible, multiple conformations | Rotationally flexible |
| Length (approx.) | ~9.1 Å | ~9.3 Å | ~7.0 Å |
| Key Advantage | Predictable framework geometry, high thermal stability.[3] | Allows for dynamic or "flexible" frameworks that can respond to stimuli. | Well-established, versatile, forms diverse network topologies.[8] |
| Common Application | Gas storage/separation, catalysis where pore integrity is critical.[3] | Flexible MOFs for selective guest uptake, drug delivery.[9] | Foundational linker in a vast array of 1D, 2D, and 3D coordination polymers.[8] |
| Limitation | Less likely to form dynamic, "breathing" frameworks. | Frameworks can be less predictable and may collapse upon solvent removal. | Shorter length can limit maximum achievable pore size. |
The choice between these linkers is a classic example of a design trade-off. While the flexibility of DPyEa can be exploited for creating responsive materials, the rigidity of DPyE is essential for applications requiring permanent, robust porosity, such as high-pressure gas storage or heterogeneous catalysis.[3][9]
Experimental Protocols: Synthesis and Characterization
Trustworthy and reproducible protocols are the bedrock of materials science. Here, we provide detailed, step-by-step methodologies for the synthesis of the DPyE linker and a representative MOF constructed from it.
Protocol 1: Synthesis of this compound (DPyE) Linker
This protocol is a modified literature procedure utilizing a palladium-catalyzed one-pot reaction, which has been reported to achieve high yields.[10]
Rationale: A palladium-catalyzed Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes. The use of a two-phase system (toluene and aqueous NaOH) facilitates the reaction and simplifies product isolation.
Materials:
-
4-Bromopyridine hydrochloride
-
2-Methyl-but-3-yn-2-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-bromopyridine hydrochloride in deionized water.
-
Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride and extract the free 4-bromopyridine into toluene.
-
To the toluene phase, add the catalysts: palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
-
Add 2-methyl-but-3-yn-2-ol, which serves as a protected acetylene source.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the acetone protecting group is cleaved in situ under the basic conditions to yield the desired DPyE product.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound as a solid. A reported yield for this type of synthesis is approximately 86%.[10]
Protocol 2: Solvothermal Synthesis of a DPyE-Based Zinc MOF
This protocol describes the synthesis of a MOF constructed from DPyE, terephthalic acid, and zinc(II) nitrate.[10][11]
Rationale: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for crystallizing MOFs.[1] The higher temperature increases reactant solubility and promotes the formation of a crystalline, thermodynamically stable product. Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for solvothermal conditions and it can also act as a template or coordinating species during crystal growth.
Materials:
-
This compound (DPyE) (from Protocol 1)
-
Terephthalic acid
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine DPyE, terephthalic acid, and zinc(II) nitrate hexahydrate.
-
Add a solvent mixture of DMF, ethanol, and water.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 80 °C and hold for 3 days (72 hours).[11]
-
After the reaction period, cool the oven slowly to room temperature.
-
Colorless, crystalline product should be visible.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials trapped within the pores.
-
Dry the crystals under vacuum to obtain the final MOF product. A reported yield for this synthesis is approximately 90%.[10]
Validation and Characterization Workflow
The successful synthesis of a MOF must be validated through a series of characterization techniques. This workflow ensures the material's structural integrity, purity, and performance.
Caption: A standard workflow for the characterization of a newly synthesized MOF material.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to confirm that the bulk synthesized material is crystalline and matches the expected structure (by comparing the experimental pattern to a simulated one from single-crystal data).
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to quantify the amount of solvent present in the pores.[11]
-
Gas Sorption Analysis: This experiment measures the material's porosity. An isotherm, typically using N₂ at 77 K, is used to calculate the specific surface area (via the BET method) and pore volume, which are key performance metrics for applications in gas storage and separation.[12]
-
Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure, confirming the precise connectivity between the DPyE linkers and the metal nodes.[10]
Applications and Future Outlook
The unique structural attributes of DPyE-based materials make them highly valuable for specific, demanding applications.[3]
-
Gas Storage and Separation: The high stability and permanent porosity of MOFs constructed with DPyE are ideal for storing gases like hydrogen and methane or for separating gas mixtures.[3][10] The nitrogen atoms in the pyridyl groups can also create specific binding sites, enhancing selectivity for certain molecules like CO₂.[3]
-
Catalysis: The rigid framework can host catalytically active metal sites, preventing their aggregation and allowing for size-selective catalysis where only reactants that fit within the pores can access the active sites.[3]
-
Drug Development: While direct biological activity of DPyE is limited, its use in MOFs opens avenues for drug storage and delivery.[3][10] The well-defined pores can be loaded with drug molecules for controlled release, a topic of active research.
The future of DPyE-based materials lies in the rational design of even more complex, multifunctional frameworks. By combining DPyE with other functionalized linkers in mixed-linker systems, researchers can fine-tune pore environments, introducing new chemical functionalities and unlocking novel applications in sensing, electronics, and targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–organic frameworks based on multicarboxylate linkers (Journal Article) | OSTI.GOV [osti.gov]
- 3. Buy this compound | 73564-69-9 [smolecule.com]
- 4. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. 73564-69-9|this compound|BLD Pharm [bldpharm.com]
- 7. 4916-57-8|1,2-Di(pyridin-4-yl)ethane|BLD Pharm [bldpharm.com]
- 8. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Properties of 1,2-Di(pyridin-4-yl)ethyne and Its Analogs
This guide provides an in-depth comparison of the electrochemical properties of 1,2-Di(pyridin-4-yl)ethyne (DPE), a molecule of significant interest in materials science and coordination chemistry. Due to the limited availability of direct comparative studies on DPE derivatives, this guide will focus on the electrochemical behavior of DPE, drawing comparisons with structurally related analogs to elucidate the influence of its key structural features. We will delve into experimental data, explore the underlying electrochemical principles, and provide detailed protocols for researchers looking to investigate these and similar compounds.
Introduction: The Significance of this compound
This compound, also known as 1,2-bis(4-pyridyl)acetylene, is a rigid, linear molecule featuring two pyridine rings connected by an acetylene linker.[1][2] This unique structure imparts several desirable properties, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and functional materials.[1] The nitrogen atoms in the pyridine rings act as excellent coordination sites for metal ions, while the rigid ethyne linker ensures a well-defined and predictable geometry in the resulting supramolecular structures.[1] Understanding the electrochemical properties of DPE is crucial for its application in areas such as electrocatalysis, molecular electronics, and redox-active materials.
Electrochemical Profile of this compound
The electrochemical behavior of DPE is primarily characterized by the reduction of its electron-deficient pyridine rings. The presence of two pyridyl moieties connected by a conjugated acetylene bridge allows for interesting redox chemistry.
Redox Potentials: A Window into Electron Transfer
Cyclic voltammetry (CV) is a powerful technique to probe the redox potentials of a molecule. For DPE, the reduction process typically involves the sequential addition of electrons to the pyridine rings.
A study of a compound suggested to be this compound in a 0.1 M [Bu4N][PF6] THF solution revealed a quasi-reversible redox event with two distinct cathodic waves at -0.93 V and -1.11 V (vs. Fc⁺/Fc).[3] This observation is consistent with a two-step reduction process, where an electron is first added to one pyridine ring to form a radical anion, followed by the addition of a second electron to the other ring.
Table 1: Comparison of Reduction Potentials of DPE and a Structural Analog
| Compound | Linker | First Reduction Potential (V vs. Fc+/Fc) | Second Reduction Potential (V vs. Fc+/Fc) | Source |
| This compound | Acetylene (-C≡C-) | -0.93 | -1.11 | [3] |
| 1,2-Di(4-pyridyl)ethylene | Ethylene (-CH=CH-) | Not explicitly stated, but CV provided | Not explicitly stated, but CV provided | [4] |
Note: The data for 1,2-di(4-pyridyl)ethylene is inferred from a provided cyclic voltammogram without explicit potential values. The comparison highlights the influence of the linker on the electronic communication between the pyridyl rings.
The separation between the two reduction potentials provides insight into the electronic communication between the two pyridine rings. A larger separation suggests a greater degree of electronic delocalization and stabilization of the radical anion intermediate. The acetylene linker in DPE, with its π-system, facilitates this communication.
The Influence of Structural Modifications: Learning from Analogs
While direct electrochemical data on substituted DPE derivatives is scarce in the literature, we can infer the effects of structural modifications by examining related bipyridyl and pyridyl compounds.
The Role of the Linker: Ethyne vs. Ethylene
Comparing DPE with its ethylene-linked analog, 1,2-di(4-pyridyl)ethylene, allows us to understand the impact of the linker's conjugation. The triple bond in the ethyne linker of DPE provides a more rigid and electronically conductive bridge compared to the double bond in the ethylene linker. This enhanced conjugation in DPE is expected to facilitate electron transfer between the pyridyl rings, influencing the reduction potentials. The electrochemical behavior of rhenium cluster complexes with 1,2-bis(4-pyridyl)ethylene as a ligand has been shown to involve multiple quasi-reversible electrochemical transitions associated with the reduction of the organic ligands.[5][6][7]
Impact of Substituents on the Pyridine Ring
The introduction of electron-donating or electron-withdrawing substituents onto the pyridine rings would significantly modulate the electrochemical properties of DPE.
-
Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the pyridine rings, making them more difficult to reduce. This would result in a negative shift (to more negative potentials) of the reduction waves.
-
Electron-withdrawing groups (e.g., cyano, nitro) would decrease the electron density, making the pyridine rings easier to reduce. This would lead to a positive shift (to less negative potentials) of the reduction waves.
Studies on CN-substituted bipyridyl complexes of Ruthenium(II) have demonstrated that the introduction of cyano groups makes the bipyridyl ligands easier to reduce.[8][9][10]
Experimental Protocols for Electrochemical Characterization
To ensure the reproducibility and accuracy of electrochemical measurements, a standardized experimental protocol is essential.
Cyclic Voltammetry (CV)
This is the most common technique for investigating the redox properties of molecules.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. This compound | C12H8N2 | CID 336309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1,2-Di(pyridin-4-yl)ethyne
This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2-Di(pyridin-4-yl)ethyne (CAS 73564-69-9). The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by integrating technical accuracy with field-proven insights. The causality behind each recommendation is explained to foster a deep understanding of the associated risks.
Hazard Assessment and Chemical Profile
This compound is a bifunctional organic compound featuring two pyridine rings linked by an acetylene (ethyne) group.[1] Its rigid, planar structure makes it a valuable building block, particularly as a bidentate ligand in the synthesis of metal-organic frameworks (MOFs).[1] However, its chemical structure also dictates its hazard profile, which is a composite of the risks associated with its pyridine and alkyne functionalities.
Known Hazards: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
The signal word for this compound is "Warning".[2][3]
Structural Contributions to Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are known to be toxic, flammable, and irritant.[4][5] They can be harmful if inhaled, ingested, or absorbed through the skin.[6] Symptoms of pyridine exposure can include dizziness, headache, nausea, and lung irritation.[4]
-
Alkyne Moiety: The carbon-carbon triple bond in alkynes is a high-energy functional group.[7] While alkynes are often kinetically stable, they can be reactive and should be handled with care.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact and absorption. Nitrile gloves are recommended for their resistance to pyridine.[4][6] Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes of the solid compound or solutions.[2][5] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2][5] |
dot
Caption: PPE workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is paramount to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[4][5][6] Proper ventilation is the primary engineering control for protecting respiratory health.
Handling Procedures
-
Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are accessible.[2]
-
Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[2] Use appropriate tools and techniques to minimize aerosolization.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and acids.[5][9]
Storage
-
Container: Store this compound in a tightly closed, properly labeled container.[6][9]
-
Environment: The storage area should be cool, dry, and well-ventilated.[6][10] Store away from direct sunlight and sources of ignition.[6][9] One supplier recommends storage at 2-8°C.[3]
dot
Caption: Key principles for safe handling and storage.
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate action is crucial.
-
Inhalation: If dust or vapors are inhaled, move the affected person to fresh air and keep them comfortable for breathing.[2] Seek medical attention if respiratory irritation persists.
-
Skin Contact: If the compound comes into contact with skin, wash the affected area with plenty of soap and water.[2][11] If skin irritation occurs, seek medical advice.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][11] Call a physician or Poison Control Center immediately.[11]
-
Spills: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[5][10] Collect the absorbed material into a sealed container for proper disposal.[5][10] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5][13]
Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[5]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5][9] The label should indicate the contents and associated hazards (Irritant).
-
Segregation: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[5][9]
Disposal Protocol
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[5][13]
-
Professional Disposal: Never pour pyridine-containing waste down the drain or dispose of it in regular trash.[4] Contact your institution's EHS department or a licensed chemical waste disposal company for proper disposal.[4]
-
Incineration: A common disposal method for pyridine-containing waste is controlled incineration.[12][13]
dot
Caption: Step-by-step waste disposal workflow.
References
- 1. Buy this compound | 73564-69-9 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 73564-69-9 [sigmaaldrich.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Design principles of the use of alkynes in radical cascades | NSF Public Access Repository [par.nsf.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
